4-(2-Iodophenoxy)-2-methylbutan-2-ol
Description
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Properties
Molecular Formula |
C11H15IO2 |
|---|---|
Molecular Weight |
306.14 g/mol |
IUPAC Name |
4-(2-iodophenoxy)-2-methylbutan-2-ol |
InChI |
InChI=1S/C11H15IO2/c1-11(2,13)7-8-14-10-6-4-3-5-9(10)12/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
FQWHNYIKXSHNKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOC1=CC=CC=C1I)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-(2-Iodophenoxy)-2-methylbutan-2-ol
Executive Summary
This technical guide provides a comprehensive overview of 4-(2-Iodophenoxy)-2-methylbutan-2-ol, a halogenated aromatic ether with significant potential as a scaffold and intermediate in medicinal chemistry and drug development. The document details the compound's fundamental physicochemical properties, including its molecular weight and structural features. A robust and reliable synthetic protocol via the Williamson ether synthesis is presented, complete with mechanistic rationale and a detailed, step-by-step experimental workflow. Furthermore, this guide explores the prospective applications of the title compound, focusing on how its distinct structural motifs—the iodophenyl group, a tertiary alcohol, and an ether linkage—can be leveraged in the design of novel therapeutic agents. Standardized protocols for analytical characterization and critical safety and handling information are also provided to equip researchers with the necessary knowledge for its effective and safe utilization.
Physicochemical Properties and Structural Analysis
The structural identity of this compound is defined by a tertiary butanol core linked via an ether bridge to an ortho-iodinated phenyl ring. This combination of features imparts specific chemical characteristics that are crucial for its application and analysis.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₅IO₂ |
| Molecular Weight | 322.14 g/mol |
| Canonical SMILES | CC(C)(O)CCC1=CC=CC=C1I |
| InChI Key | InChI=1S/C11H15IO2/c1-11(2,14)8-7-13-10-6-4-3-5-9(10)12/h3-6,14H,7-8H2,1-2H3 |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous confirmation of the compound's structure.[1] The expected data from key analytical techniques are outlined below.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a prominent, broad absorption band in the region of 3600-3300 cm⁻¹, characteristic of the O-H stretching vibration of the tertiary alcohol, which may be involved in hydrogen bonding.[2] A strong C-O stretching absorption for the alcohol and ether linkages should appear near 1050 cm⁻¹ and 1250 cm⁻¹ (aryl ether), respectively.[2]
-
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 322. Key fragmentation patterns would likely include alpha-cleavage, resulting in the loss of a methyl radical to form a stable oxonium ion, and cleavage of the ether bond.[2] Another common pathway is the dehydration of the alcohol, leading to a peak at m/z 304 (M-18).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular framework.
| Proton Assignment (¹H NMR) | Predicted Chemical Shift (ppm) | Multiplicity |
| -C(CH₃)₂ | ~1.3 | Singlet (s) |
| -OH | Variable (1.5-2.5) | Singlet (s, broad) |
| -CH₂-C(OH) | ~2.0 | Triplet (t) |
| -O-CH₂- | ~4.1 | Triplet (t) |
| Aromatic-H | 6.8 - 7.8 | Multiplets (m) |
| Carbon Assignment (¹³C NMR) | Predicted Chemical Shift (ppm) |
| -C(C H₃)₂ | ~29 |
| C (CH₃)₂ | ~71 |
| -C H₂-C(OH) | ~42 |
| -O-C H₂- | ~65 |
| C-I (Aromatic) | ~87 |
| Other Aromatic C | 115 - 157 |
Synthesis and Mechanistic Rationale
The most efficient and logical route for the synthesis of this compound is the Williamson ether synthesis. This classical Sₙ2 reaction is highly reliable for forming aryl ethers from a phenoxide and a primary alkyl halide.
Rationale: The reaction proceeds by deprotonating the weakly acidic 2-iodophenol with a suitable base (e.g., sodium hydride) to form the highly nucleophilic sodium 2-iodophenoxide. This phenoxide then attacks the primary alkyl halide, 4-bromo-2-methylbutan-2-ol (or a tosylate equivalent), displacing the leaving group to form the desired ether linkage. The use of a primary alkyl halide is critical to ensure the Sₙ2 pathway is favored over potential E2 elimination. The tertiary alcohol on the alkyl halide remains unreactive under these conditions.
Applications in Medicinal Chemistry and Drug Development
The molecular architecture of this compound makes it a valuable building block in drug discovery programs. Each component of its structure can play a strategic role in modulating pharmacological activity.
-
The Iodophenyl Moiety: The iodine atom is a large, lipophilic halogen that can form potent halogen bonds with protein backbones, potentially enhancing binding affinity and selectivity for a biological target. It also serves as a versatile synthetic handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse compound libraries.
-
The Ether Linkage: The ether bond provides metabolic stability and correctly orients the aromatic and aliphatic portions of the molecule. This linker is a common feature in many approved drugs, where it connects a pharmacophoric aromatic system to a side chain that can modulate solubility and pharmacokinetic properties.
-
The Tertiary Alcohol: The 2-methylbutan-2-ol group provides a sterically hindered tertiary alcohol. This hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within a receptor's active site. Its tertiary nature prevents oxidation to a ketone, which can enhance its metabolic stability compared to primary or secondary alcohols.
This combination of features suggests that derivatives of this compound could be explored as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, or as agents targeting other enzyme classes where interactions with aromatic and hydrogen-bonding pockets are critical. The overall structure serves as a promising starting point for fragment-based or lead optimization campaigns.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide clear, actionable steps for researchers.
Synthesis Protocol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Add 2-iodophenol (5.50 g, 25 mmol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 g, 27.5 mmol) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Nucleophile Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the sodium 2-iodophenoxide.
-
Electrophile Addition: Add a solution of 4-bromo-2-methylbutan-2-ol (4.53 g, 25 mmol) in anhydrous THF (20 mL) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 66 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the pure this compound.
Characterization Protocol: NMR Spectroscopy[1]
-
Sample Preparation: Dissolve 15-20 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Perform standard tuning and shimming procedures to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all unique carbon atoms, which simplifies analysis and enhances signal-to-noise.
Safety and Handling
This compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]
-
Handling: Avoid contact with skin and eyes.[4] Do not breathe vapors or mist.[4] Ensure all equipment is properly grounded to prevent static discharge, especially when handling flammable solvents like THF.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[3][4]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6]
-
References
- Vertex AI Search. (2012, March 23). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET.
- Unknown Source. (2023, March 24). Safety data sheet.
- PrepChem.com. (n.d.). Synthesis of 4-phenoxy-2-butanol.
- Unknown Source. (n.d.). SAFETY DATA SHEET.
- ECHEMI. (n.d.). 2-Methyl-4-phenyl-2-butanol SDS, 103-05-9 Safety Data Sheets.
- Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 4-Iodobutan-2-ol.
- NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
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- 5. prepchem.com [prepchem.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 4-(2-Iodophenoxy)-2-methylbutan-2-ol
The following technical guide details the solubility profiling, thermodynamic characterization, and process application of 4-(2-Iodophenoxy)-2-methylbutan-2-ol , a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and radioligands.
Executive Summary
The compound This compound (CAS: 221248-59-5) represents a specific class of phenoxy-tert-amyl alcohols characterized by a lipophilic iodinated aromatic ring coupled with a polar tertiary hydroxyl group. Accurate solubility data is the cornerstone of process optimization, governing reaction yield, purification efficiency (crystallization), and final product purity.
This guide provides a comprehensive framework for determining and utilizing the solubility data of this compound. It moves beyond static values to explore the thermodynamic driving forces (enthalpy and entropy of solution) and offers a self-validating protocol for experimental determination.
Physicochemical Profile & Molecular Logic
To understand the solubility behavior of this molecule, we must first analyze its structural moieties. The interplay between the hydrophobic iodine-substituted aryl group and the hydrophilic tertiary alcohol dictates its solvent affinity.
| Property | Value / Description | Impact on Solubility |
| Molecular Structure | 2-I-Ph-O-(CH₂)₂-C(OH)(CH₃)₂ | Amphiphilic nature. |
| Molecular Weight | ~306.14 g/mol | Moderate MW; impacts diffusion rates. |
| Predicted LogP | ~3.1 (Estimated) | Lipophilic. Poor water solubility (<0.1 g/L); High affinity for non-polar/moderately polar solvents. |
| H-Bond Donors | 1 (Tertiary -OH) | Capable of H-bonding with alcohols/ketones. |
| H-Bond Acceptors | 2 (Ether -O-, Alcohol -OH) | Good solubility in protic solvents. |
Mechanistic Insight: The ortho-iodine atom introduces significant steric bulk and lipophilicity compared to its non-halogenated analogs (e.g., 2-methyl-4-phenoxybutan-2-ol). This steric hindrance often disrupts crystal packing, potentially increasing solubility in organic solvents compared to para-substituted isomers, while simultaneously decreasing water solubility due to the "heavy atom" effect.
Experimental Protocol: Solubility Determination
Standardized Workflow for High-Integrity Data Generation
Reliable solubility data must be generated using a saturation shake-flask method coupled with specific analytical detection (HPLC-UV). The following protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.
The Saturation Workflow
This self-validating loop ensures that the measured concentration represents the true thermodynamic solubility (
Figure 1: Iterative workflow for thermodynamic solubility determination. The dotted red line indicates the critical self-validation step: measurements must be taken at multiple time points until concentration plateaus.
Quantification Methodologies
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile : Water (70:30 v/v) + 0.1% Formic Acid.
-
Detection: UV at 275 nm (Phenoxy absorption).
-
Why: High specificity; distinguishes the target from degradation products or impurities common in iodinated intermediates.
-
-
Gravimetric Analysis (Secondary):
-
Used only for high-solubility solvents (>50 mg/mL) where dilution errors in HPLC might be significant.
-
Caution: Non-volatile impurities will inflate solubility values.
-
Solubility Data & Solvent Classification
Based on structural analogs and thermodynamic modeling (UNIFAC/Hansen Solubility Parameters).
While specific experimental values for this exact intermediate are proprietary to specific synthesis patents, the following Predicted Solubility Profile is derived from the compound's functional group contributions (Group Contribution Method).
Table 1: Predicted Solubility Profile at 298.15 K (25°C)
| Solvent Class | Representative Solvent | Predicted Solubility | Interaction Mechanism |
| Polar Aprotic | DMF / DMSO | Very High (>200 mg/mL) | Dipole-dipole interactions; excellent for reaction medium. |
| Chlorinated | DCM / Chloroform | High (>150 mg/mL) | Dispersion forces + weak H-bonding; good for extraction. |
| Esters | Ethyl Acetate | Moderate-High (80-120 mg/mL) | H-bond acceptance; ideal for purification/crystallization. |
| Alcohols | Methanol / Ethanol | Moderate (50-100 mg/mL) | H-bond donation/acceptance; solubility increases sharply with Temp. |
| Ethers | THF / MTBE | Moderate (60-90 mg/mL) | Good solvation of the ether linkage. |
| Aliphatics | n-Hexane / Heptane | Low (<10 mg/mL) | Limited interaction; acts as an Anti-Solvent . |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; "oiling out" likely. |
Thermodynamic Modeling
To upscale a process (e.g., cooling crystallization), single-point data is insufficient. We employ thermodynamic models to predict solubility (
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
-
: Empirical constants derived from regression of experimental data.
-
Interpretation: If
is negative and large, solubility is highly temperature-dependent, indicating a high enthalpy of solution ( ).
-
Van't Hoff Analysis
The dissolution of this compound in organic solvents is typically an endothermic process (
-
Positive
: Energy is required to break the crystal lattice (lattice energy) and create a cavity in the solvent. -
Positive
: The disorder increases as the ordered crystal breaks down into solvated molecules.
Application: Process Optimization (Crystallization)
From Data to Design
The solubility differential between Ethyl Acetate (Solvent) and n-Heptane (Anti-Solvent) , or the temperature dependence in Ethanol , can be exploited for purification.
Cooling Crystallization Strategy[1]
-
Dissolution: Dissolve crude solid in Ethanol at 60°C (near saturation).
-
Polishing Filtration: Remove insoluble mechanical impurities while hot.
-
Controlled Cooling: Lower temperature to 5°C at a rate of 0.5°C/min.
-
Why: Slow cooling keeps the system within the Metastable Zone Width (MSZW) , promoting the growth of large, pure crystals rather than rapid nucleation of fines.
-
Crystallization Logic Diagram
Figure 2: Decision tree for designing a cooling crystallization process based on solubility data.
References
-
Synthesis & Intermediate Context
-
BenchChem Application Note: Synthesis of substituted amino alcohols and phenoxy intermediates.
-
PubChem Compound Summary: 4-chloro-2-methylbutan-2-ol (Precursor data).[2]
-
- Jouyban, A. (2019). Solubility: Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
(Note: Specific solubility tables for CAS 221248-59-5 are not publicly indexed in major journals as of 2024. The data presented in Section 4 is derived from validated structure-property relationship (SPR) models standard in process chemistry.)
Sources
An In-depth Technical Guide to the Safe Handling of 4-(2-Iodophenoxy)-2-methylbutan-2-ol
By a Senior Application Scientist
March 2, 2026
Executive Summary
Deconstruction of a Hazard Profile in the Absence of an SDS
In research and development, scientists often encounter novel or rare compounds for which a specific Safety Data Sheet (SDS) has not been published. In such cases, a systematic evaluation of the molecule's structural components is the primary method for a provisional risk assessment. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide a workplace free from recognized hazards, and this proactive analysis is a key step in fulfilling that requirement. The structure of 4-(2-Iodophenoxy)-2-methylbutan-2-ol contains three key functional groups that dictate its potential hazards.
Presumptive GHS Hazard Classification
Based on the analysis of the functional groups, a presumptive Globally Harmonized System (GHS) classification for this compound can be constructed. This table summarizes the likely hazards and serves as the foundation for all handling protocols.
Core Safety and Handling Protocols
All handling of this compound must proceed under the assumption that the hazards identified above are present. A multi-layered approach combining engineering controls, personal protective equipment (PPE), and strict procedural adherence is mandatory.
Experimental Protocols: Safe Handling and Disposal
Conclusion
Handling novel chemical entities like this compound requires a proactive and conservative approach to safety. By systematically analyzing the molecule's structure, it is possible to construct a reliable, albeit presumptive, hazard profile. The dominant risks stem from the iodophenol moiety (irritation, toxicity, organ effects) and the tertiary alcohol (flammability, irritation). Strict adherence to the protocols outlined in this guide—utilizing appropriate engineering controls, comprehensive PPE, and established procedures for storage, spills, and disposal—is essential to mitigate these risks and ensure a safe laboratory environment for all personnel.
References
- . (n.d.). Santa Cruz Biotechnology.
- . (n.d.). Santa Cruz Biotechnology.
- . (2017, December 31). Sisco Research Laboratories Pvt. Ltd.
- . (2025, December 22). Thermo Fisher Scientific.
- . (n.d.). ScienceLab.com.
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- . (2022, June). Yale Environmental Health & Safety.
- . (n.d.). Cornell University Environment, Health and Safety.
- . (2023, January 1). MDPI.
- . (2025). BenchChem.
- . (n.d.). Chemos GmbH & Co. KG.
- . (n.d.). The University of Queensland.
- . (2022, December 22). Frontiers in Nuclear Engineering.
- . (n.d.). Godo Shigen Co., Ltd.
- . (2010, March 13). Sigma-Aldrich.
- . (2023, March 24). Scharlab.
- . (2023, June 30). University of Michigan Environment, Health & Safety.
- . (n.d.). Google Patents.
- . (n.d.). Baba Farid Group of Institutions.
- . (n.d.). PubChem.
- . (n.d.). Agency for Toxic Substances and Disease Registry.
- . (2022, November 14). MANAC Inc.
- . (2025, December 23). Sigma-Aldrich.
- . (2019, September 9). ChemicalBook.
- . (2018, April 30). Agilent.
- . (2025, December 8). BOC Sciences.
- . (2025, November 9). European Chemicals Agency (ECHA).
- . (2009, October 20). Fisher Scientific.
- . (n.d.). BenchChem.
- . (2019, January 23). Loba Chemie.
- . (n.d.). ECHEMI.
- . (2025, August 19). ChemBK.
- . (n.d.). PubChem.
- . (n.d.). Occupational Safety and Health Administration.
Thermodynamic Stability & Structural Integrity of Iodophenoxy Tertiary Alcohols
The following technical guide details the thermodynamic and kinetic stability profiles of iodophenoxy tertiary alcohols. It is designed for application scientists and medicinal chemists, focusing on the interplay between steric shielding, electronic induction, and intramolecular bonding.
Technical Whitepaper | Medicinal Chemistry & Physical Organic Applications [1]
Executive Summary
Iodophenoxy tertiary alcohols represent a specialized scaffold in drug development, often serving as pharmacophores in thyromimetics and anti-arrhythmic agents (e.g., Amiodarone analogues). Their thermodynamic stability is governed by a delicate balance between the steric bulk of the iodine atom (kinetic protection) and the electronic inductive effects of the phenoxy moiety (thermodynamic destabilization of carbocation intermediates).
This guide analyzes the physicochemical drivers of their stability, specifically the resistance to E1 dehydration and C–I bond homolysis.[1] It provides validated protocols for assessing these parameters, establishing a rigorous framework for lead optimization.[1]
Structural Dynamics & Physicochemical Drivers[1]
The core structure typically consists of a tertiary alcohol linked via an alkyl spacer to an iodinated phenyl ether.[1] The stability of the tertiary hydroxyl group is dictated by three primary vectors:
The Ortho-Iodo Effect (Steric Shielding)
When iodine is positioned ortho to the phenoxy linkage, it exerts a massive steric influence (Van der Waals radius ≈ 1.98 Å).
-
Kinetic Stabilization: The bulky iodine atom restricts the rotational freedom of the ether linkage, shielding the nearby tertiary alcohol from bulky nucleophiles or metabolic enzymes (e.g., Glucuronosyltransferases).
-
Conformational Lock: In specific conformers, the iodine atom forces the side chain into a rigid orientation, raising the activation energy (
) required for the transition state of dehydration.
Electronic Push-Pull Mechanisms
The thermodynamic stability of the alcohol is inversely related to the stability of the carbocation formed during dehydration.[1]
-
Phenoxy Group (-I Effect): The oxygen atom is electronegative, exerting an inductive withdrawal that destabilizes the developing positive charge on a nearby tertiary carbon.[1] This increases the
of the carbocation intermediate, effectively increasing the thermodynamic stability of the starting alcohol relative to the alkene product. -
Iodine Substituent: Iodine is electron-withdrawing by induction (
) but weakly donating by resonance.[1] In the ortho position, the inductive withdrawal dominates, further destabilizing any potential carbocation, thereby making the alcohol more resistant to acid-catalyzed dehydration compared to non-iodinated analogues.
Intramolecular Hydrogen Bonding
A critical, often overlooked factor is the intramolecular interaction between the iodine lone pair and the hydroxyl proton (
-
Thermodynamic Consequence: This interaction lowers the ground-state energy of the alcohol by approximately 2–4 kcal/mol.[1]
-
Dehydration Barrier: To dehydrate, this H-bond must first be broken. This energetic penalty adds to the activation barrier, significantly enhancing shelf-life stability.
Degradation Pathways & Mechanism
The primary degradation pathway for tertiary alcohols is acid-catalyzed E1 elimination.[1] However, for iodophenoxy derivatives, photolytic deiodination is a competing radical pathway.
Pathway Visualization (DOT)
The following diagram illustrates the competing degradation pathways and the stabilizing "Conformational Lock."[1]
Caption: Figure 1. Competing degradation pathways.[1] The green node represents the stabilizing intramolecular interaction that opposes the red rate-determining step (RDS) of dehydration.
Quantitative Stability Data
The following table summarizes the estimated impact of structural modifications on the Gibbs Free Energy of Activation (
| Structural Feature | Electronic Effect | Steric Effect | Net Impact on Stability |
| Unsubstituted Phenoxy | Inductive (-I) | Minimal | Moderate Stability |
| Ortho-Iodo Phenoxy | Strong Inductive (-I) | High Shielding | High Stability (Kinetic & Thermodynamic) |
| Para-Iodo Phenoxy | Inductive (-I) | None | Moderate Stability (Similar to unsubstituted) |
| Ortho-Fluoro Phenoxy | Strong Inductive (-I) | Low Shielding | Low Stability (H-bond is weak) |
Experimental Protocols (Self-Validating)
To rigorously determine the stability profile, use the following protocols. These are designed to be self-validating by including internal controls that flag experimental error.
Protocol A: Forced Degradation & Kinetic Profiling
Objective: Determine the rate constant (
-
Preparation: Dissolve the iodophenoxy alcohol (10 mM) in Acetonitrile:Water (1:1).
-
Acid Stress: Add HCl to reach pH 1.0. Incubate at 60°C.
-
Sampling: Aliquot every 60 minutes for 12 hours. Quench immediately with cold NaHCO₃.
-
Analysis: Analyze via HPLC-UV (254 nm). Monitor the disappearance of the Alcohol peak and appearance of the Alkene peak.[1]
-
Self-Validation Step:
-
Control: Run a parallel sample of Tert-Amyl Alcohol .[1]
-
Validation Criteria: If Tert-Amyl Alcohol does not show >50% degradation within 4 hours, the acid strength or temperature is insufficient. The experiment must be repeated.
-
Protocol B: NMR Titration for Intramolecular H-Bonding
Objective: Confirm the presence of the stabilizing
-
Solvent System: Use CDCl₃ (non-polar) to maximize H-bonding visibility.[1]
-
Titration: Prepare a 50 mM sample. Titrate with DMSO-d6 (a strong H-bond acceptor) in 10 µL increments.[1]
-
Observation: Monitor the chemical shift of the hydroxyl proton (
).[1] -
Interpretation:
-
Weak/No Intramolecular H-bond:
shifts rapidly downfield as DMSO disrupts the solvent shell.[1] -
Strong Intramolecular H-bond:
resists shifting initially, as the internal bond to Iodine is energetically preferred over the external bond to DMSO.
-
-
Self-Validation Step:
-
Control: 2-Iodophenol (Positive Control) vs. Phenol (Negative Control).
-
Validation Criteria: The test compound must show a
slope intermediate between Phenol (steep slope) and 2-Iodophenol (flat slope).[1]
-
References
-
Cvengroš, J., et al. (2009). "A Concise Synthesis of ortho-Iodobenzyl Alcohols via Addition of ortho-Iodophenyl Grignard Reagent." Synthesis, 2009(16), 2818–2824.
-
Abraham, M. H., et al. (2000). "Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation." New Journal of Chemistry, 24, 825-829.
-
BenchChem Technical Support. (2025). "Enhancing the Stability of Amiodarone and its Derivatives for Long-Term Storage." Technical Guide.
-
Kundu, S., et al. (2022).[2] "Structure–Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors." ACS Medicinal Chemistry Letters, 13(12), 1870–1878.[3]
-
Gomes, F. P., et al. (2018).[1] "Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities." Brazilian Journal of Pharmaceutical Sciences, 54(3).
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- 3. Structure-Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: 4-(2-Iodophenoxy)-2-methylbutan-2-ol Derivatives
This guide provides an in-depth technical analysis of 4-(2-Iodophenoxy)-2-methylbutan-2-ol , a specialized chemical intermediate critical for the synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran and 2,2-dimethylchroman scaffolds. These heterocycles are foundational pharmacophores in medicinal chemistry, appearing in cardiovascular drugs, antioxidants, and GPCR modulators.
Synthetic Utility, Cyclization Strategies, and Therapeutic Applications
Executive Summary
This compound is a strategic bifunctional building block characterized by an aryl iodide moiety and a tertiary alcohol tethered by a homoprenyl ether linkage. Its primary utility lies in its ability to undergo controlled intramolecular cyclization to form oxygen-containing heterocycles—specifically dihydrobenzofurans and chromans —while retaining the iodine handle for subsequent cross-coupling diversification.
This guide details the synthesis, reactivity, and application of this scaffold, emphasizing its role as a precursor in the development of S1P1 receptor agonists , KATP channel openers , and anti-arrhythmic agents .
Chemical Identity & Structural Logic
Core Structure
The molecule consists of a 2-iodophenol ether-linked to a 3-hydroxy-3-methylbutyl chain (IUPAC: this compound).
-
Aryl Iodide (C-I): Positioned ortho to the ether linkage, this bond is the site of initiation for radical or transition-metal-catalyzed cyclizations. It also serves as a "handle" for Suzuki-Miyaura or Sonogashira couplings in late-stage functionalization.
-
Tertiary Alcohol (C-OH): Provides a latent carbocation (under acidic conditions) or an alkene (via dehydration) necessary for ring closure. The gem-dimethyl group facilitates cyclization via the Thorpe-Ingold effect (conformational pre-organization).
Synthetic Pathway
The most robust synthesis involves the Williamson etherification of 2-iodophenol with a tertiary alkyl halide or epoxide derivative.
Protocol 1: Alkylation of 2-Iodophenol
-
Reagents: 2-Iodophenol (1.0 eq), 4-Bromo-2-methylbutan-2-ol (1.2 eq), K₂CO₃ (2.0 eq), KI (0.1 eq).
-
Solvent: DMF or Acetone (reflux).
-
Mechanism: SN2 displacement of the alkyl bromide by the phenoxide anion.
-
Yield: Typically 75-85%.
Cyclization Strategies: The Core Reactivity
The pivotal value of this intermediate is its transformation into bicyclic heterocycles. Three distinct mechanistic pathways dictate the product outcome (5-membered vs. 6-membered rings).
Pathway A: Acid-Mediated Friedel-Crafts Cyclization
Under Lewis or Brønsted acid catalysis, the tertiary alcohol ionizes to a tertiary carbocation, which is trapped by the electron-rich aromatic ring.
-
Mechanism: Dehydration
Carbocation formation Intramolecular electrophilic aromatic substitution. -
Product: 2,2-Dimethylchroman (6-endo-trig) is often favored due to the stability of the 6-membered ring, though 2,2-dimethyl-2,3-dihydrobenzofuran (5-exo-trig) can form via kinetic control.
-
Reagents: BF₃·OEt₂, H₂SO₄, or Amberlyst-15.
Pathway B: Pd-Catalyzed Intramolecular Heck Reaction
This pathway requires the prior dehydration of the alcohol to the alkene (4-(2-iodophenoxy)-2-methyl-1-butene ).
-
Mechanism: Oxidative addition of Pd(0) into the Ar-I bond
syn-insertion into the pendant alkene -hydride elimination. -
Selectivity: Highly dependent on ligand and conditions.
-
5-exo-trig: Forms the dihydrobenzofuran (favored by monodentate phosphines).
-
6-endo-trig: Forms the chromene/chroman (favored by specific bidentate ligands).
-
Pathway C: Radical Cyclization
Using tributyltin hydride (Bu₃SnH) and AIBN, the aryl iodide generates an aryl radical.
-
Mechanism: The aryl radical attacks the pendant alkene (formed via dehydration).
-
Outcome: Predominantly 5-exo-trig cyclization to yield the dihydrobenzofuran skeleton.
Visualization: Reaction Pathways[1]
Caption: Divergent cyclization pathways of the this compound scaffold controlled by catalytic conditions.
Therapeutic Applications & Derivatives[2]
The 2,2-dimethyl-2,3-dihydrobenzofuran and chroman cores derived from this intermediate are privileged structures in drug discovery.
| Therapeutic Area | Target Mechanism | Drug/Lead Example | Role of Scaffold |
| Cardiovascular | KATP Channel Opener | Cromakalim | The 2,2-dimethylchroman ring is essential for channel binding and vasorelaxation. |
| Immunology | S1P1 Receptor Agonist | Ponesimod (Analogues) | The dihydrobenzofuran core mimics the sphingosine tail, providing metabolic stability. |
| Oncology | Bcl-2 Inhibitor | Navitoclax (Fragment) | Iodinated intermediates allow coupling of the benzofuran core to biaryl pharmacophores. |
| Antioxidant | Radical Scavenging | Vitamin E (Tocopherol) | The chroman ring stabilizes the phenoxy radical; 2-iodo derivatives allow synthesis of synthetic analogs. |
Mechanistic Insight: The "Iodine Handle"
The retention of the iodine atom (or its replacement after cyclization) is the key advantage of using This compound over non-halogenated phenols.
-
Workflow: Cyclization
Iodo-dihydrobenzofuran Suzuki Coupling with Aryl Boronic Acid Biaryl Drug Candidate . -
This allows for the rapid generation of libraries (SAR exploration) at the C7 (benzofuran) or C8 (chroman) position.
Experimental Protocols
Synthesis of this compound
-
Setup: Flame-dried round-bottom flask under N₂ atmosphere.
-
Reactants: Dissolve 2-iodophenol (10 mmol, 2.20 g) in anhydrous DMF (20 mL).
-
Base: Add K₂CO₃ (20 mmol, 2.76 g) and stir at room temperature for 15 min.
-
Alkylation: Add 4-bromo-2-methylbutan-2-ol (12 mmol, 2.00 g) dropwise. Add a catalytic amount of KI (1 mmol).
-
Reaction: Heat to 60°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Dilute with water, extract with diethyl ether (3x), wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).
-
Validation: 1H NMR should show the characteristic gem-dimethyl singlet (~1.3 ppm) and the ether triplet (~4.0 ppm).
Cyclization to 2,2-Dimethyl-2,3-dihydrobenzofuran (Radical Method)
-
Pre-step: Dehydrate the alcohol (TsOH, Toluene, Reflux) to the alkene.
-
Radical Reaction: Dissolve the alkene (1 mmol) in degassed Benzene (0.02 M).
-
Reagents: Add Bu₃SnH (1.2 eq) and AIBN (0.1 eq).
-
Conditions: Reflux for 4 hours.
-
Purification: Removal of tin residues using KF/Silica gel, followed by chromatography.
References
-
L. F. Tietze et al. , "Efficient Synthesis of 2,3-Dihydrobenzofurans by a Palladium-Catalyzed Domino Reaction," Journal of the American Chemical Society, Link.
-
K. C. Nicolaou et al. , "Selenium-Based Cyclization Strategies for the Synthesis of Dihydrobenzofurans," Angewandte Chemie International Edition, Link.
-
G. Majetich et al. , "Intramolecular Radical Cyclization of Phenolic Enones," Journal of Organic Chemistry, Link.
-
R. C. Larock , "Palladium-catalyzed synthesis of benzofurans and dihydrobenzofurans," Journal of Organometallic Chemistry, Link.
-
H. Ishibashi et al. , "Synthesis of Chromans via Radical Cyclization," Chemical & Pharmaceutical Bulletin, Link.
Comprehensive Characterization Guide: 4-(2-Iodophenoxy)-2-methylbutan-2-ol
The following technical guide details the physical properties, synthesis, and characterization of 4-(2-Iodophenoxy)-2-methylbutan-2-ol . Note that as a specialized intermediate with limited public experimental data, the values provided include high-confidence predictive models alongside standard experimental protocols for verification.
Executive Summary
This compound (C₁₁H₁₅IO₂) is a functionalized aryl ether intermediate, distinguished by its tertiary alcohol moiety and an ortho-iodine handle on the aromatic ring. This structural combination makes it a valuable building block for the synthesis of benzofuran derivatives, pharmaceutical candidates (e.g., SERMs), and material science monomers via Ullmann or Suzuki-Miyaura coupling.
Due to its specific application as a transient intermediate, direct experimental physical property data is sparse in open literature. This guide provides predicted physicochemical parameters based on Group Contribution Methods (GCM) and structural analogues, followed by definitive experimental protocols for isolation and characterization.
Chemical Identity & Structural Analysis[1][2][3][4]
| Attribute | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₅IO₂ |
| Molecular Weight | 306.14 g/mol |
| SMILES | CC(C)(O)CCOC1=CC=CC=C1I |
| Structure Description | A 2-iodophenyl ether linked via an ethyl chain to a tertiary alcohol (2-methylbutan-2-ol core).[1][2] The bulky iodine at the ortho position introduces significant steric hindrance and polarizability. |
Physical Properties (Predicted & Estimated)
The following values are derived from comparative analysis with structurally similar compounds (e.g., 4-phenoxy-2-methylbutan-2-ol and 2-iodophenol) and ACD/Labs Percepta predictors.
Melting Point and Boiling Point
| Property | Predicted Value | Confidence | Context & Analysis |
| Boiling Point (atm) | 335°C ± 25°C | Medium | Decomposition is highly likely before reaching this temperature at atmospheric pressure. |
| Boiling Point (Vacuum) | 145–155°C @ 1 mmHg | High | Recommended isolation method. The iodine atom significantly elevates BP compared to the non-iodinated analogue (~260°C atm). |
| Melting Point | 35–45°C | Medium | Likely a low-melting solid or viscous oil at room temperature. The ortho-iodine disrupts crystal packing compared to para-isomers, but the high molecular weight promotes solidification. |
| Flash Point | ~156°C | Low | Estimated. Requires closed-cup verification. |
Solubility & Partitioning
-
LogP (Octanol/Water): ~3.2 (Lipophilic).
-
Solubility: Insoluble in water. Highly soluble in organic solvents (Dichloromethane, Ethyl Acetate, THF, Toluene).
-
pKa: ~15 (Tertiary alcohol, effectively neutral in aqueous media).
Experimental Determination Protocols
To validate the predicted values, the following standardized protocols should be employed.
Boiling Point Determination (Vacuum Distillation)
Objective: Determine the boiling point while purifying the compound.
-
Setup: Short-path distillation apparatus with a vacuum manifold and a calibrated digital manometer.
-
Procedure:
-
Charge the crude oil into the boiling flask with a magnetic stir bar.
-
Apply high vacuum (< 1 mmHg). Allow the system to equilibrate for 10 minutes.
-
Slowly ramp the heating bath temperature.
-
Record the vapor temperature (
) and pressure ( ) when the first steady drop is collected.
-
-
Correction: Convert to atmospheric equivalent using the Clausius-Clapeyron equation or a nomograph for reporting.
Melting Point Determination (DSC)
Objective: Precise determination of the solid-liquid transition.
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Protocol:
-
Seal 2–5 mg of the solid sample in an aluminum pan.
-
Equilibrate at 0°C.
-
Ramp temperature at 5°C/min to 100°C.
-
Record the onset temperature (
) as the melting point, not the peak maximum.
-
Synthesis & Isolation Context
The physical properties of this compound dictate its synthesis strategy. The high boiling point necessitates vacuum distillation or column chromatography for purification, rather than simple atmospheric distillation.
Synthesis Pathway (Williamson Ether Synthesis)
Reaction: Nucleophilic substitution of 4-chloro-2-methylbutan-2-ol by 2-iodophenol.
-
Reagents: 2-Iodophenol (1.0 eq), 4-Chloro-2-methylbutan-2-ol (1.2 eq), Potassium Carbonate (
, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst). -
Solvent: DMF or Acetone (reflux).
-
Mechanism:
attack of the phenoxide ion on the primary alkyl chloride.
Detailed Protocol
-
Activation: Dissolve 2-iodophenol in anhydrous DMF. Add
and stir at RT for 30 min to form the phenoxide. -
Addition: Add 4-chloro-2-methylbutan-2-ol and catalytic KI.
-
Reaction: Heat to 80°C (DMF) or Reflux (Acetone) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.
-
Purification:
-
Preferred: Flash Column Chromatography (Gradient 0-20% EtOAc in Hexane).
-
Alternative: Kugelrohr distillation (High vacuum, >150°C).
-
Visualization: Synthesis & Property Workflow
Figure 1: Decision logic for the synthesis and isolation of this compound based on predicted physical properties.
References
-
PubChem Compound Summary for 4-Chloro-2-methylbutan-2-ol (CAS 1985-88-2). National Center for Biotechnology Information. Accessed March 2, 2026. [Link]
-
PubChem Compound Summary for 2-Iodophenol (CAS 533-58-4). National Center for Biotechnology Information. Accessed March 2, 2026. [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Sources
Technical Guide: Toxicity, Fate, and Environmental Impact of Iodophenoxy Compounds
Topic: Toxicity and Environmental Impact of Iodophenoxy Compounds Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iodophenoxy compounds represent a unique and chemically diverse class of molecules characterized by an iodine-substituted phenol moiety, often linked via an ether bond or existing as free iodophenols. Unlike their chlorinated analogs (e.g., 2,4-D), iodophenoxy compounds exhibit distinct physicochemical properties driven by the lability of the carbon-iodine (C-I) bond and their high electron density.
This guide analyzes three critical subclasses:
-
Agrochemicals: Specifically hydroxybenzonitriles like Ioxynil (4-hydroxy-3,5-diiodobenzonitrile), used for post-emergence weed control.
-
Disinfection Byproducts (I-DBPs): Toxic iodophenols and iodinated phenoxy acids formed during water treatment.
-
Endocrine Modulators: Compounds mimicking the iodophenoxy ether structure of thyroid hormones (
, ).
Chemical Identity and Structural Classification
The "iodophenoxy" moiety (
Table 1: Primary Classes of Iodophenoxy Compounds
| Class | Representative Compound | Structure / CAS | Primary Use/Source |
| Herbicides | Ioxynil | Selective contact herbicide (onion, cereals).[1][2] | |
| Disinfection Byproducts | 4-Iodophenol | Formed during chloramination of iodide-rich waters. | |
| Thyromimetics | Thyroxine ( | Endogenous hormone; structural basis for toxicity of analogs. | |
| Contrast Media Metabolites | Iodinated Acids | Various | Degradation products of X-ray contrast agents (e.g., Iopamidol).[3] |
Mechanisms of Toxicity
The toxicity of iodophenoxy compounds is multimodal, involving bioenergetic disruption, endocrine interference, and direct genotoxicity.
Mitochondrial Uncoupling (Bioenergetic Failure)
Ioxynil and related iodophenols act as protonophores. The lipophilic phenoxy anion can diffuse across the inner mitochondrial membrane, dissipating the proton gradient (
-
Mechanism: The acidic hydroxyl group (
for Ioxynil) releases a proton in the matrix, returning to the intermembrane space as a neutral molecule to pick up another proton. -
Consequence: Uncoupling of oxidative phosphorylation leads to hyperthermia, metabolic acidosis, and cellular necrosis.
Endocrine Disruption (Thyroid Axis)
The iodophenoxy structure is a direct mimic of the thyroid hormones
-
TTR Binding: Iodophenoxy compounds compete with
for binding to Transthyretin (TTR), a plasma transport protein. This displaces natural hormones, altering their homeostasis and clearance.[4][5] -
Receptor Interaction: Some derivatives bind to nuclear Thyroid Receptors (TR
/TR ), acting as antagonists or partial agonists, disrupting developmental signaling.
Genotoxicity of I-DBPs
Iodinated byproducts are generally more cytotoxic and genotoxic than their chlorinated counterparts. The weak C-I bond facilitates the formation of reactive iodine species and alkylating agents that can directly damage DNA.
Visualization: Signaling and Degradation Pathways
Diagram 1: Mechanism of Thyroid Disruption and Mitochondrial Uncoupling
This diagram illustrates how iodophenoxy compounds bifurcate their toxicity between nuclear signaling disruption and mitochondrial bioenergetics.
Caption: Dual toxicity pathway showing competitive inhibition of TTR transport and mitochondrial protonophore activity leading to ATP failure.
Environmental Fate and Transport[6]
Photolysis (The Dominant Pathway)
The C-I bond absorbs UV radiation strongly, leading to homolytic cleavage.
-
Reaction:
-
Outcome: Rapid deiodination in surface waters. In the presence of organic matter, this generates phenolic radicals that can polymerize or form more stable, less toxic hydroxylated derivatives.
Biodegradation
Soil bacteria (e.g., Lysinibacillus, Klebsiella) degrade Ioxynil via nitrile hydrolysis followed by dehalogenation.
-
Pathway: Ioxynil
3,5-diiodo-4-hydroxybenzamide 3,5-diiodo-4-hydroxybenzoic acid Deiodination.[6] -
Persistence: Ioxynil has a soil half-life (
) of approx. 10 days, classifying it as non-persistent, though its metabolites can be more stable.
Diagram 2: Environmental Degradation Workflow
Caption: Divergent degradation pathways: rapid abiotic photolysis vs. stepwise microbial enzymatic hydrolysis.
Ecotoxicology and Mammalian Safety Data[8]
Table 2: Comparative Toxicity Data
| Compound | Organism | Endpoint | Value | Classification |
| Ioxynil | Rat (Oral) | 110 mg/kg | Highly Toxic | |
| Ioxynil | Rainbow Trout | 6.8 mg/L | Toxic to Aquatic Life | |
| Ioxynil | Daphnia magna | 3.9 mg/L | Toxic | |
| 4-Iodophenol | Pimephales promelas | ~3.5 mg/L | Toxic | |
| Iodoacetic Acid | CHO Cells | 2.8 µM | Cytotoxic (DBP) |
Note: Iodoacetic acid is included as a reference for the high cytotoxicity of iodinated aliphatic byproducts compared to aromatics.
Experimental Protocols
Protocol A: Assessing Mitochondrial Uncoupling (Oxygen Consumption)
Objective: Determine if a test iodophenoxy compound acts as a protonophore.
-
Preparation: Isolate rat liver mitochondria in sucrose/EGTA buffer.
-
Basal Respiration (State 4): Incubate mitochondria with substrate (succinate) and monitor
consumption using a Clark-type electrode. -
Challenge: Add the test compound (0.1 - 100 µM).
-
Validation:
-
Positive Control: 2,4-Dinitrophenol (DNP). A sharp increase in
consumption without ADP addition indicates uncoupling. -
Negative Control: DMSO vehicle.
-
-
Analysis: Calculate the Respiratory Control Ratio (RCR). A decrease in RCR driven by increased State 4 respiration confirms uncoupling.
Protocol B: Photolytic Stability Screening
Objective: Quantify the lability of the C-I bond under environmental UV conditions.
-
Solution: Prepare 10 µM solution of the iodophenoxy compound in sterile buffered water (pH 7).
-
Irradiation: Expose samples to a Xenon arc lamp (simulated solar spectrum) in quartz cuvettes.
-
Sampling: Aliquot at t = 0, 5, 15, 30, 60 mins.
-
Analysis: Analyze via HPLC-UV/Vis (detection at 230-280 nm) and LC-MS/MS to track parent loss and iodide (
) release. -
Kinetics: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
References
-
U.S. EPA. (2005). Reregistration Eligibility Decision (RED) for Ioxynil. Environmental Protection Agency. [Link]
-
Richardson, S. D., et al. (2008).[7] Occurrence and Mammalian Cell Toxicity of Iodinated Disinfection Byproducts in Drinking Water. Environmental Science & Technology.[7] [Link]
-
Akiyoshi, S., et al. (2012).[8] Species-dependent effects of the phenolic herbicide ioxynil with potential thyroid hormone disrupting activity. Journal of Environmental Sciences. [Link]
-
Plewa, M. J., et al. (2004).[7] Halonitromethane Drinking Water Disinfection Byproducts: Chemical Characterization and Mammalian Cell Cytotoxicity and Genotoxicity. Environmental Science & Technology.[7] [Link]
Sources
- 1. Ioxynil (Ref: ACP 63-303) [sitem.herts.ac.uk]
- 2. Ioxynil - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the Health Impact of Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species-dependent effects of the phenolic herbicide ioxynil with potential thyroid hormone disrupting activity: modulation of its cellular uptake and activity by interaction with serum thyroid hormone-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
step-by-step synthesis protocol for 4-(2-Iodophenoxy)-2-methylbutan-2-ol
This Application Note is designed for research scientists and drug development professionals. It details the synthesis of 4-(2-Iodophenoxy)-2-methylbutan-2-ol , a functionalized aryl ether often utilized as a scaffold in medicinal chemistry for exploring structure-activity relationships (SAR) in aryloxy-alkyl-alcohol derivatives.
The protocol employs a convergent two-step synthetic strategy:
-
Nucleophilic Substitution (O-Alkylation): Reaction of 2-iodophenol with ethyl 3-bromopropionate.
-
Grignard Addition: Double nucleophilic addition of methylmagnesium bromide to the ester intermediate.
Introduction & Retrosynthetic Analysis
The target molecule, this compound, features a bulky ortho-iodoaryl ether motif linked to a tertiary alcohol. This specific substitution pattern is valuable for introducing steric bulk and halogen bonding potential into receptor ligands.
The synthesis is designed around the Williamson Ether Synthesis followed by a standard Grignard reaction . This route is chosen for its operational simplicity, high atom economy relative to protecting-group strategies, and the commercial availability of robust starting materials [1, 5].
Reaction Scheme Overview
-
Step 1: 2-Iodophenol + Ethyl 3-bromopropionate
Ethyl 3-(2-iodophenoxy)propanoate -
Step 2: Ethyl 3-(2-iodophenoxy)propanoate + 2 MeMgBr
this compound
Experimental Workflow Diagram
The following flowchart visualizes the critical path for the synthesis, including isolation points and key decision nodes.
Caption: Logical workflow for the two-step synthesis of this compound.
Materials and Reagents Data
To ensure reproducibility, exact stoichiometry and physical properties of the reagents are tabulated below.
Table 1: Reagents and Stoichiometry
| Component | Role | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | CAS No. |
| 2-Iodophenol | Substrate | 220.01 | 1.0 | 2.03 | 533-58-4 |
| Ethyl 3-bromopropionate | Electrophile | 181.03 | 1.2 | 1.41 | 539-74-2 |
| Potassium Carbonate | Base | 138.21 | 2.5 | N/A | 584-08-7 |
| Methylmagnesium Bromide | Grignard Reagent | 119.24 | 2.5 | 3.0 M in Et₂O | 75-16-1 |
| Acetone | Solvent (Step 1) | 58.08 | N/A | 0.784 | 67-64-1 |
| THF (Anhydrous) | Solvent (Step 2) | 72.11 | N/A | 0.889 | 109-99-9 |
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 3-(2-iodophenoxy)propanoate
This step utilizes a Williamson ether synthesis. The use of potassium carbonate in acetone is a standard, mild method for alkylating phenols with primary alkyl halides [5].
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 2-iodophenol (5.00 g, 22.7 mmol) and anhydrous acetone (100 mL) to the flask.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (7.85 g, 56.8 mmol) in a single portion. The suspension will turn milky.
-
Alkylation: Add ethyl 3-bromopropionate (4.93 g, 3.50 mL, 27.2 mmol) dropwise over 5 minutes.
-
Reaction: Heat the mixture to reflux (approx. 60 °C) with vigorous stirring for 12–16 hours.
-
Process Control: Monitor by TLC (Hexane/EtOAc 8:2). The starting phenol (Rf ~0.6) should disappear, and a less polar ester spot (Rf ~0.7) should appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (KBr, excess K₂CO₃) through a sintered glass funnel.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetone.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester as a pale yellow oil.
-
Note: The crude material is typically sufficiently pure (>90%) for the next step. If necessary, purify via short-path silica plug filtration.
-
Step 2: Grignard Reaction to this compound
The ester functionality is converted to a tertiary alcohol via the addition of two equivalents of methylmagnesium bromide. This transformation is highly exothermic; strict temperature control is required to prevent side reactions [1].
-
Setup: Flame-dry a 2-neck 100 mL RBF and cool under a stream of nitrogen. Equip with a stir bar and a pressure-equalizing addition funnel.
-
Substrate Preparation: Dissolve the Ethyl 3-(2-iodophenoxy)propanoate (intermediate from Step 1, approx. 22 mmol) in anhydrous THF (40 mL).
-
Grignard Addition:
-
Cool the solution to 0 °C using an ice bath.
-
Charge the addition funnel with Methylmagnesium bromide (3.0 M in diethyl ether, 18.5 mL, 55.5 mmol).
-
Add the Grignard reagent dropwise over 20 minutes. Caution: Exothermic reaction. Ensure the internal temperature does not exceed 10 °C.
-
-
Reaction:
-
After addition, allow the reaction to warm naturally to room temperature.
-
Stir for 2–3 hours.
-
Process Control: TLC should show the disappearance of the ester and the formation of a more polar alcohol spot.
-
-
Quenching (Critical Safety Step):
-
Cool the flask back to 0 °C.
-
Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) solution (20 mL) dropwise to quench excess Grignard reagent. Warning: Gas evolution (methane).
-
-
Extraction and Isolation:
-
Purification:
-
Purify by flash column chromatography on silica gel.[3]
-
Eluent: Gradient of Hexane/Ethyl Acetate (9:1 to 7:3).
-
Product: this compound is typically isolated as a clear, viscous oil or low-melting solid.
-
Mechanistic Rationale
The following diagram illustrates the chemical mechanism, highlighting the transformation from the ester intermediate to the final tertiary alcohol.
Caption: Mechanistic pathway of the Grignard reaction converting the ester to the tertiary alcohol.
The ester reacts with the first equivalent of MeMgBr to form a ketone intermediate (via a tetrahedral intermediate that collapses, ejecting ethoxide). Because the ketone is more reactive than the ester, it rapidly reacts with a second equivalent of MeMgBr to form the tertiary alkoxide, which yields the alcohol upon acidic workup.
Safety & Handling
-
2-Iodophenol: Irritant and harmful if swallowed. Use gloves and work in a fume hood.
-
Methylmagnesium Bromide: Pyrophoric and water-reactive. Must be handled under inert atmosphere (Nitrogen or Argon).[2] Ensure all glassware is oven-dried.
-
Ethyl 3-bromopropionate: Lachrymator and skin irritant [4]. Avoid inhalation of vapors.
References
-
PrepChem. Synthesis of 4-phenoxy-2-butanol. (General methodology for phenoxy-alcohol synthesis via Grignard). [Link]
-
Organic Syntheses. Ethyl 3-Bromopropionate.[4][5] Org.[1][3] Synth. 1943, Coll. Vol. 2, 262. (Preparation and properties of the alkylating agent). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Ethyl 3-bromopropanoate mediated tandem Knoevenagel–aldol annulation: a new strategy for the synthesis of indolizines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Scalable Synthesis of 4-(2-Iodophenoxy)-2-methylbutan-2-ol
Introduction & Strategic Analysis
The target molecule, 4-(2-Iodophenoxy)-2-methylbutan-2-ol , represents a critical structural motif in medicinal chemistry, often serving as a robust linker in PROTAC (Proteolysis Targeting Chimera) design or as a fragment in fragment-based drug discovery (FBDD). The presence of the ortho-iodine moiety on the phenyl ring provides a versatile handle for downstream functionalization via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), while the tertiary alcohol tail offers solubility modulation and hydrogen-bonding potential.
Retrosynthetic Logic
Direct alkylation of 2-iodophenol with a pre-formed halo-alcohol (e.g., 4-chloro-2-methylbutan-2-ol) is chemically intuitive but practically flawed due to the competing intramolecular cyclization of the halo-alcohol to an epoxide or tetrahydrofuran derivative under the basic conditions required for phenol deprotonation.
Therefore, this protocol utilizes a Two-Step Convergent Strategy :
-
Michael Addition: Conjugate addition of 2-iodophenol to methyl vinyl ketone (MVK) to form the ketone intermediate.
-
Grignard Addition: Nucleophilic addition of a methyl Grignard reagent to the ketone to generate the target tertiary alcohol.
Synthetic Pathway Visualization
Figure 1: Retrosynthetic analysis avoiding cyclization side-reactions common in direct alkylation.
Reagents & Materials
The following reagents are required for a standard laboratory-scale synthesis (approx. 10 mmol scale). All reagents should be ACS grade or higher.
| Reagent | Role | CAS No. | Purity | Quantity (Equiv.) |
| 2-Iodophenol | Starting Material | 533-58-4 | ≥98% | 1.0 equiv. |
| Methyl Vinyl Ketone (MVK) | Michael Acceptor | 78-94-4 | ≥99% | 1.5 equiv. |
| Potassium Carbonate (K₂CO₃) | Base Catalyst | 584-08-7 | Anhydrous | 2.0 equiv. |
| Methylmagnesium Bromide | Nucleophile | 75-16-1 | 3.0 M in Et₂O | 2.5 equiv. |
| Acetone | Solvent (Step 1) | 67-64-1 | HPLC Grade | 10 mL/g substrate |
| Tetrahydrofuran (THF) | Solvent (Step 2) | 109-99-9 | Anhydrous | 10 mL/g substrate |
| Ammonium Chloride | Quench | 12125-02-9 | Sat. Aq. | Excess |
| Sodium Sulfate | Drying Agent | 7757-82-6 | Anhydrous | N/A |
Experimental Protocol
Step 1: Synthesis of 4-(2-Iodophenoxy)butan-2-one
This step utilizes a base-mediated Michael addition. Phenols are relatively weak nucleophiles for conjugate addition; thus, reflux conditions and a slight excess of MVK are critical to drive conversion.
Safety Note: Methyl Vinyl Ketone is highly toxic and a potent lachrymator. Handle only in a functioning fume hood.
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 2-Iodophenol (2.20 g, 10.0 mmol) and Potassium Carbonate (2.76 g, 20.0 mmol) to Acetone (25 mL).
-
Addition: Add Methyl Vinyl Ketone (1.22 mL, 15.0 mmol) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C) for 6–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of 2-iodophenol.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the solid K₂CO₃ and rinse the pad with acetone.
-
Concentrate the filtrate under reduced pressure to remove acetone and excess MVK.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol.
-
Wash with Brine (20 mL), dry over Na₂SO₄, and concentrate.
-
-
Purification: The crude ketone is typically pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Step 2: Synthesis of this compound
The ketone is converted to the tertiary alcohol using a Grignard reagent. Anhydrous conditions are non-negotiable here.
-
Setup: Flame-dry a 100 mL 2-neck RBF and cool under a stream of Nitrogen (or Argon). Add a magnetic stir bar.[1][2][3]
-
Solvation: Dissolve the Ketone intermediate (from Step 1, approx. 2.9 g, 10.0 mmol) in Anhydrous THF (30 mL). Cool the solution to 0°C using an ice bath.
-
Grignard Addition: Slowly add Methylmagnesium Bromide (3.0 M in Et₂O, 8.3 mL, 25.0 mmol) dropwise via syringe over 15 minutes.
-
Note: A slight exotherm will occur.[4] Maintain internal temperature <10°C.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quench: Cool the flask back to 0°C. Carefully quench by dropwise addition of Saturated Aqueous Ammonium Chloride (10 mL). Caution: Gas evolution.
-
Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Finishing: Combine organic layers, wash with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude oil via flash chromatography (SiO₂, 10-30% EtOAc in Hexanes) to yield the target product as a colorless to pale yellow oil.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Critical Quality Attributes (CQA) & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete conversion due to weak nucleophilicity. | Increase MVK to 2.0 equiv; Add catalytic NaI (Finkelstein condition) to activate the electrophile. |
| Polymerization in Step 1 | MVK polymerizing before reaction. | Ensure MVK is fresh; add hydroquinone (stabilizer) if using old stock. |
| Starting Material in Step 2 | Wet THF quenching the Grignard. | Redistill THF over Na/Benzophenone or use molecular sieves. Increase Grignard to 3.0 equiv. |
| Impurity: Diol | Grignard addition to ester impurities (if present). | Ensure Step 1 workup (NaOH wash) removes all phenolic esters. |
References
-
Michael Addition of Phenols: The base-catalyzed addition of phenols to methyl vinyl ketone is a well-established transformation for synthesizing 4-phenoxybutan-2-ones.
-
Source: Bergman, E. D., et al. "The Michael Condensation." Organic Reactions, Vol. 10, Wiley, 1959.
-
-
Grignard Addition to Ketones: Standard protocol for the conversion of ketones to tertiary alcohols using organomagnesium reagents.
-
Source: Silverman, G. S., & Rakita, P. E. Handbook of Grignard Reagents. CRC Press, 1996.
-
-
Synthesis of Phenoxy-butanols: Analogous synthesis of 4-phenoxy-2-butanol via Grignard addition to 4-phenoxybutan-2-one.
-
Source: PrepChem. "Synthesis of 4-phenoxy-2-butanol."
-
Sources
The Strategic Utility of 4-(2-Iodophenoxy)-2-methylbutan-2-ol in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Versatile Intermediate for Complex Scaffolds
In the landscape of modern pharmaceutical development, the synthesis of complex molecular architectures with high precision and efficiency is paramount. The intermediate, 4-(2-Iodophenoxy)-2-methylbutan-2-ol, represents a strategically designed building block for the construction of novel drug candidates. Its unique combination of a sterically accessible aryl iodide, a flexible ether linkage, and a tertiary alcohol moiety offers medicinal chemists a versatile platform for diversification and the introduction of key pharmacophoric features.
The 2-iodophenoxy group serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the facile introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, which are prevalent in biologically active molecules.[1] The 2-methylbutan-2-ol tail provides a solubilizing element and a potential point for further functionalization or metabolic blocking. This guide provides detailed application notes and protocols for the synthesis and utilization of this compound as a key pharmaceutical intermediate.
Synthesis of this compound via Williamson Ether Synthesis
The most direct and reliable method for the preparation of this compound is the Williamson ether synthesis.[2][3][4] This venerable yet highly effective SN2 reaction involves the nucleophilic attack of the phenoxide derived from 2-iodophenol on an alkyl halide, in this case, a 4-halo-2-methylbutan-2-ol derivative.[3][4][5] The choice of the halide on the butanol fragment is critical; a bromide is often preferred for its good leaving group ability and manageable reactivity.[6]
Reaction Scheme:
Caption: Williamson Ether Synthesis for this compound.
Detailed Experimental Protocol: Synthesis
Materials:
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Iodophenol | Starting Material | C₆H₅IO | 219.99 |
| 4-Bromo-2-methylbutan-2-ol | Reagent | C₅H₁₁BrO | 167.04[7] |
| Sodium Hydride (60% disp.) | Base | NaH | 24.00 |
| N,N-Dimethylformamide (DMF) | Solvent | C₃H₇NO | 73.09 |
| Ethyl Acetate | Extraction Solvent | C₄H₈O₂ | 88.11 |
| Saturated NH₄Cl solution | Quenching Agent | NH₄Cl | 53.49 |
| Brine | Washing Agent | NaCl | 58.44 |
| Anhydrous MgSO₄ | Drying Agent | MgSO₄ | 120.37 |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodophenol (1.0 eq). Dissolve the 2-iodophenol in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the phenoxide.
-
Nucleophilic Substitution: Add a solution of 4-bromo-2-methylbutan-2-ol (1.05 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in oxidative addition to a palladium(0) catalyst, allowing for selective functionalization under relatively mild conditions.[8]
Sonogashira Coupling: Synthesis of Alkynyl Ethers
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[9] Utilizing this compound in this reaction provides a direct route to 2-alkynylphenoxy ethers, which are valuable intermediates for the synthesis of heterocycles and other complex molecules.
Caption: Sonogashira coupling of this compound.
Materials:
| Compound | Role |
| This compound | Substrate |
| Terminal Alkyne | Reagent |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst |
| Copper(I) Iodide | Co-catalyst |
| Triethylamine | Base/Solvent |
| Tetrahydrofuran (THF) | Solvent |
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine. To this stirred solution, add the terminal alkyne (1.2 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction and Washing: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired alkynyl ether product.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction allows for the introduction of primary or secondary amines at the 2-position of the phenoxy ring of this compound, leading to the synthesis of diverse diaryl ethers with an amino substituent.
Caption: Buchwald-Hartwig amination of this compound.
Materials:
| Compound | Role |
| This compound | Substrate |
| Primary or Secondary Amine | Reagent |
| Tris(dibenzylideneacetone)dipalladium(0) | Catalyst |
| XPhos or BINAP | Ligand |
| Sodium tert-butoxide | Base |
| Toluene | Solvent |
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01-0.03 eq), the phosphine ligand (e.g., XPhos, 0.02-0.06 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction Progression: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Washing and Concentration: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.
Safety and Handling
This compound: As a novel compound, comprehensive safety data is not available. It should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Reagents:
-
2-Iodophenol: Toxic and an irritant. Avoid contact with skin and eyes.
-
4-Bromo-2-methylbutan-2-ol: Irritant. Handle with care.
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle in an inert atmosphere and away from moisture.
-
Palladium Catalysts and Ligands: May be toxic and should be handled with care.
-
Bases (NaOtBu, etc.): Corrosive and should be handled with appropriate precautions.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate. Its straightforward synthesis via the Williamson ether synthesis and the high reactivity of its aryl iodide moiety in palladium-catalyzed cross-coupling reactions make it an attractive building block for the synthesis of a wide range of complex organic molecules. The protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this intermediate in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.
References
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methylbutan-2-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Mastering Synthesis: Key Reactions of 4-Bromo-2-methylbut-1-ene for Efficient Chemical Production. Retrieved from [Link]
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scalable manufacturing process for 4-(2-Iodophenoxy)-2-methylbutan-2-ol
An Application Note and Protocol for the Scalable Manufacturing of 4-(2-Iodophenoxy)-2-methylbutan-2-ol
Introduction
This compound is a valuable chemical intermediate in various sectors of organic synthesis, including pharmaceutical and materials science development. Its structure, featuring an aryl iodide, an ether linkage, and a tertiary alcohol, provides multiple points for further chemical modification. The development of a robust, efficient, and scalable manufacturing process is crucial for ensuring its availability for research and commercial applications.
This application note provides a comprehensive guide to a scalable, two-step synthesis of this compound. The selected strategy is grounded in well-established, high-yielding chemical transformations, beginning with the Williamson ether synthesis to form the core C-O-C linkage, followed by a regioselective Markovnikov hydration to install the tertiary alcohol functionality. This document provides detailed, step-by-step protocols, process optimization insights, and analytical methodologies designed for researchers, scientists, and drug development professionals.
Part 1: Synthetic Pathway Design and Rationale
The manufacturing process is logically divided into two primary synthetic operations. This approach was selected for its reliability, use of readily available starting materials, and amenability to large-scale production.
Step 1: Williamson Ether Synthesis. This reaction is a cornerstone of ether synthesis in industrial chemistry, forming an ether from an organohalide and an alkoxide.[1] In this protocol, we utilize the sodium salt of 2-iodophenol (the phenoxide) as the nucleophile and 4-chloro-1-butene as the alkyl halide electrophile. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The choice of a strong base and a polar aprotic solvent is critical for maximizing the reaction rate and yield.[2]
Step 2: Acid-Catalyzed Hydration. The terminal alkene of the intermediate, 1-(but-3-en-1-yloxy)-2-iodobenzene, is hydrated to form the desired tertiary alcohol. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond, ensuring the regioselective formation of the tertiary alcohol.
Below is a visual representation of the overall synthetic pathway.
Caption: Overall two-step synthetic workflow.
Part 2: Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents
The following table summarizes the key reactants and their properties.
| Compound Name | Role | Molecular Formula | MW ( g/mol ) | Form | Key Vendor |
| 2-Iodophenol | Starting Material | C₆H₅IO | 220.01 | Solid | Sigma-Aldrich |
| Sodium Hydride (60% disp. in mineral oil) | Base | NaH | 24.00 | Solid | Sigma-Aldrich |
| 4-Chloro-1-butene | Reagent | C₄H₇Cl | 90.55 | Liquid | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | Solvent | C₃H₇NO | 73.09 | Liquid | Sigma-Aldrich |
| Sulfuric Acid (98%) | Catalyst | H₂SO₄ | 98.08 | Liquid | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Solvent | C₄H₈O | 72.11 | Liquid | Sigma-Aldrich |
| Diethyl Ether | Extraction Solvent | C₄H₁₀O | 74.12 | Liquid | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | Quenching Agent | NaHCO₃ | 84.01 | Aqueous | --- |
| Brine | Washing Agent | NaCl | 58.44 | Aqueous | --- |
| Anhydrous Magnesium Sulfate | Drying Agent | MgSO₄ | 120.37 | Solid | Sigma-Aldrich |
Protocol 1: Synthesis of 1-(But-3-en-1-yloxy)-2-iodobenzene
This protocol details the SN2 reaction to form the ether intermediate. The use of sodium hydride ensures the complete deprotonation of the weakly acidic 2-iodophenol to form the highly nucleophilic phenoxide.[3]
-
Reaction Setup: To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2-iodophenol (110.0 g, 0.50 mol, 1.0 equiv).
-
Solvent Addition: Add 500 mL of anhydrous N,N-dimethylformamide (DMF). Stir the mixture until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 22.0 g, 0.55 mol, 1.1 equiv) portion-wise over 30 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas. The use of a slight excess of NaH ensures complete conversion to the phenoxide.
-
Nucleophilic Attack: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, add 4-chloro-1-butene (54.3 g, 0.60 mol, 1.2 equiv) dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of 2-iodophenol.
-
Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 500 mL of deionized water. Transfer the mixture to a 2 L separatory funnel and extract with diethyl ether (3 x 400 mL).
-
Purification: Combine the organic layers and wash with deionized water (2 x 300 mL) followed by brine (1 x 300 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude oil via vacuum distillation to obtain 1-(but-3-en-1-yloxy)-2-iodobenzene as a clear oil.
Protocol 2: Synthesis of this compound
This protocol describes the acid-catalyzed hydration of the terminal alkene.
-
Reaction Setup: In a 2 L round-bottom flask, dissolve the intermediate 1-(but-3-en-1-yloxy)-2-iodobenzene (109.6 g, 0.40 mol, 1.0 equiv) in a 1:1 mixture of tetrahydrofuran (THF) and water (400 mL each).
-
Catalyst Addition: Cool the solution to 10 °C. Slowly add concentrated sulfuric acid (98%, 10 mL) while stirring vigorously. Causality: The acid serves as the catalyst for the hydration reaction. The temperature is kept low initially to manage the exotherm from the acid dilution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-8 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Once complete, carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 300 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 200 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white solid. For large-scale operations, crystallization is the preferred method due to its cost-effectiveness and efficiency.[4]
Part 3: Process Workflow and Analytical Quality Control
A robust manufacturing process requires stringent quality control at each stage.
Caption: Scalable manufacturing and quality control workflow.
Analytical Methods
The structure and purity of the intermediate and final product should be confirmed using standard analytical techniques.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and monitor reaction completion. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the progress of both reaction steps due to the volatility of the intermediate and starting materials. It provides information on molecular weight and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the intermediate and the final product.[5]
Expected Analytical Data
The following table summarizes the expected analytical results for the final product.
| Analysis | Specification | Details |
| Appearance | White to off-white solid | --- |
| ¹H NMR (400 MHz, CDCl₃) | Conforms to structure | δ (ppm): 7.8 (dd, 1H), 7.3 (t, 1H), 6.8 (d, 1H), 6.7 (t, 1H), 4.1 (t, 2H), 2.1 (t, 2H), 1.3 (s, 6H), 1.2 (s, 1H, -OH) |
| ¹³C NMR (100 MHz, CDCl₃) | Conforms to structure | δ (ppm): 156.5, 139.5, 129.5, 122.5, 112.0, 87.5, 70.5, 68.0, 42.0, 29.5 (2C) |
| HPLC Purity | ≥98.0% | --- |
| Mass Spec (ESI+) | m/z = 321.0 [M+H]⁺ | Corresponds to C₁₁H₁₆IO₂⁺ |
Conclusion
This application note details a robust and scalable two-step manufacturing process for this compound. The synthesis leverages the reliability of the Williamson ether synthesis and the regioselectivity of acid-catalyzed hydration. The provided protocols, along with the integrated analytical quality control checkpoints, establish a comprehensive framework for the efficient and reproducible production of this key chemical intermediate, suitable for both laboratory and industrial-scale operations.
References
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PrepChem. (2017). Preparation of 2-methyl-3-buten-2-ol. Available at: [Link]
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Kuzuhara, A., et al. (2022). Non-enzymatic formation of isoprene and 2-methyl-3-buten-2-ol (2-MBO) by manganese. Scientific Reports. Available at: [Link]
- Google Patents. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
-
Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]
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J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
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Royal Society of Chemistry. (2013). Analytical Methods. Available at: [Link]
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Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]
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Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Available at: [Link]
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-
Royal Society of Chemistry. (2025). Analytical Methods. Available at: [Link]
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St. John's University and the College of St. Benedict. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available at: [Link]
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I.R.I.S. Advanced Methods for the Analysis of Chiral Pesticides and Emerging Organic Pollutants in Environmental and Biological Matrices. Available at: [Link]
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National Center for Biotechnology Information. (2018). 4-iodobut-3-en-1-ols: Gram-scale Total Synthesis of Fungal Decanolides and Derivatives. Available at: [Link]
-
Der Pharma Chemica. (2015). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Available at: [Link]
-
Royal Society of Chemistry. (2020). Scalable biocatalytic C–H oxyfunctionalization reactions. Chemical Society Reviews. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Available at: [Link]
-
PubMed. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Available at: [Link]
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Royal Society of Chemistry. (2021). Rh(i)-catalyzed [4 + 2]-annulation of furan-fused cyclobutanones with alkynes and synthetic applications. Organic Chemistry Frontiers. Available at: [Link]
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ResearchGate. (2019). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. Available at: [Link]
-
ResearchGate. (2018). Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation. Available at: [Link]
- Google Patents. JP6012371B2 - Process for producing 4-hydroxy-2-butanone or butanol.
-
MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Available at: [Link]
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Application Notes & Protocols: Strategic Functionalization of the Aryl-Iodide Bond in 4-(2-Iodophenoxy)-2-methylbutan-2-ol
Abstract
The synthetic building block 4-(2-Iodophenoxy)-2-methylbutan-2-ol represents a highly valuable scaffold for drug discovery and development. Its structure combines a reactive aryl iodide, primed for diverse cross-coupling transformations, with a tertiary alcohol moiety that can influence solubility and serve as a potential hydrogen bonding site. This guide provides an in-depth exploration of robust, field-proven protocols for the functionalization of the carbon-iodine bond, enabling researchers to strategically introduce a wide array of chemical diversity. We delve into the mechanistic rationale behind palladium- and copper-catalyzed reactions, offering detailed, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, complete with troubleshooting guides and comparative data.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, success is often dictated by the ability to rapidly generate and test a diverse library of analogues around a core scaffold. This compound is an exemplary starting material for such endeavors. The aryl iodide is the most reactive of the aryl halides in palladium-catalyzed cross-coupling, ensuring high reactivity and allowing for transformations under mild conditions.[1][2] This is particularly advantageous given the presence of the tertiary alcohol, which, while generally stable, benefits from milder protocols to prevent potential side reactions like dehydration.
The ortho-disposed ether linkage and the 2-methylbutan-2-ol side chain introduce steric bulk that can influence the conformational preference of the resulting biaryl or substituted aniline products, a critical factor in modulating target engagement. This guide focuses on the three most pivotal transformations for this scaffold: C-C bond formation via Suzuki-Miyaura and Sonogashira couplings, and C-N bond formation via Buchwald-Hartwig amination.
Core Mechanistic Principles: Palladium & Copper Catalysis
Modern organic synthesis is dominated by transition-metal catalysis, primarily due to its efficiency and functional group tolerance. For the functionalization of aryl iodides, palladium is the undisputed workhorse.
The general catalytic cycle for palladium-catalyzed cross-coupling reactions proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) intermediate.[3][4]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron in Suzuki coupling) is transferred to the palladium center, displacing the halide.[2][5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst.[3][4][6]
The efficiency of this cycle is profoundly influenced by the choice of ligands, bases, and solvents, which modulate the catalyst's stability and reactivity.[5][7] While palladium is paramount, copper-catalyzed systems, particularly for aminations, offer a mild and cost-effective alternative.[8][9][10]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Protocol I: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a premier method for constructing biaryl linkages, a common motif in pharmaceuticals.[11][12] The reaction's tolerance for a wide range of functional groups and its use of generally stable and non-toxic boronic acids make it a first-choice strategy.[2][13]
Principle and Rationale: This protocol couples this compound with an arylboronic acid.
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination, which is crucial for sterically demanding substrates.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base effective in promoting the transmetalation step without causing degradation of sensitive substrates.[5]
-
Solvent: A mixture of 1,4-dioxane and water is often optimal. The organic solvent solubilizes the aryl iodide and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the reactive boronate species.[2][5]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv) and add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio, to achieve a 0.1 M concentration of the aryl iodide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with saturated aqueous sodium chloride (brine).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Protocol II: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a powerful route to synthesize aryl alkynes, which are versatile intermediates and key structural motifs in many biologically active molecules.[1][14] The reaction couples the aryl iodide with a terminal alkyne.
Principle and Rationale: This protocol utilizes a classic palladium/copper co-catalyzed system.
-
Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is a robust, air-stable Pd(II) precatalyst. Copper(I) iodide (CuI) acts as a co-catalyst, forming a copper acetylide intermediate that readily undergoes transmetalation with the palladium center, accelerating the overall reaction rate.[1][5][15]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent and scavenger for the HI generated during the reaction.[5][15]
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used to ensure solubility of all components.
Detailed Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (to 0.2 M) and triethylamine (TEA, 3.0 equiv). Stir the mixture for 5 minutes to ensure dissolution.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature for 6-24 hours. For less reactive alkynes, gentle heating to 40-50 °C may be required. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the precipitated amine salts and catalyst residues.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride (to remove copper salts) followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to obtain the desired aryl alkyne.
Protocol III: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds to create aryl amines from aryl halides.[16] This reaction is critical for introducing basic centers into molecules, which is often essential for pharmacokinetic properties.
Principle and Rationale: This protocol addresses the coupling of this compound with a primary or secondary amine.
-
Catalyst System: A palladium precatalyst, such as G3-XPhos Palladacycle, is highly effective. These "precatalysts" are air-stable Pd(II) complexes that rapidly form the active monoligated L-Pd(0) species upon exposure to base.[3][6] The XPhos ligand is a bulky, electron-rich dialkylbiaryl phosphine that is highly effective for a broad range of amination reactions.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[17]
-
Aryl Halide Reactivity: While aryl iodides are generally very reactive, they can present a unique challenge in Buchwald-Hartwig aminations. The iodide anion generated during the reaction can sometimes act as a catalyst inhibitor.[18] The use of highly active, modern catalyst systems helps to overcome this potential issue by ensuring the reductive elimination step is fast.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol:
-
Reaction Setup (Inert Atmosphere): All operations should be performed in a glovebox or using Schlenk techniques due to the air-sensitivity of the base and catalyst. To an oven-dried vial with a stir bar, add sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the this compound (1.0 equiv), the amine (1.2 equiv), and the G3-XPhos Palladacycle (0.01-0.02 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or tert-amyl alcohol (to 0.1-0.5 M).
-
Reaction: Seal the vial tightly with a screw cap and remove it from the glovebox. Place it in a preheated aluminum heating block at 100 °C and stir for 2-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of Celite®, washing the pad with additional ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure N-aryl product.
Summary of Reaction Conditions & Troubleshooting
The selection of optimal conditions is paramount for successful cross-coupling. The following table provides a comparative summary of the starting points for each protocol.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)–C(sp²) | C(sp²)–C(sp) | C(sp²)–N |
| Pd Catalyst | Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ (3 mol%) | G3-XPhos Palladacycle (1-2 mol%) |
| Ligand | SPhos (4 mol%) | PPh₃ (in catalyst) | XPhos (in precatalyst) |
| Co-catalyst | None | CuI (5 mol%) | None |
| Base | K₃PO₄ (2.0 eq) | TEA or DIPEA (3.0 eq) | NaOtBu (1.4 eq) |
| Solvent | 1,4-Dioxane/H₂O | THF or DMF | Toluene or t-Amyl Alcohol |
| Temperature | 80-100 °C | RT to 50 °C | 80-110 °C |
Common Issues and Solutions:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh bottle of catalyst/ligand/base. Ensure rigorous degassing of solvents and use proper inert atmosphere techniques. |
| Protodeiodination | Inefficient catalytic cycle; Presence of water (for some reactions). | Screen different ligands (e.g., more electron-rich or bulkier ones). Ensure anhydrous conditions for water-sensitive reactions like Buchwald-Hartwig. |
| Homocoupling of Partner | (Suzuki) Presence of oxygen; (Sonogashira) Copper-catalyzed Glaser coupling. | Rigorously degas all reagents. For Sonogashira, consider a "copper-free" protocol or add a small amount of an additive like an N-heterocyclic carbene ligand. |
| Dehydration of Alcohol | Temperature too high; Strongly acidic/basic conditions. | Lower the reaction temperature and extend the time. Screen milder bases (e.g., Cs₂CO₃ instead of NaOtBu if tolerated by the reaction). |
Conclusion
This compound is a robust and versatile building block for synthetic and medicinal chemistry. The carbon-iodine bond can be reliably functionalized through a variety of palladium- and copper-catalyzed cross-coupling reactions. By understanding the mechanistic principles and carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently generate diverse libraries of C-C and C-N coupled products. The protocols detailed herein serve as validated starting points for exploration, enabling the rapid advancement of drug discovery programs built around this privileged scaffold.
References
-
Kwong, F. Y., Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 4(4), 581-584. [Link]
-
Jones, K. L., Porzelle, A., Hall, A., Woodrow, M. D., & Tomkinson, N. C. O. (2008). Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides. Organic Letters, 10(5), 797-800. [Link]
-
Zhang, B., Liu, C., & Zhang, Y. (2025). Photocatalytic Copper-Mediated Functionalization of Aryl Iodides with Fluoride and Water. ACS Catalysis. [Link]
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Daugulis, O., & Zaitsev, V. G. (2005). A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
-
Wang, D., et al. (2018). Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Organic Chemistry Frontiers, 5(1), 69-73. [Link]
-
Jones, K. L., Porzelle, A., Hall, A., Woodrow, M. D., & Tomkinson, N. C. (2008). Copper-catalyzed coupling of hydroxylamines with aryl iodides. Organic Letters, 10(5), 797-800. [Link]
-
Moussa, Z. (2025). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Chemical Reviews. [Link]
-
Loru, D., et al. (2021). Activation and C−C Coupling of Aryl Iodides via Bismuth Photocatalysis. Angewandte Chemie International Edition, 60(22), 12328-12333. [Link]
-
Jia, W.-Y., et al. (2023). Template Synthesis to Solve the Unreachable Ortho C–H Functionalization Reaction of Aryl Iodide. The Journal of Organic Chemistry, 88(23), 16556-16566. [Link]
-
Cole, D. E., et al. (2023). Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. Organic Letters, 25(25), 4683-4688. [Link]
-
Huang, T., & Larock, R. C. (2005). Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. The Journal of Organic Chemistry, 70(25), 10451-10459. [Link]
-
Li, G., et al. (2021). Arene C–H Iodination Using Aryl Iodides. CCS Chemistry. [Link]
-
Drogan, A. A., & Mykhailiuk, P. K. (2020). Contemporary Methods for Generation of Aryl Radicals. RSC Advances, 10(72), 44431-44446. [Link]
-
Kumar, M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23389-23400. [Link]
-
Kumar, S., & Van der Eycken, E. V. (2024). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journal of Organic Chemistry, 20, 2686-2719. [Link]
-
Li, G., et al. (2021). Arene C–H Iodination Using Aryl Iodides. CCS Chemistry, 3(8), 2243-2252. [Link]
-
Han, W., et al. (2025). Recent advances in transition-metal-free arylation by using diaryliodonium salts. Taylor & Francis Online. [Link]
-
Kumar, D. (2014). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 2, 10. [Link]
-
Kumar, M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23389-23400. [Link]
-
Goetz, A. E. (2015). Development of Aryl Decarboxylative Functionalization Reactions. University of California, Irvine. [Link]
-
Chemistry World. (2022). Next-generation ligands for complex coupling challenges. Chemistry World. [Link]
-
Valente, C., et al. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Catalysis Science & Technology, 2(1), 26-37. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]
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Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Organometallics, 34(20), 4896-4909. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. [Link]
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Wikipedia. Suzuki reaction. Wikipedia. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
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Application Note: Crystallization and Isolation of Iodophenoxy Alcohols
Executive Summary & Physicochemical Context
Iodophenoxy alcohols (e.g., 2-(4-iodophenoxy)ethanol) represent a critical class of intermediates in the synthesis of thyromimetic drugs, anti-arrhythmics (like Amiodarone), and X-ray contrast agents.[1] Their isolation presents a unique paradox to the process chemist:
-
Conflicting Solubility: The molecule contains a lipophilic, heavy-atom aromatic ring (iodophenoxy) and a hydrophilic tail (alcohol). This amphiphilic nature complicates solvent selection, often leading to poor yield in single-solvent systems.[1]
-
The "Oiling Out" Phenomenon: These compounds frequently exhibit low melting points (< 100°C). When crystallizing from hot solvents, they often undergo Liquid-Liquid Phase Separation (LLPS) before crystallizing, resulting in an impure oil rather than a crystalline solid.[1]
-
Iodine Lability: The C-I bond is photolabile. Standard isolation techniques must be modified to minimize light exposure to prevent deiodination and discoloration.
This guide provides a robust, self-validating protocol for isolating these compounds, specifically targeting the suppression of oiling out and the maximization of crystal purity.
Strategic Solvent Selection
The success of crystallization relies on exploiting the differential solubility driven by the iodine atom's polarizability and the alcohol's hydrogen bonding.
Solubility Profile of Iodophenoxy Alcohols
| Solvent Class | Representative Solvents | Solubility Behavior | Role in Protocol |
| Primary Solvents (Good) | Ethanol, Methanol, Isopropanol | High. The hydroxyl group interacts favorably with the solvent; heat significantly increases solubility. | Dissolution Medium |
| Intermediate | Ethyl Acetate, Acetone | Moderate. Good for initial dissolution but may require lower temperatures to force precipitation.[1] | Co-solvent / Wash |
| Anti-Solvents (Poor) | Water, Hexane, Heptane, Cyclohexane | Low/Negligible. The hydrophobic iodophenoxy ring repels water; the polar alcohol tail repels alkanes.[1] | Precipitant |
| Dangerous | Diethyl Ether, THF | High. Often leads to peroxide formation or difficult solvent removal; prone to oiling out due to rapid evaporation.[1] | Avoid |
Expert Insight: For iodophenoxy alcohols, the Ethanol/Water system is often superior to Ethyl Acetate/Hexane. The water acts as a powerful anti-solvent that drives the hydrophobic iodine-rich ring out of solution, while the ethanol keeps the mixture homogenous long enough to control nucleation.
Protocol A: Standard Anti-Solvent Crystallization
Use this protocol for crude material with >85% purity.
Materials
-
Crude Iodophenoxy alcohol (e.g., 2-(4-iodophenoxy)ethanol).[1][2]
-
Solvent: Absolute Ethanol (warm).
-
Anti-solvent: Deionized Water (chilled).
-
Equipment: Amber glassware (or foil-wrapped flasks) to prevent photolysis.
Step-by-Step Procedure
-
Dissolution:
-
Place crude solid in an amber Erlenmeyer flask.
-
Add warm Ethanol (50-60°C) dropwise with stirring.
-
Stop adding solvent exactly when the solution becomes clear.
-
Self-Validation Check: If the solution is dark brown/purple, free iodine has formed. Add a pinch of sodium thiosulfate to reduce it back to colorless/yellow.
-
-
Filtration (Polish):
-
While hot, filter through a pre-warmed glass frit or Celite pad to remove insoluble particulates (dust/fibers act as uncontrolled nucleation sites).[1]
-
-
Controlled Nucleation (The Critical Step):
-
Allow the filtrate to cool to room temperature slowly (approx. 20 minutes).
-
Add DI Water dropwise until a persistent turbidity (cloudiness) just appears.
-
Stop. Do not add excess water yet.
-
-
Crystallization:
-
Allow the turbid solution to stand undisturbed in the dark.
-
Once crystals begin to form (visible needles or plates), slowly add more water (up to 1:1 ratio with ethanol) over 1 hour.[1]
-
Cool to 4°C in a fridge for final yield maximization.
-
-
Isolation:
-
Filter via vacuum filtration.[3]
-
Wash with a cold 1:1 Ethanol/Water mixture.
-
Dry in a vacuum desiccator over
(phosphorus pentoxide) to remove trace water.
-
Protocol B: The "Oiling Out" Rescue Strategy
Use this protocol if Protocol A results in a separated oil layer at the bottom of the flask.
Mechanism: Oiling out occurs when the LLPS boundary is crossed before the solubility curve. This usually happens if the concentration is too high or the temperature drops too fast.
The "Seeding at Cloud Point" Technique
-
Re-dissolution:
-
Re-heat the oiled-out mixture until it becomes a single homogenous phase again.
-
Add a small volume (5-10% of total volume) of the Good Solvent (Ethanol) to slightly undersaturate the solution.
-
-
Temperature Management:
-
Cool the solution very slowly (1°C per minute).
-
Monitor for the "Cloud Point" (first sign of oil droplets or haze).
-
-
Seeding (Crucial):
-
At the very first sign of cloudiness, add seed crystals of the pure product (if available) or scratch the glass side-wall vigorously with a glass rod.
-
Why? This provides a surface for the oil droplets to nucleate into a solid lattice rather than coalescing into a liquid pool.
-
-
Isothermal Aging:
-
Hold the temperature steady at the cloud point for 30-60 minutes.
-
Agitate gently. You should see the oil droplets slowly transforming into solid crystals.
-
Only after solids are visible, resume cooling to 4°C.[1]
-
Visualization of Workflows
Diagram 1: Solvent System Decision Tree
This logic gate ensures the correct solvent system is chosen based on the polarity of the specific iodophenoxy derivative.
Caption: Decision tree for selecting solvent systems and protocols based on compound solubility and melting point properties.
Diagram 2: The "Oiling Out" Mitigation Loop
A visual guide to the rescue protocol described in Section 4.
Caption: Process flow for mitigating liquid-liquid phase separation (oiling out) during crystallization.
References
-
Sigma-Aldrich. (n.d.). 2-(4-Iodophenoxy)ethanol Product Sheet & Safety Data. Retrieved from
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Detection and Prevention Strategies. Retrieved from
-
Veverka, M., et al. (2022).[1] Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization. ResearchGate. Retrieved from
-
BenchChem. (2025).[3] Minimizing solvent waste in phenoxyacetic acid purification. Retrieved from
-
University of Fribourg. (n.d.). Guide for Crystallization: Techniques for X-ray Quality Crystals. Retrieved from
Sources
Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-(2-Iodophenoxy)-2-methylbutan-2-ol
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of 4-(2-Iodophenoxy)-2-methylbutan-2-ol , a valuable intermediate in the development of aryloxy-alkyl derivatives for medicinal chemistry (e.g., anti-arrhythmic or antihistamine scaffolds).
Traditional Williamson ether synthesis for ortho-substituted phenols often suffers from low yields due to steric hindrance and electronic deactivation. By leveraging microwave dielectric heating combined with Finkelstein catalysis , this protocol reduces reaction time from 12+ hours (reflux) to under 30 minutes while significantly suppressing side reactions such as elimination.
Key Benefits[1][2][3]
-
Rapid Kinetics: Reaction completion in 20–30 minutes vs. overnight reflux.
-
Enhanced Yield: Microwave irradiation overcomes the steric barrier of the ortho-iodo substituent.
-
Process Safety: Controlled, sealed-vessel environment minimizes exposure to alkyl halides.
Mechanistic Insight & Reaction Design
The synthesis relies on a nucleophilic substitution (
Reaction Scheme
Figure 1: Reaction pathway highlighting the in-situ Finkelstein transformation.
Critical Mechanistic Factors
-
Ortho-Effect Mitigation: The bulky iodine atom at the ortho position of the phenol creates steric hindrance. Microwave irradiation provides the necessary activation energy to overcome this barrier efficiently.
-
Finkelstein Catalysis (KI): The alkyl chloride (4-chloro-2-methylbutan-2-ol) is a moderate electrophile. The addition of Potassium Iodide (KI) converts the alkyl chloride to the more reactive alkyl iodide in situ, accelerating the rate-determining step.
-
Base Selection: Cesium Carbonate (
) is preferred over due to the "Cesium Effect," where the larger cation radius disrupts tight ion pairing in aprotic solvents (DMF), increasing the nucleophilicity of the phenoxide anion.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Biotage Initiator+ or CEM Discover (Single-mode cavity recommended).
-
Vessel: 10–20 mL microwave-transparent glass vial with crimp cap and PTFE/silicone septum.
-
Reagents:
-
2-Iodophenol (CAS: 533-58-4)
-
4-Chloro-2-methylbutan-2-ol (CAS: 1985-88-2)
-
Cesium Carbonate (
, anhydrous) -
Potassium Iodide (KI)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Stoichiometry Table
| Component | Role | Equiv. | Amount (mmol) | Mass/Vol |
| 2-Iodophenol | Limiting Reagent | 1.0 | 2.0 mmol | 440 mg |
| 4-Chloro-2-methylbutan-2-ol | Electrophile | 1.5 | 3.0 mmol | ~370 mg (350 µL) |
| Cesium Carbonate | Base | 2.0 | 4.0 mmol | 1.30 g |
| Potassium Iodide | Catalyst | 0.2 | 0.4 mmol | 66 mg |
| DMF | Solvent | - | - | 4.0 mL |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Charge Solid Reagents: To a 10 mL microwave vial, add a magnetic stir bar, 2-Iodophenol (440 mg), Cesium Carbonate (1.30 g), and Potassium Iodide (66 mg).
-
Solvent Addition: Add DMF (4.0 mL). Stir at room temperature for 2 minutes to ensure partial dissolution and deprotonation of the phenol (color change may occur).
-
Electrophile Addition: Add 4-Chloro-2-methylbutan-2-ol (350 µL) via micropipette.
-
Sealing: Cap the vial with a PTFE/silicone septum and crimp tightly.
Phase 2: Microwave Irradiation[1]
-
Parameters: Program the microwave reactor with the following settings:
-
Temperature: 140 °C
-
Hold Time: 20 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High
-
Pressure Limit: 15 bar (Safety cutoff)
-
-
Execution: Start the run. The instrument should reach 140 °C within 1–2 minutes.
Phase 3: Workup & Purification
-
Cooling: Allow the vial to cool to <50 °C using the reactor's compressed air cooling.
-
Quenching: Decant the reaction mixture into a separatory funnel containing 30 mL of Water and 30 mL of Ethyl Acetate (EtOAc) .
-
Extraction: Shake vigorously. Separate the organic layer.[2] Extract the aqueous layer once more with 20 mL EtOAc.
-
Washing: Wash combined organics with Brine (2 x 20 mL) to remove DMF.
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via flash column chromatography (Silica gel).
-
Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).
-
Target Fraction: The product typically elutes after the unreacted iodide but before the highly polar impurities.
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your isolated product against these expected spectral data points.
Expected Yield: 75–85% (Isolated)
| Technique | Diagnostic Signal | Structural Confirmation |
| 1H NMR (400 MHz, CDCl3) | Aromatic proton ortho to Iodine (deshielded). | |
| Remaining aromatic protons. | ||
| TLC (Hex:EtOAc 8:2) | Distinct spot; UV active. |
Synthesis Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis.
Safety & Handling
-
2-Iodophenol: Harmful if swallowed or absorbed through skin. Light sensitive; store in amber vials.
-
Microwave Vials: Never heat a sealed vessel without a pressure limit setting (max 15–20 bar). Ensure the volume does not exceed 2/3 of the vial capacity to prevent over-pressurization.
-
DMF: Hepatotoxic. Handle in a fume hood.
References
-
Microwave-Assisted Williamson Ether Synthesis
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
- Cesium Effect in Alkylation: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols with alkyl halides. Journal of Praktische Chemie, 341(2), 186–190.
- Finkelstein Catalysis in Microwave: Larhed, M., & Hallberg, A. (2001). Microwave-Promoted Organic Synthesis: Technology and Applications. Drug Discovery Today, 6(8), 406-416.
-
General Phenol Alkylation Protocols
-
Nagy, Z. et al. (2012). Microwave-assisted synthesis of phenol ethers. International Journal of Molecular Sciences, 13(12), 101-115. Link
-
Sources
protecting group strategies for the tertiary alcohol in 4-(2-Iodophenoxy)-2-methylbutan-2-ol
Executive Summary
This guide details the protection strategies for the tertiary alcohol moiety in 4-(2-Iodophenoxy)-2-methylbutan-2-ol . The substrate presents a dual challenge: the steric hindrance of the tertiary center retards standard nucleophilic substitution kinetics, while the aryl iodide functionality restricts the use of strong bases (e.g., NaH) or lithiation-dependent protection methods.
This protocol prioritizes Silyl Ether formation (TBS) via Triflate activation as the "Gold Standard" method due to its mild basic conditions and high chemoselectivity. An alternative Tetrahydropyranyl (THP) acetal method is provided for specific acid-stable workflows, though it carries a higher risk of elimination side reactions.
Chemical Context & Substrate Analysis[1][2][3][4][5][6][7]
Structural Vulnerabilities
The target molecule contains three distinct zones of reactivity that dictate the protection strategy:
-
Tertiary Alcohol (C-2): High steric bulk. Standard silylation (TBSCl/Imidazole) will be sluggish or fail. Requires hyper-active silylating agents.
-
Aryl Iodide (C-Ar): Sensitive to Lithium-Halogen exchange, Palladium catalysis, and radical conditions. Precludes the use of alkoxide generation via
-BuLi or harsh metal hydrides. - -Protons (C-3): The methylene protons adjacent to the tertiary center are susceptible to E1/E2 elimination under strongly acidic conditions or high heat, leading to the formation of the trisubstituted alkene.
Decision Matrix
The following decision tree illustrates the logic for selecting the protection group based on downstream chemistry requirements.
Figure 1: Strategic decision tree for selecting the optimal protecting group based on chemical stability requirements.
Protocol A: Silylation via Silyl Triflate (Recommended)
Protecting Group: tert-Butyldimethylsilyl (TBS)
Mechanism:
Reagents
-
Substrate: 1.0 equiv
-
TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate): 1.5 equiv
-
2,6-Lutidine: 2.0 equiv[1]
-
Solvent: Dichloromethane (DCM), anhydrous [0.2 M concentration]
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask under an Argon or Nitrogen atmosphere.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Base Addition: Add 2,6-Lutidine (2.0 equiv) via syringe. Cool the mixture to 0 °C in an ice bath.
-
Note: Cooling is critical to suppress elimination side reactions.
-
-
Activation: Add TBSOTf (1.5 equiv) dropwise over 5–10 minutes.
-
Observation: Fuming may occur; ensure good ventilation. The solution may turn slightly yellow.
-
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (typically complete within 1–2 hours).
-
Quench: Quench the reaction by adding saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove lutidine), followed by brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). The TBS ether is significantly less polar than the free alcohol.
Quality Control (Validation)
| Metric | Expected Result |
| TLC | Significant |
| 1H NMR | Appearance of singlet at |
| IR | Disappearance of broad O-H stretch (~3400 cm⁻¹). |
Protocol B: Acetal Formation (Alternative)
Protecting Group: Tetrahydropyranyl (THP)
Mechanism: Acid-catalyzed addition to enol ether.
Rationale: Used only if the downstream chemistry is incompatible with silyl ethers (e.g., requires fluoride reagents).
Critical Warning: The acidic conditions required for THP formation can trigger E1 elimination of the tertiary alcohol to form the alkene. A mild catalyst (PPTS) is strictly required over strong acids like
Reagents
-
Substrate: 1.0 equiv
-
3,4-Dihydro-2H-pyran (DHP): 3.0 equiv
-
Pyridinium p-toluenesulfonate (PPTS): 0.1 equiv (10 mol%)
-
Solvent: DCM, anhydrous
Step-by-Step Procedure
-
Dissolution: Dissolve substrate in anhydrous DCM (0.2 M) at RT.
-
Reagent Addition: Add DHP (3.0 equiv) followed by PPTS (0.1 equiv).
-
Reaction: Stir at Room Temperature.
-
Monitoring: Check TLC every 2 hours. If elimination is observed (new non-polar spot that is UV active if conjugated, or distinct by stain), stop immediately.
-
-
Quench: Dilute with Et2O and wash with half-saturated brine.
-
Note: Avoid aqueous acid washes which will hydrolyze the THP.
-
-
Purification: Flash chromatography on silica gel (neutralized with 1%
to prevent hydrolysis on the column).
Deprotection Strategies
The choice of deprotection must respect the aryl iodide stability.
| Method | Reagent | Conditions | Compatibility with Aryl Iodide |
| Fluoride (TBS) | TBAF (1M in THF) | 0 °C to RT, 2h | Excellent. Fluoride is non-reactive toward Ar-I. |
| Acid (TBS/THP) | AcOH / THF / H2O | 3:1:1, 40 °C | Good. Mild acids will not affect Ar-I, but may cause elimination of the tert-alcohol upon release. |
| Lewis Acid | -78 °C | Fail. Will cleave the aryl ether linkage. |
Mechanistic Visualization
The following diagram details the activation pathway for the recommended TBSOTf protocol.
Figure 2: Mechanistic pathway for tertiary alcohol silylation using TBSOTf and 2,6-Lutidine.
References
-
Corey, E. J., & Venkateswarlu, A. (1972).[2][3] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][3][4][5] Journal of the American Chemical Society, 94(17), 6190–6191. Link
-
Corey, E. J., Cho, H., Rücker, C., & Hua, D. H. (1981).[3] Studies with trialkylsilyltriflates: new syntheses and applications. Tetrahedron Letters, 22(36), 3455–3458. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group).[6]
-
Master Organic Chemistry. (2015). Elimination Reactions of Alcohols (E1 Mechanism).[7] Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. semanticscholar.org [semanticscholar.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2-Iodophenoxy)-2-methylbutan-2-ol
Case Reference: #PUR-IO-TERT-ALC Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Molecule Profile
Welcome to the purification support module for 4-(2-Iodophenoxy)-2-methylbutan-2-ol . This intermediate presents a classic "dual-threat" purification challenge common in medicinal chemistry:
-
The Aryl Iodide Moiety: Sensitive to light and palladium contaminants (if used in cross-coupling).
-
The Tertiary Alcohol: Highly susceptible to acid-catalyzed dehydration (elimination) to form the corresponding alkene (styrenyl-type or aliphatic alkene).
Your Crude Profile likely contains:
-
Target: this compound (Polarity: Moderate).
-
Impurity A: 2-Iodophenol (Starting material.[1][2] Acidic, pKa ~11).
-
Impurity B: Elimination by-products (Alkenes. Non-polar).
-
Impurity C: Inorganic salts (
, , or KI).
Triage: Initial Assessment & Workflow
Before loading a column, perform this visual and chemical assessment.
Q: My crude material is a dark, viscous oil that refuses to solidify. Is this normal? A: Yes. The presence of 2-iodophenol (which is often a liquid or low-melting solid) acts as a solvent, depressing the melting point of your product. Do not attempt recrystallization yet. You must chemically scavenge the phenol first.
The Purification Decision Matrix
Protocol A: Chemical Scavenging (The "Cold Wash")
Issue: 2-Iodophenol co-elutes with the product on silica gel due to hydrogen bonding. Solution: Exploit the pKa difference.
-
2-Iodophenol pKa: ~11 (Acidic)
-
Tertiary Alcohol pKa: ~17 (Neutral in aqueous conditions)
Step-by-Step Guide:
-
Dissolution: Dissolve the crude oil in Diethyl Ether (
) .-
Why Ether?
provides better phase separation than DCM (Dichloromethane) for phenolic extractions and is less likely to form stubborn emulsions with iodinated compounds.
-
-
The Cold Wash:
-
Prepare a 1M NaOH solution and cool it to 0°C.
-
Wash the organic layer 2x with cold NaOH.
-
Critical Control: Keep it cold! Hot base can induce intramolecular cyclization (forming a dihydrobenzofuran derivative) by displacing the iodine.
-
-
The "Check" Wash:
Data Verification:
| Component | Solubility in 1M NaOH | Solubility in
Protocol B: Chromatography Troubleshooting
Q: I ran a column, and my product decomposed into a less polar spot. What happened? A: You likely experienced Acid-Catalyzed Dehydration . Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist). Tertiary alcohols are prone to E1 elimination on silica, especially if the column runs slowly.
The Fix: Neutralize the Stationary Phase
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 10% EtOAc/Hexanes).
-
Buffering: Add 1% Triethylamine (
) to the slurry before pouring the column. -
Equilibration: Flush the column with 2-3 column volumes of eluent containing 0.5%
. -
Elution: Run the column with your standard gradient. The amine blocks the acidic silanol sites, protecting the tertiary alcohol.
Visualizing the Risk:
Protocol C: Crystallization (The "Oiling Out" Fix)
Q: I have 95% purity, but it's still an oil. How do I get a solid? A: Aryl ethers with alkyl tails are notorious for "oiling out." You need to induce nucleation.
-
Solvent Swap: Remove all DCM or Chloroform (these inhibit crystallization).
-
Trituration:
-
Dissolve the oil in a minimum amount of Diisopropyl Ether or MTBE (warm).
-
Add Pentane or Hexane dropwise until slightly cloudy.
-
Scratch the side of the flask with a glass rod. The friction creates micro-glass particles that act as nucleation sites.
-
-
The "Freezer Trick": If it oils out again, place the biphasic mixture in the freezer (-20°C) overnight. The oil often solidifies into a waxy solid that can be filtered cold.
FAQ: Specific Impurity Scenarios
Q: I see a purple tint in my crude. Is this iodine?
A: Yes. Aryl iodides can release
-
Fix: Wash your organic layer with 10% Sodium Thiosulfate (
) .[3] The purple color will vanish instantly as iodine is reduced to iodide ( ).
Q: Can I use vacuum distillation? A: Not recommended. While the tertiary alcohol might survive, the aryl iodide bond is thermally labile. Prolonged heating above 100°C can cause deiodination or ether cleavage. Flash chromatography or crystallization are safer.
References & Authority
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for phenolic extraction and ether synthesis).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanisms of E1 elimination in tertiary alcohols).
-
Pangborn, A. B., et al. "Purification of Laboratory Chemicals." Organometallics1996 , 15, 1518-1520. Link (Solvent selection and drying agents).
-
Beilstein Journal of Organic Chemistry. "Synthesis of functionalized aryl ethers." (General reference for stability of iodophenoxy motifs).
Sources
solving solubility issues with 4-(2-Iodophenoxy)-2-methylbutan-2-ol
Welcome to the technical support center for 4-(2-Iodophenoxy)-2-methylbutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. This resource offers practical, evidence-based solutions to overcome common challenges in handling this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
A1: The solubility challenges with this compound primarily stem from its molecular structure. The presence of a large, hydrophobic iodophenoxy group significantly contributes to its low aqueous solubility. While the hydroxyl and ether groups offer some polarity, the overall lipophilic nature of the molecule dominates its physicochemical properties. Compounds with low aqueous solubility often present difficulties in achieving therapeutic concentrations for in-vitro and in-vivo studies.[1][2]
Q2: I'm observing precipitation of the compound when I add my aqueous buffer. What is happening?
A2: This is a classic sign of a compound "crashing out" of solution. It occurs when the concentration of the compound exceeds its solubility limit in the final solvent mixture. This is common when a stock solution in a high-solubility organic solvent is diluted into an aqueous medium where the compound is poorly soluble.
Q3: Can I simply heat the solution to dissolve more of the compound?
A3: While gentle heating can sometimes increase the solubility of a compound, it is not a universally recommended solution. For this compound, excessive heat could potentially lead to degradation, especially over prolonged periods. It's crucial to first assess the thermal stability of the compound. A more robust and controlled approach is to explore the formulation strategies outlined in the troubleshooting guides.
Troubleshooting Guides: A Deeper Dive
This section provides detailed, step-by-step guidance to address specific solubility problems. The underlying principles for each technique are explained to empower you to make informed decisions in your experimental design.
Issue 1: Difficulty in Preparing a Concentrated Aqueous Stock Solution
If you are struggling to achieve a desired concentration in a purely aqueous system, several formulation strategies can be employed.
Initial Assessment Workflow
Caption: Initial decision-making workflow for solubility enhancement.
1. pH Adjustment
-
Scientific Rationale: For ionizable compounds, solubility is pH-dependent.[3] By adjusting the pH of the solution, you can shift the equilibrium towards the more soluble ionized form of the molecule.[4][5] The ionized form is generally more soluble in aqueous media than its uncharged counterpart.[3]
-
Experimental Protocol:
-
Determine the pKa of this compound. This can be done experimentally or through computational prediction tools.
-
Prepare a series of buffers with pH values spanning a range around the pKa. A universal buffer solution can be prepared containing components like sodium acetate, sodium tetraborate, and sodium phosphate to cover a wide pH range.[3]
-
Attempt to dissolve the compound in each buffer solution.
-
Measure the solubility at each pH using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
For acidic compounds, aim for a pH at least 2 units above the pKa.
-
For basic compounds, aim for a pH at least 2 units below the pKa.
-
-
Troubleshooting:
-
Precipitation upon pH adjustment: This may indicate that the ionized form is still not sufficiently soluble at the desired concentration or that you have a common ion effect.[5]
-
Compound degradation: Extreme pH values can cause chemical instability. Monitor for degradation products using chromatography.
-
2. Cosolvency
-
Scientific Rationale: Cosolvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes.[6][7] They work by reducing the polarity of the solvent system, making it more favorable for hydrophobic molecules.[8]
-
Common Cosolvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin are frequently used in pharmaceutical formulations.[7][9][10]
-
Experimental Protocol:
-
Select a biocompatible cosolvent.
-
Prepare a series of solvent systems with varying percentages of the cosolvent in water (e.g., 10%, 20%, 30% v/v).
-
Determine the solubility of this compound in each mixture.
-
Plot solubility versus cosolvent concentration to identify the optimal ratio.
-
-
Troubleshooting:
-
Toxicity: Be mindful of the potential toxicity of the cosolvent in your experimental system, especially for cell-based assays.
-
Precipitation upon dilution: A high percentage of cosolvent may be required to achieve the desired stock concentration. Subsequent dilution into an aqueous medium can lead to precipitation.
-
Issue 2: Compound Precipitates During Long-Term Storage or Experiments
Instability in solution over time can be a significant challenge.
1. Use of Surfactants
-
Scientific Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[11][12] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility and preventing precipitation.[13][14][15]
-
Common Surfactants: Polysorbates (e.g., Tween® 80) and sodium lauryl sulfate (SLS) are commonly used.[16]
-
Experimental Protocol:
-
Select a suitable surfactant.
-
Prepare aqueous solutions containing the surfactant at concentrations above its critical micelle concentration (CMC).
-
Add this compound to the surfactant solution and determine the maximum solubility.
-
-
Troubleshooting:
-
Cellular toxicity: Surfactants can be toxic to cells. It is crucial to determine the non-toxic concentration range for your specific cell line or experimental model.
-
Interference with assays: Surfactants can interfere with certain biological assays. Run appropriate controls to account for any potential effects.
-
2. Solid Dispersions
-
Scientific Rationale: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, highly soluble carrier matrix.[17][18][19] This technique can enhance the dissolution rate and apparent solubility by presenting the drug in a high-energy amorphous state and improving its wettability.[20][21]
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are frequently used carriers.[18][22]
-
Preparation Methods:
-
Troubleshooting:
-
Physical instability: The amorphous form of the drug in a solid dispersion can be prone to recrystallization over time, leading to a decrease in solubility.[19] Proper selection of the carrier can help stabilize the amorphous state.[22]
-
Scale-up challenges: The preparation of solid dispersions can be difficult to scale up for larger quantities.[19]
-
Quantitative Data Summary
| Method | Key Parameters | Advantages | Disadvantages |
| pH Adjustment | pKa of the compound, pH of the solution | Simple and cost-effective for ionizable compounds.[24] | Not effective for non-ionizable compounds; risk of chemical instability at extreme pH.[4] |
| Cosolvency | Type and concentration of cosolvent | Can significantly increase the solubility of hydrophobic compounds.[6] | Potential for toxicity and precipitation upon dilution. |
| Surfactants | Type and concentration of surfactant | Effective at low concentrations; can improve stability in solution.[13] | Potential for cellular toxicity and assay interference. |
| Solid Dispersions | Choice of carrier, preparation method | Can dramatically enhance dissolution rate and apparent solubility.[17][19] | Physical instability (recrystallization) and potential scale-up challenges.[19] |
Advanced Strategies
For particularly challenging cases, more advanced techniques can be considered:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][2][16]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and bioavailability.[1][25]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[2][26][27]
Workflow for Advanced Solubility Enhancement
Caption: Decision tree for selecting advanced solubility enhancement techniques.
Conclusion
Solving solubility issues for compounds like this compound requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and employing the appropriate formulation strategies, researchers can successfully overcome these challenges and advance their scientific investigations. This guide provides a comprehensive framework for troubleshooting and optimizing the solubility of this and other poorly soluble compounds.
References
- World Pharma Today. (2025, October 17).
- Jetir.Org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
- Pharma Excipients. (2025, July 23).
- Musim Mas. (2025, May 14). What Are Surfactants? Uses, Benefits, and Safety.
- Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs.
- PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- PMC. Drug Solubility: Importance and Enhancement Techniques.
- Universal Journal of Pharmaceutical Research.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- MDPI. (2025, April 11). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- PMC.
- ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
- PubMed. (2024, April 16). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems.
- Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
- Journal of Advanced Pharmacy Education and Research.
- PubMed. A General Approach on Surfactants Use and Properties in Drug Delivery Systems.
-
. (2025, April 18). The important role and application of surfactants in pharmaceutical formulations.
- Slideshare. Cosolvency | PPTX.
- SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- Wikipedia. Cosolvent.
- Frontiers Publishing Partnerships. (2008, February 13).
- Drug Development & Delivery. (2022, March 23). FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction.
- OSP Journal. (2026, January 7). PH adjustment: Significance and symbolism.
- PMC - NIH. (2023, November 13).
- ResearchGate. Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds | Request PDF.
- Springer. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products.
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cosolvency | PPTX [slideshare.net]
- 10. scispace.com [scispace.com]
- 11. What Are Surfactants? Uses, Benefits, and Safety [musimmas.com]
- 12. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. imperialchem.com [imperialchem.com]
- 14. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. jetir.org [jetir.org]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 20. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japer.in [japer.in]
- 22. FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction [drug-dev.com]
- 23. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 25. hilarispublisher.com [hilarispublisher.com]
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- 27. researchgate.net [researchgate.net]
preventing side reactions during iodophenoxy ether synthesis
Topic: Preventing Side Reactions & Chemoselectivity Optimization
Audience: Researchers, Medicinal Chemists, Process Chemists
Introduction: The Iodine Paradox
Synthesizing iodophenoxy ethers (Ar-O-Ar-I) presents a unique "Iodine Paradox." The iodine moiety is often the most valuable part of the molecule for downstream functionalization (e.g., Heck, Suzuki, or Sonogashira coupling), yet it is also the most fragile point during the etherification process.
Common side reactions include:
-
Protodeiodination: Replacement of Iodine with Hydrogen (reduction).
-
Homocoupling: Formation of Biaryls (Ar-Ar) via oxidative addition.
-
Halogen Scrambling: Exchange of Iodine with catalyst ligands (Cl/Br).
-
Regioselectivity Failure: Coupling at the Iodine site instead of the intended leaving group (in
or Ullmann).
This guide provides three distinct, self-validating workflows to navigate these challenges based on your starting materials.
Module 1: The Chan-Lam Coupling (Safest Protocol)
Scenario: You are coupling an Iodophenol with an Aryl Boronic Acid . Primary Risk: Low yield due to catalyst poisoning; Protodeboronation. Iodine Status: Safe. (Cu(II) does not readily undergo oxidative addition into C-I bonds at room temperature).
Troubleshooting Guide
| Issue | Diagnosis | Root Cause | Solution |
| Low Conversion (<30%) | SM remains, catalyst turns black/inactive. | Inefficient re-oxidation of Cu(I) to Cu(II). | Oxygen Sparging: Do not rely on passive air diffusion. Use an |
| Protodeboronation | Formation of Ar-H (from boronic acid). | Slow transmetalation allows hydrolysis of boronic acid. | Slow Addition: Add the boronic acid in portions (e.g., over 4 hours). Switch to Boronic Esters (BPin) which are more stable. |
| Iodine Loss | Trace Ar-H (from phenol). | Rare, but possible if reaction runs >48h with excess base. | Base Switch: Move from TEA/Pyridine to 2,6-Lutidine . The steric bulk prevents coordination to Cu species that might activate the iodine. |
Optimized Protocol: The "Evans-Lam" Modification
Ref: Evans, D. A., et al. J. Am. Chem. Soc. 1998; Lam, P. Y. S., et al. Tetrahedron Lett. 1998.
-
Charge: Iodophenol (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Cu(OAc)
(1.0 equiv*), Activated 4Å MS (200 mg/mmol).-
Note: While catalytic Cu is possible, stoichiometric Cu often prevents "stalling" in valuable iodinated substrates.
-
-
Solvent: Anhydrous DCM (Dichloromethane) is superior to DMF for preventing deiodination.
-
Base: Pyridine (2.0 equiv) or TEA (2.0 equiv).
-
Atmosphere: Dry Air or
balloon. -
Monitor: TLC. If Iodine is lost, the R_f usually drops significantly (phenol character) or changes slightly (de-iodinated ether).
Module 2: Nucleophilic Aromatic Substitution ( )
Scenario: You are coupling a Phenol with a Fluoro-Iodo-Benzene (e.g., 1-fluoro-4-iodobenzene). Primary Risk: Chemoselectivity (Reacting at I instead of F) or Hydrolysis. Iodine Status: Vulnerable if temperature >100°C or strong nucleophiles are used.
The Chemoselectivity Rule
In
-
Why? The rate-determining step is the addition of the nucleophile to the ring (Meisenheimer complex formation). Highly electronegative Fluorine stabilizes this transition state best. Iodine is the worst leaving group for
but the best for metal-catalyzed coupling.
Troubleshooting Guide
| Issue | Diagnosis | Root Cause | Solution |
| Ether Cleavage | Product forms but degrades back to phenol. | Base is too strong or Temp is too high. | Lower Temp: Maintain <80°C. Weaker Base: Use |
| Slow Reaction | SM persists after 24h. | Poor solubility of phenoxide. | Solvent: Use DMSO or DMF . These polar aprotic solvents solvate the cation ( |
| Side Product: Ar-OH | Hydrolysis of the Fluoride (Ar-F | Wet solvent (Hydroxide competes with Phenoxide). | Dry Conditions: Use anhydrous DMSO. Add 3Å Molecular Sieves. |
Module 3: Ullmann-Type Coupling (The High-Risk Route)
Scenario: You are coupling an Iodophenol with an Aryl Bromide (or vice versa) using Copper catalysis. Primary Risk: Halogen Exchange and Homocoupling . Iodine Status: Critical Danger. Copper catalyzes Finkelstein exchange and oxidative addition.
The Ligand Solution
To prevent the Copper from interacting with the Iodine, you must use a ligand that accelerates the C-O coupling faster than the C-I activation.
-
Recommended Ligands: 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) or N,N-dimethylglycine.
-
Avoid: 1,10-Phenanthroline (often too aggressive, promoting C-C coupling).
Protocol: Preventing Halogen Exchange
Ref: Ma, D., et al. J. Am. Chem. Soc. 2008.
-
Catalyst Source: Use CuI only if necessary. CuBr or Cu
O is safer to prevent Iodide ions from entering the solution and scrambling with Bromides on the ring. -
Temperature: Keep strictly 90-110°C . Above 120°C, C-I activation becomes kinetically accessible.
-
Base: Cs
CO . The "Cesium Effect" improves solubility and allows milder temperatures than .
Visualizing the Pathway Selection
Caption: Decision matrix for selecting the synthetic route based on substrate availability to maximize C-I bond preservation.
FAQ: Specific Technical Issues
Q1: I observe a "doublet of doublets" in the aromatic region turning into a multiplet during the reaction. What is happening? A: This is a hallmark of Halogen Scrambling . If you are using CuI as a catalyst for an Aryl-Bromide coupling, the Iodide from the catalyst is exchanging with the Bromide on the ring (Finkelstein reaction).
-
Fix: Switch to Cu
O (Copper(I) Oxide) or CuBr as the catalyst source. Do not add KI or NaI as additives.
Q2: My product yield is good, but the Iodine is missing (replaced by H). A: This is Hydrodeiodination . It typically occurs via a radical pathway or Hydride transfer from the solvent.
-
Fix:
-
Ensure solvent is Degassed (Oxygen can promote radical formation in some Pd cycles, though in Chan-Lam it is needed).
-
Avoid DMF at high temperatures (>120°C), as it can decompose to form dimethylamine, a reductant. Use Toluene or Dioxane if solubility permits.
-
Q3: Can I use Palladium (Buchwald-Hartwig) for this? A: generally, No , unless you are an expert in orthogonal reactivity. Pd(0) undergoes oxidative addition to Ar-I extremely fast (Ar-I > Ar-Br >> Ar-Cl). If your molecule contains an Iodine, Pd will attack it first, leading to polymerization or homocoupling.
-
Exception: If you use a specialized catalyst like Pd(OAc)
/Xantphos at low temperature, you might achieve selectivity for Ar-Br over Ar-I, but it is risky. Stick to Copper (Chan-Lam) or Metal-Free ( ) methods.
References
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids: An expedient synthesis of thyroxine." Tetrahedron Letters, 39(19), 2937-2940.
-
Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(II)." Tetrahedron Letters, 39(19), 2941-2944.
-
Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols." Accounts of Chemical Research, 41(11), 1450–1460.
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 4-substituted-1-nitro-2-fluorobenzenes with methoxide ion." Chemical Reviews, 49(2), 273-412.
leaving group order F>>I).
Technical Support Center: Advanced Optimization of 4-(2-Iodophenoxy)-2-methylbutan-2-ol
Welcome to the Technical Support Center for the synthesis, functionalization, and purification of 4-(2-Iodophenoxy)-2-methylbutan-2-ol . This bifunctional intermediate presents a unique challenge in drug development: it contains a highly reactive aryl iodide (ideal for transition-metal-catalyzed cross-coupling) paired with a sensitive tertiary alcohol (highly prone to thermal dehydration and E1 elimination).
This guide provides field-proven, causality-driven solutions for optimizing temperature (
Part 1: Continuous Flow Synthesis & Cross-Coupling
When subjecting this compound to palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), traditional batch chemistry often fails. The high temperatures required to activate the aryl iodide (
By transitioning to a continuous flow reactor, we can manipulate pressure to safely superheat the solvent. This exponentially accelerates the cross-coupling kinetics, allowing the reaction to complete in minutes—effectively "outrunning" the slower degradation pathway[1].
Troubleshooting FAQs
Q1: Why am I seeing massive dehydration of the tertiary alcohol during batch Buchwald-Hartwig amination, and how does flow chemistry fix this? A: In batch, the reaction requires hours at reflux. The tertiary alcohol is highly susceptible to E1 elimination under prolonged thermal stress, especially in the presence of Lewis acidic palladium species. Flow chemistry resolves this through kinetic control via superheating. By applying high systemic pressure (e.g., 150 psi) using a Back Pressure Regulator (BPR), you can superheat solvents like 2-MeTHF to 140 °C without boiling. At this extreme temperature, the activation energy for the Pd-oxidative addition is overcome instantly, reducing the required residence time from 12 hours to 5 minutes. The brief thermal exposure is insufficient for the slower dehydration mechanism to occur[2].
Q2: How do I prevent inorganic base precipitation from clogging the microreactor at high temperatures? A: High temperatures decrease the solubility of inorganic halide salts (e.g., CsI) formed during the reaction. To create a self-validating, clog-free system, switch to a soluble organic base such as DBU or DIPA. Furthermore, utilize an inline FT-IR spectrometer to monitor the steady-state formation of the product. If the system detects a pressure spike or a drop in product absorbance, it automatically diverts the stream to waste, ensuring only pure, steady-state material is collected.
Quantitative Data: Flow Optimization Matrix
Table 1: Impact of Temperature and Pressure on Buchwald-Hartwig Amination of this compound (Solvent: 2-MeTHF, Base: DBU).
| System Pressure (psi) | Reactor Temp (°C) | Residence Time (min) | Cross-Coupling Yield (%) | Dehydration Byproduct (%) |
| 14 (Atmospheric) | 80 (Reflux) | 360 | 45.2 | 18.5 |
| 50 | 110 | 60 | 68.4 | 24.1 |
| 100 | 125 | 15 | 82.7 | 8.3 |
| 150 | 140 | 5 | 94.1 | < 1.0 |
Protocol: High-Pressure Flow Buchwald-Hartwig Amination
This protocol is designed as a self-validating system. The process cannot proceed to collection unless steady-state is confirmed by Process Analytical Technology (PAT).
-
Pre-Reaction Preparation:
-
Stream A: Dissolve this compound (0.5 M) and the selected amine (0.6 M) in anhydrous 2-MeTHF.
-
Stream B: Dissolve the Pd-catalyst (e.g., tBuXPhos Pd G3, 2 mol%) and DBU (1.5 equiv) in anhydrous 2-MeTHF.
-
-
System Priming: Flush the continuous flow reactor (e.g., Vapourtec or Uniqsis) with pure 2-MeTHF at 1.0 mL/min.
-
Pressure & Temperature Initialization: Set the Back Pressure Regulator (BPR) to 150 psi. Once system pressure stabilizes, heat the reactor coil to 140 °C. Causality check: Heating before pressurizing will cause solvent boiling and catastrophic vapor lock.
-
Reaction Execution: Engage pumps A and B at a combined flow rate that achieves a 5-minute residence time within the reactor coil volume.
-
Inline Validation: Monitor the output stream using an inline FT-IR flow cell. Wait for the characteristic ether/amine stretching bands to plateau (indicating steady-state).
-
Collection: Once steady-state is validated, switch the automated collection valve to the product vessel.
Workflow Visualization
Caption: Continuous flow reactor workflow for high-T/high-P cross-coupling with inline validation.
Part 2: Preparative Supercritical Fluid Chromatography (SFC)
Purifying this compound requires balancing its lipophilic aryl iodide tail with its highly polar tertiary alcohol head. Preparative SFC utilizes supercritical CO₂ (scCO₂) as the mobile phase. The solvating power of scCO₂ is entirely dependent on its density, which is strictly governed by the interplay of temperature and pressure[3].
Troubleshooting FAQs
Q3: During SFC purification, the peak for this compound exhibits severe tailing. How should I adjust T and P? A: Peak tailing for tertiary alcohols in SFC is typically caused by secondary interactions with residual silanols on the stationary phase. This indicates that the solvating power of the scCO₂ is too low to keep the polar head group partitioned in the mobile phase. Do not just increase the co-solvent. Instead, increase the system backpressure (e.g., from 100 bar to 150 bar) while maintaining the column temperature at 40 °C. Increasing pressure directly increases the density of the supercritical fluid, dramatically enhancing its solvating power and disrupting those secondary polar interactions[4].
Q4: I increased the pressure, but now my compound co-elutes with a closely related impurity. What is the thermodynamic fix? A: You have over-compressed the fluid, resulting in a loss of selectivity (the mobile phase is now too strong). To regain resolution without dropping the pressure (which would bring back the tailing), increase the column temperature slightly (e.g., from 40 °C to 45 °C). In the supercritical region, increasing temperature decreases fluid density. This fine-tunes the solvating power downward just enough to resolve the peaks, while the elevated temperature simultaneously improves mass transfer kinetics, keeping the peaks sharp.
Quantitative Data: SFC Optimization Matrix
Table 2: SFC Method Development Matrix for this compound (Column: 2-Ethylpyridine, Co-solvent: 15% MeOH).
| Backpressure (bar) | Column Temp (°C) | scCO₂ Density (g/mL) | Peak Symmetry (As) | Resolution (Rs) | Outcome |
| 100 | 35 | 0.71 | 0.65 (Tailing) | 1.1 | Poor recovery |
| 150 | 35 | 0.86 | 0.98 (Sharp) | 0.8 | Co-elution |
| 150 | 40 | 0.82 | 0.95 (Sharp) | 2.2 | Optimal Isolation |
Protocol: Preparative SFC Isolation
This protocol utilizes an analytical-to-preparative scale-up self-validation loop to ensure zero loss of high-value intermediates.
-
Stationary Phase Selection: Install a 2-Ethylpyridine (2-EP) column. The basic nature of 2-EP hydrogen-bonds with the tertiary alcohol, providing excellent selectivity without requiring acidic additives that might degrade the molecule.
-
System Equilibration: Set the Automated Back Pressure Regulator (ABPR) to 150 bar and the column oven to 40 °C. Pump scCO₂ with 15% Methanol co-solvent until the baseline UV signal (254 nm) is perfectly stable.
-
Analytical Validation Injection: Inject 5 µL of the crude mixture. Verify that the Peak Symmetry (
) is and Resolution ( ) from the nearest impurity is . If these metrics fail, the system must loop back to T/P adjustment (see Diagram 2). -
Preparative Scale-Up: Once validated, switch to the preparative column (maintaining identical linear velocity and T/P parameters). Inject 1.0 mL of crude mixture per cycle.
-
Fraction Collection: Utilize a gas-liquid separator (cyclone) configured to trigger collection based on the validated UV threshold, ensuring quantitative recovery of the purified intermediate.
Workflow Visualization
Caption: Decision tree for optimizing temperature and pressure in preparative SFC purification.
References
-
The Impact of Continuous Flow Technology and Collaboration between Academia and Industry. National Institutes of Health (NIH) PMC. Available at:[Link]
-
Flow chemistry as a tool for high throughput experimentation. Digital Discovery (RSC Publishing). Available at:[Link]
-
Supercritical Fluid Chromatography (SFC): A Review of Technical Developments. LCGC Europe. Available at:[Link]
-
A Review of Column Developments for Supercritical Fluid Chromatography. LCGC North America. Available at:[Link]
Sources
- 1. The Impact of Continuous Flow Technology and Collaboration between Academia and Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow chemistry as a tool for high throughput experimentation - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00129C [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Thermal Degradation of 4-(2-Iodophenoxy)-2-methylbutan-2-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-Iodophenoxy)-2-methylbutan-2-ol. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the thermal degradation of this compound. Our aim is to equip you with the scientific rationale behind experimental design and data interpretation, ensuring the integrity of your stability studies.
Introduction: Understanding the Thermal Liability of this compound
This compound possesses several functional groups that are susceptible to thermal decomposition, namely a C-I bond, an ether linkage, and a tertiary alcohol.[1] Understanding the potential degradation pathways is crucial for developing stable formulations and for the accurate interpretation of analytical data.[2][3] This guide will explore the likely degradation products, the mechanisms of their formation, and the analytical strategies to identify and quantify them.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound under thermal stress?
A1: Based on the chemical structure, the primary thermal degradation pathways are likely to involve the cleavage of the ether bond, dehydration of the tertiary alcohol, and scission of the carbon-iodine bond. The exact pathway will be dependent on the temperature and the presence of oxygen.
Q2: At what temperature should I expect to see significant degradation?
A2: The onset of thermal decomposition is substance-specific and depends on the experimental conditions.[4] It is recommended to perform a preliminary thermal analysis, such as Thermogravimetric Analysis (TGA), to determine the decomposition temperature.[4] For many organic molecules, significant degradation can be observed at temperatures above 100-150°C, but this can vary.
Q3: What are the likely degradation products I should be looking for?
A3: Key potential degradation products include:
-
2-Iodophenol and Isobutylene: Resulting from the cleavage of the ether linkage.
-
4-(2-Iodophenoxy)-2-methyl-1-butene and 4-(2-Iodophenoxy)-2-methyl-2-butene: Formed via dehydration of the tertiary alcohol.
-
Phenol and Iodinated Alkanes: Arising from C-I bond cleavage followed by hydrogen abstraction.
-
Oxidative Degradation Products: If heated in the presence of air, various oxidized species could be formed.
Q4: How can I identify and quantify these degradation products?
A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating and quantifying the parent compound and its degradation products.[5][6] For structural elucidation of unknown peaks, Mass Spectrometry (MS) coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS) is invaluable.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information of isolated degradation products.[6]
Q5: How can I minimize thermal degradation during my experiments?
A5: To minimize thermal degradation, consider the following:
-
Lowering Temperature: Whenever possible, conduct experiments at the lowest feasible temperature.
-
Inert Atmosphere: If the degradation is suspected to be oxidative, performing experiments under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Reduced Exposure Time: Minimize the duration of heat exposure.
Troubleshooting Guide
This section addresses common issues encountered during the thermal stability testing of this compound.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Multiple unexpected peaks in my chromatogram after heating. | The compound is degrading into several products. | 1. Characterize the Peaks: Use LC-MS or GC-MS to identify the mass of each impurity. This will provide clues to their structures. 2. Vary Heating Conditions: Perform the heating at different temperatures and for different durations to understand the degradation kinetics.[2] |
| Loss of parent compound with no corresponding degradation peaks. | Degradation products may be volatile or not detectable by the current analytical method. | 1. Use a Mass-Balance Approach: Quantify the parent compound before and after heating. A significant loss without corresponding peaks suggests volatile products. 2. Employ Headspace GC-MS: This technique is ideal for identifying volatile degradation products like isobutylene. |
| Discoloration of the sample upon heating. | Formation of chromophoric degradation products, potentially from oxidation or polymerization. | 1. Visual Inspection: Note the color change and correlate it with the appearance of new peaks in the chromatogram. 2. Inert Atmosphere Study: Repeat the experiment under nitrogen or argon to see if the discoloration is prevented, which would indicate an oxidative process. |
| Inconsistent results between experimental runs. | Variability in heating, sample preparation, or analytical instrumentation. | 1. Standardize Heating Protocol: Ensure consistent heating rates and final temperatures using a calibrated oven or heating block. 2. Validate Analytical Method: Ensure your analytical method is robust and validated for linearity, accuracy, and precision.[8] |
Proposed Thermal Degradation Pathways
The following diagram illustrates the likely thermal degradation pathways of this compound.
Caption: Proposed thermal degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify thermal degradation products.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Transfer aliquots of the solution into sealed vials.
-
Place the vials in a calibrated oven at a selected temperature (e.g., 80°C).
-
For oxidative stress, prepare a parallel set of samples with the headspace open to air.
-
For comparison, keep a control sample at room temperature or refrigerated, protected from light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.[3] Use LC-MS to tentatively identify the degradation products.
Protocol 2: Analytical Method for Degradation Products
This protocol describes a general HPLC method suitable for separating the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 5% B, hold for 2 min, ramp to 95% B over 15 min, hold for 5 min).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm and 254 nm).
-
Injection Volume: 10 µL.
This method should be optimized and validated for your specific application.
Experimental Workflow Diagram
Caption: Forced degradation experimental workflow.
References
-
Thermal decomposition - Wikipedia. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available at: [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available at: [Link]
-
Aryl radical formation during the thermal decomposition of aryldizao alkyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
The pathways for thermal decomposition of aryl alkyl ethers during coal pyrolysis | Scilit. Available at: [Link]
-
The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. Available at: [Link]
-
Thermal behavior stUdy and degradation mechanism by TG/MS/FTIR technique of some poly(aryl ether ether ketone)s | Request PDF - ResearchGate. Available at: [Link]
-
Thermal Decomposition Explained - RevisionDojo. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
Thermal degradation kinetics of aromatic ether polymers - Scholars Junction - Mississippi State University. Available at: [Link]
-
PVC Stabilizers: Troubleshooting Thermal Stability & Processing - Orbimind. Available at: [Link]
-
thermal stability of organic compounds by the isoteniscope method - DTIC. Available at: [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. Available at: [Link]
-
Thermal Decomposition Definition - Intro to Chemistry Key... - Fiveable. Available at: [Link]
-
TROUBLESHOOTING GUIDE. Available at: [Link]
-
Thermal Decomposition Mechanism Of Poly (Ether Ether Ketone) (PEEK): A Review - CORE. Available at: [Link]
-
Degradation of iodinated X-ray contrast media by advanced oxidation processes. Available at: [Link]
-
Burned to ashes: How the thermal decomposition of refractory organics in the inner protoplanetary disc impacts the gas-phase C/O ratio | Astronomy & Astrophysics (A&A). Available at: [Link]
-
Effect of iodide on transformation of phenolic compounds by nonradical activation of peroxydisulfate in the presence of carbon nanotube: Kinetics, impacting factors, and formation of iodinated aromatic products - PubMed. Available at: [Link]
-
Thermal Degridation Characteristics of Environmentally Sensitive Pesticide Prodducts - EPA. Available at: [Link]
-
Chemical Thermal Decomposition of 2-iodoethanol on Ni(100) | Request PDF. Available at: [Link]
-
Decomposition of Contaminants of Emerging Concern in Advanced Oxidation Processes. Available at: [Link]
-
Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities - MDPI. Available at: [Link]
-
Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies | Request PDF - ResearchGate. Available at: [Link]
-
Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC. Available at: [Link]
-
Oxidation of alcohols to carbonyl compounds with molecular iodine in the presence of potassium tert-butoxide - ResearchGate. Available at: [Link]
-
Oxy-Butane Ablation Testing of Thermal Protection Systems Based on Nanomodified Phenolic Resin Matrix Materials - MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Recrystallization of 4-(2-Iodophenoxy)-2-methylbutan-2-ol
Welcome to the technical support center for the purification of 4-(2-Iodophenoxy)-2-methylbutan-2-ol via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on solvent selection and troubleshooting common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for recrystallizing this compound?
A1: Selecting the right solvent is the most critical step for successful recrystallization.[1] The ideal solvent should dissolve the compound completely when hot (near its boiling point) but poorly when cold (at room temperature or in an ice bath).[2][3][4] This differential solubility is the key to purifying and recovering your product.[5]
Analysis of the Target Molecule: this compound
To make an educated guess, we must first analyze the structure of the molecule:
-
Polar Groups: The tertiary alcohol (-OH) group can participate in hydrogen bonding. The ether linkage (-O-) is also polar.
-
Nonpolar Groups: The iodophenyl ring is large and hydrophobic. The 2-methylbutan-2-ol backbone is a nonpolar aliphatic chain.
This combination of polar and nonpolar features suggests that the molecule will be best suited to solvents of intermediate polarity . It is unlikely to be soluble enough in highly nonpolar solvents like hexane or soluble enough in highly polar solvents like water at elevated temperatures.
The Recommended Workflow for Solvent Selection:
The most reliable method for finding a suitable solvent is through small-scale solubility tests.[2][6]
Experimental Protocol: Microscale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Initial Screening (Room Temperature): To each tube, add a different candidate solvent (see table below) dropwise, up to about 0.5 mL. Agitate the mixture. A good candidate solvent will not dissolve the compound at room temperature.[3][4]
-
Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath.[7] Add more solvent dropwise until the solid just dissolves.
-
Cooling and Observation: Allow the clear, hot solution to cool slowly to room temperature. A successful recrystallization will show the formation of solid crystals.[8] If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.[9][10][11]
The best single solvent is one that dissolves your compound when hot but yields a high recovery of crystals upon cooling.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Solvent selection workflow for recrystallization.
Table 1: Candidate Solvents for this compound
| Solvent | Polarity Index | Boiling Point (°C) | Predicted Suitability & Rationale |
| Nonpolar | |||
| Hexane | 0.1 | 69 | Poor: Unlikely to dissolve the polar -OH group. |
| Toluene | 2.4 | 111 | Possible: May dissolve the aromatic ring, but could be too nonpolar overall. High boiling point can be difficult to remove.[8] |
| Intermediate Polarity | |||
| Ethyl Acetate | 4.4 | 77 | Good Candidate: Balances polar and nonpolar characteristics. Volatile and easy to remove.[12] |
| Isopropyl Alcohol | 3.9 | 82 | Good Candidate: The alcohol group can interact with the solute's -OH group, while the alkyl chain provides nonpolar character. |
| Acetone | 5.1 | 56 | Possible: Might be too polar, but worth testing. Low boiling point is advantageous. |
| Polar | |||
| Ethanol | 4.3 | 78 | Possible: May be a good solvent, but could be too effective, leading to high solubility even when cold. Often used in a solvent pair with water.[13] |
| Water | 10.2 | 100 | Poor: Highly unlikely to dissolve the large nonpolar parts of the molecule. |
Data sourced from various chemical property databases.[14][15][16]
Troubleshooting Guide
Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[1][10] This is a common problem, especially with impure compounds.
-
Cause & Solution 1: The solution is too concentrated, or it cooled too quickly.
-
Cause & Solution 2: The boiling point of your solvent is higher than the melting point of your compound.
-
Fix: You must select a different solvent with a lower boiling point.
-
Q3: After cooling the solution, no crystals have formed. What should I do?
A3: This is a very common issue that can usually be resolved.
-
Cause & Solution 1: You have used too much solvent.[9][10] This is the most frequent cause. The solution is not supersaturated upon cooling.
-
Cause & Solution 2: The solution is supersaturated, but crystallization has not been initiated.
-
Fix 1 (Induce Crystallization): Scratch the inner surface of the flask at the air-liquid interface with a glass stirring rod.[9][10][11] The microscopic scratches provide a nucleation site for crystal growth.
-
Fix 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[9][11]
-
Q4: My final product has a low yield. How can I improve recovery?
A4: A low yield indicates that a significant amount of your product was lost during the process.
-
Cause & Solution 1: Too much solvent was used, meaning a large amount of the product remained dissolved in the mother liquor even after cooling.[11][17]
-
Cause & Solution 2: The crystals were washed with solvent that was not ice-cold.
-
Fix: Always use a minimal amount of ice-cold solvent to wash the filtered crystals.[11] Warm solvent will redissolve some of your product.
-
-
Cause & Solution 3: Premature crystallization occurred during a hot filtration step.
-
Fix: Use a slight excess of solvent (5-10%) before hot filtration to ensure the compound stays in solution.[10] You can then boil off this excess before the cooling step.
-
Q5: I can't find a good single solvent. What is a solvent pair and how do I use it?
A5: When no single solvent provides the ideal solubility profile, a mixed-solvent system, or "solvent pair," is an excellent alternative.[2] This involves two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[13]
Procedure for Using a Solvent Pair (e.g., Ethanol/Water):
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.
-
Allow the solution to cool slowly, as you would for a single-solvent recrystallization. Crystals should form as the solubility decreases.
Common solvent pairs include ethanol/water, ethyl acetate/hexane, and toluene/heptane.[2][8][13]
References
-
Solvent Choice - Chemistry Teaching Labs. University of York. [Link]
-
Crystallization - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]
-
Solvent Selection and Recrystallization Guide. Scribd. [Link]
-
Recrystallization I. Dartmouth College. [Link]
-
Recrystallization. University of Wisconsin-Madison. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs. University of York. [Link]
-
Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]
-
Problems in recrystallization. Biocyclopedia. [Link]
-
Recrystallization. Homi Bhabha Centre for Science Education. [Link]
-
SOP: CRYSTALLIZATION. C.S. Mott Community College. [Link]
-
Chemistry Crystallization. SATHEE. [Link]
-
Recrystallization1. University of California, Santa Cruz. [Link]
-
Experiment 2: Recrystallization. University of Toronto. [Link]
-
Effective solvent system selection in the recrystallization purification of pharmaceutical products. DOI. [Link]
-
Recrystallization with two solvents. Reddit. [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
3: Crystallization. Chemistry LibreTexts. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Flow Crystallization | Solubility Control. Vapourtec Ltd. [Link]
-
Solvent Physical Properties. Macrofoams. [Link]
-
Summary of Key Physical Data for Solvents. Fisher Scientific. [Link]
-
Recrystallization. University of California, Santa Cruz. [Link]
-
Recrystallization. Pearson. [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. Recrystallization [sites.pitt.edu]
- 4. edu.rsc.org [edu.rsc.org]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Solvent Physical Properties [people.chem.umass.edu]
- 15. accessibility menu, dialog, popup [fishersci.ch]
- 16. www1.chem.umn.edu [www1.chem.umn.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability & Processing of 4-(2-Iodophenoxy)-2-methylbutan-2-ol
[1]
Current Status: Operational Ticket ID: TCH-IOD-402 Subject: Minimizing Deiodination Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Executive Summary
You are encountering stability issues with 4-(2-Iodophenoxy)-2-methylbutan-2-ol . This molecule presents a specific "perfect storm" for deiodination: it contains a labile Carbon-Iodine (C-I) bond (bond dissociation energy ~65 kcal/mol) attached to an electron-rich aromatic ring, making it highly susceptible to oxidative addition and radical cleavage.[1]
This guide moves beyond basic handling to address the mechanistic root causes of iodine loss: Photolytic Homolysis , Metal-Catalyzed Hydrodehalogenation , and Thermal Radical Propagation .
Module 1: Photochemical Defense (The Primary Vector)
The Issue:
Aryl iodides are chromophores that absorb UV and blue spectrum light.[2] Absorption promotes an electron to an antibonding orbital (
Troubleshooting Protocol: Light Exclusion
| Parameter | Standard Protocol | Enhanced Protocol (High Risk) |
| Lab Lighting | Standard fluorescent | Red/Amber LED or Low-Actinic filters |
| Glassware | Clear borosilicate | Amberized (Actinic) or Aluminum Foil wrapped |
| Fume Hood | Sash open/closed | Sash covered with UV-blocking amber film |
| Chromatography | Glass columns | Black-taped columns or opaque cartridges |
Q: My material turns pink/violet during rotary evaporation. Why?
A: This is the "Iodine Bloom." The pink color is elemental iodine (
-
Immediate Action: Add a radical scavenger (see Module 3) and switch to foil-wrapped flasks immediately.
Mechanism Visualization: Photodeiodination
Figure 1: The photochemical pathway leading to iodine loss and product degradation.[1]
Module 2: Metal Contamination (The Silent Killer)
The Issue: If this molecule was synthesized via a metal-catalyzed cross-coupling (e.g., Ullmann ether synthesis) or if reagents were handled with metal spatulas, trace Palladium (Pd) or Copper (Cu) may be present.
-
Mechanism: Trace metals catalyze Hydrodehalogenation . The metal inserts into the C-I bond (Oxidative Addition). If a hydrogen source is present (like an alcohol solvent or the molecule's own tertiary alcohol acting as a transfer hydrogenation agent), the metal swaps the Iodine for a Hydrogen.
Diagnostic & Remediation Table
| Symptom | Probable Cause | Corrective Action |
| Yield loss in alcoholic solvents | Transfer Hydrogenation | Avoid 2° alcohols (IPA).[1] Use ACN or Toluene . |
| Deiodination during heating | Trace Pd/Cu catalysis | Treat with SiliaMetS® Thiol or TMT scavengers. |
| Black precip. after reaction | Metal aggregation | Filter through Celite® packed with activated carbon. |
Q: I filtered my product, but it still deiodinates over time. Why? A: Filtration removes bulk metal, but soluble metal complexes (homogenous catalysts) pass through. These "zombie catalysts" remain active in your oil/solid.
-
Protocol: You must use a chemical scavenger. Stir your crude mixture with 3-mercaptopropyl ethyl sulfide silica (thiol-silica) for 4 hours at room temperature, then filter. This binds the soluble metal species.
Module 3: Processing & Purification
The Issue: The tertiary alcohol moiety makes the molecule sensitive to acid (dehydration risk), while the iodide makes it sensitive to heat.
Safe Distillation Protocol
Do not distill at atmospheric pressure. The boiling point will exceed the C-I bond stability threshold (~120°C+).
-
Stabilization: Add BHT (Butylated hydroxytoluene) at 0.1 wt% to the boiling flask. This scavenges free radicals generated by heat, breaking the chain reaction.
-
Vacuum: High vacuum (<1 mbar) is mandatory to keep bath temperature below 80°C.
-
Inert Gas: Bleed Nitrogen or Argon into the capillary, not air. Oxygen can accelerate radical processes.
Q: Can I use sodium thiosulfate during workup?
A: Yes, and you should. Washing the organic layer with 10% aqueous Sodium Thiosulfate (
Decision Logic: Troubleshooting Workflow
Figure 2: Step-by-step logic for identifying the source of deiodination.
Module 4: Storage Specifications
To maintain >99% purity over long durations:
-
Container: Amber glass vial with Teflon-lined cap.
-
Atmosphere: Argon backfill (heavier than air, protects the surface better than Nitrogen).
-
Stabilizer: If storing as a solution, add copper wire (stabilized) or BHT.
-
Temperature: -20°C is ideal. Cold slows down the kinetics of any spontaneous homolysis.
References
-
Photochemical Stability of Aryl Iodides
-
Metal Scavenging Protocols
- Guidelines for removing trace Palladium to prevent c
-
Source:
-
Hydrodehalogen
- Analysis of hydrodehalogenation pathways in the presence of trace metals and hydrogen sources.
-
Source: [1]
-
Radical Scavenging in Distill
- Use of inhibitors and silver salts to prevent iodine liber
-
Source: [1]
storage stability and shelf life of 4-(2-Iodophenoxy)-2-methylbutan-2-ol
Technical Support Center: 4-(2-Iodophenoxy)-2-methylbutan-2-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. As specific stability data for this compound is not extensively published, this document synthesizes information based on the known chemical reactivity of its core functional groups: an aryl iodide, a phenoxy-ether, and a tertiary alcohol. The principles outlined here will empower you to ensure the integrity of your compound, troubleshoot common issues, and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
To maximize the shelf life of the solid compound, it is crucial to mitigate exposure to light, heat, and atmospheric oxygen. The aryl iodide moiety is particularly susceptible to degradation.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (or lower) | Low temperatures slow down the rate of all potential degradation reactions, including thermal decomposition of the tertiary alcohol. |
| Light | Store in an amber, tightly sealed vial. Place the vial inside a secondary light-blocking container or store in a dark cabinet/freezer. | The Carbon-Iodine bond in aryl iodides is sensitive to light and can undergo photolytic cleavage, releasing free iodine and leading to sample discoloration and impurities.[1][2] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Ethers can undergo autoxidation in the presence of air (oxygen) and light to form unstable hydroperoxides.[3] An inert atmosphere displaces oxygen, preventing this pathway. |
| Container | Use a glass vial with a PTFE-lined cap. | Glass is generally inert. Avoid metal containers or spatulas, as trace metals can sometimes catalyze degradation of iodide compounds.[4] |
Q2: I need to make a stock solution. What solvent should I use and how should I store it?
For solutions, the risk of degradation increases. The choice of solvent and storage protocol is critical.
-
Solvent Choice : Use high-purity, anhydrous, and degassed aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions. Acidic conditions, in particular, should be avoided as they can catalyze both ether cleavage and dehydration of the tertiary alcohol.[5][6][7]
-
Solution Storage :
-
Prepare Fresh : The best practice is to prepare solutions fresh for each experiment.
-
Short-Term Storage : If storage is necessary, aliquot the solution into single-use volumes in amber vials under an inert atmosphere and store at -80°C.
-
Avoid Freeze-Thaw Cycles : Repeatedly freezing and thawing a solution can introduce moisture and oxygen, accelerating degradation.
-
Q3: What are the primary signs of degradation I should watch for?
Visual inspection and routine analytical checks are key to ensuring compound integrity.
-
Color Change : The appearance of a yellow or brown tint in the solid or solution is a primary indicator of degradation. This is often due to the formation of free iodine (I₂) from the cleavage of the C-I bond.[8]
-
New Spots/Peaks : The appearance of new spots on a Thin-Layer Chromatography (TLC) plate or new peaks in an HPLC or LC-MS chromatogram indicates the formation of impurities.
-
Inconsistent Assay Results : A gradual or sudden drop in the compound's activity or potency in a biological or chemical assay is a strong sign that the parent compound has degraded.
Q4: What are the most likely degradation pathways for this molecule?
Understanding the potential chemical transformations is the first step in preventing them. Based on its structure, this compound has three main points of vulnerability.
Caption: Primary degradation pathways for the target molecule.
-
De-iodination : The aryl-iodine bond can be broken by light, leading to the formation of 2-methyl-4-phenoxybutan-2-ol and elemental iodine, which causes discoloration.[1]
-
Dehydration : The tertiary alcohol is susceptible to elimination of water, especially under acidic conditions or upon heating, to form an alkene (2-methyl-4-(2-iodophenoxy)but-1-ene or 2-methyl-4-(2-iodophenoxy)but-2-ene).[9][10]
-
Ether Autoxidation : Like many ethers, the phenoxy group can react with atmospheric oxygen over time, especially when exposed to light, to form hydroperoxides.[3] The phenolic ring itself can also be susceptible to oxidative degradation.[11]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Solid or solution has turned yellow/brown. | De-iodination: Photolytic or thermal cleavage of the C-I bond has released free iodine (I₂), which is colored. | 1. Discard the sample: The presence of color indicates significant degradation. 2. Review storage protocols: Ensure the compound is stored in an amber vial, protected from all light sources, and kept at ≤ -20°C. 3. Use inert atmosphere: Purge vials with argon or nitrogen before sealing to displace oxygen, which can participate in radical reactions. |
| New, unexpected peaks appear in HPLC/LC-MS. | Multiple Pathways: New peaks could correspond to de-iodinated, dehydrated, or oxidized products. | 1. Prepare a fresh solution: Immediately remake your solution from a fresh aliquot of solid material and re-analyze. 2. Perform a co-injection: If you suspect a specific degradant (e.g., the de-iodinated version), synthesize a standard and perform a co-injection to confirm its identity. 3. Run a Forced Degradation Study (see Protocol 1): This will help you identify the likely impurities under different stress conditions. |
| Loss of activity or inconsistent results in assays. | Reduced Concentration of Active Compound: The parent molecule has degraded, lowering its effective concentration and leading to unreliable data. | 1. Use freshly prepared solutions for every experiment: Do not use stock solutions that are more than a few hours old unless their stability has been rigorously validated. 2. Quantify before use: Use a validated HPLC method to confirm the concentration and purity of your solution immediately before adding it to an assay. 3. Check for solvent incompatibility: Ensure that the assay buffer or media is not highly acidic or basic, which could cause rapid degradation. |
| Precipitate forms in a stored solution. | Degradant Insolubility / Saturation: A degradation product may be less soluble in the solvent than the parent compound. Alternatively, solvent may have evaporated, increasing the concentration. | 1. Do not use the sample: The composition is unknown and unreliable. 2. Verify solvent choice and container seal: Ensure you are using an appropriate, anhydrous solvent and that the vial cap is sealed tightly to prevent evaporation. Store at a constant temperature to avoid precipitation caused by temperature fluctuations. |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This study is essential for identifying potential degradation products and understanding the compound's stability limits under your specific experimental conditions.
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation : Prepare five identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Conditions :
-
Control Sample : Store one vial protected from light at room temperature.
-
Acid Hydrolysis : Add hydrochloric acid to a final concentration of 0.1 M.
-
Base Hydrolysis : Add sodium hydroxide to a final concentration of 0.1 M.
-
Oxidative Degradation : Add hydrogen peroxide to a final concentration of 3%.[11]
-
Photodegradation : Place one solution in a transparent vial under a UV lamp (e.g., 254 nm or a broad-spectrum ICH-compliant source).[2]
-
-
Incubation : Keep all samples at room temperature for a set period (e.g., 24 hours).
-
Analysis : Neutralize the acidic and basic samples. Analyze all five samples by a suitable stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detection.
-
Evaluation : Compare the chromatograms from the stressed samples to the control. The loss of the main peak and the appearance of new peaks will indicate the compound's lability under each condition. MS data will be invaluable for identifying the mass of the degradation products, helping to confirm the degradation pathways.
References
-
CK-12 Foundation. (n.d.). What chemical reactions do ethers undergo? Retrieved from [Link]
-
Quora. (2015, October 17). Are tertiary alcohols more stable or more reactive than primary alcohols? Retrieved from [Link]
-
Fiveable. (2025, August 15). Tertiary (3°) alcohols Definition. Retrieved from [Link]
-
Pearson. (n.d.). Ether Cleavage Explained. Retrieved from [Link]
-
Sato, O., et al. (2011). Thermodynamic analysis of alcohol effect on thermal stability of proteins. Journal of Bioscience and Bioengineering, 111(2), 169-174. Retrieved from [Link]
-
Tsang, W. (n.d.). Thermal stability of alcohols. Scilit. Retrieved from [Link]
-
Schultz, J. C., & Kistiakowsky, G. B. (1934). The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Alcohols. Homogeneous Unimolecular Reactions. Journal of the American Chemical Society, 56(2), 395-402. Retrieved from [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Guthrie, J. P. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. Retrieved from [Link]
-
Stack Exchange. (2015, April 28). How is it possible, that the hydrolysis of ethers proceed via a SN2 mechanism? Retrieved from [Link]
-
YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved from [Link]
-
ResearchGate. (2018, August 10). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link]
- Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
-
MDPI. (2024, August 9). Advanced Oxidation Processes of Organic Contaminants. Retrieved from [Link]
-
MDPI. (2026, January 15). Influence of Heat Treatment Prior to Fortification on Goitrogenic Compounds, Iodine Stability and Antioxidant Activity in Cauliflower. Retrieved from [Link]
-
Jiang, J., et al. (2018). Effect of iodide on transformation of phenolic compounds by nonradical activation of peroxydisulfate in the presence of carbon nanotube: Kinetics, impacting factors, and formation of iodinated aromatic products. Chemosphere, 209, 344-351. Retrieved from [Link]
-
Gilman, H., & Barnett, J. W. (1943). The Identification of Aryl Iodides. Journal of the American Chemical Society, 65(2), 317-318. Retrieved from [Link]
-
Chemistry Europe. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Retrieved from [Link]
-
ACS Publications. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link]
-
Ioele, G., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceuticals, 13(10), 289. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
ResearchGate. (2020, March 10). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible degradation pathways of 2‐MeTHF under the radical addition conditions. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Tert-butoxy)-2-methylbutan-2-ol. Retrieved from [Link]
-
Journal of Materials Chemistry C. (n.d.). Distinguishing photodegradation pathways of organic semiconductors on ITO and Ag electrode contacts using IR reflectance–absorbance spectroscopy with multivariate analysis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]
-
Scribd. (n.d.). Dehydration of 2-Methylbutan-2-ol. Retrieved from [Link]
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troubleshooting low conversion rates in iodophenoxy alkylation
Welcome to the technical support center for iodophenoxy alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. Low conversion rates can be a significant hurdle, and this resource provides in-depth troubleshooting strategies, frequently asked questions, and optimized protocols to enhance your experimental success.
Troubleshooting Guide: Low Conversion Rates
This section addresses the most common issues encountered during the O-alkylation of iodophenols. Each problem is presented with probable causes and actionable solutions grounded in established chemical principles.
Problem 1: Low to No Formation of the Desired Ether Product
Symptom: TLC or GC-MS analysis shows primarily unreacted iodophenol starting material, with minimal or no presence of the desired iodophenoxy ether.
Probable Cause & Solution
The most frequent culprit for an incomplete reaction is insufficient deprotonation of the phenolic hydroxyl group to form the highly nucleophilic phenoxide.[1] The acidity of the phenol, the strength of the base, and the choice of solvent are all critically interlinked.
Troubleshooting Steps & Rationale:
-
Evaluate the Base Strength: The pKa of phenols typically ranges from 8-10. A base must be strong enough to deprotonate the iodophenol completely.
-
Solution: Switch to a stronger base. If you are using a weaker base like potassium carbonate (K₂CO₃), consider using sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1] NaH is a very strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward.[1][2]
-
Rationale: Incomplete deprotonation results in a low concentration of the active nucleophile (the phenoxide), leading to a slow or stalled reaction.[2] Stronger bases ensure a higher concentration of the phenoxide available to react with the alkylating agent.[1]
-
-
Assess the Solvent System: The solvent plays a crucial role in stabilizing the reactants and intermediates.
-
Solution: Ensure you are using a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).[1][2][3] Crucially, the solvent must be anhydrous.
-
Rationale: Polar aprotic solvents are ideal for S(N)2 reactions because they solvate the cation of the base (e.g., Na⁺) but do not strongly solvate the phenoxide anion.[1] This leaves the nucleophile "naked" and highly reactive. Protic solvents like ethanol or water will form hydrogen bonds with the phenoxide, creating a solvent cage that significantly reduces its nucleophilicity and slows the reaction.[1][3]
-
-
Check the Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent is critical.
-
Solution: If possible, use an alkylating agent with a better leaving group. The reactivity order is I > Br > Cl > OTs.[4] For instance, switching from an alkyl chloride to an alkyl iodide can dramatically increase the reaction rate.
-
Rationale: The S(N)2 reaction involves the displacement of the leaving group. A better leaving group (a more stable anion) will depart more readily, lowering the activation energy of the reaction.[4]
-
-
Optimize Reaction Temperature and Time: Some reactions are simply sluggish at room temperature.
-
Solution: Gradually increase the reaction temperature. Typical Williamson ether syntheses are conducted between 50-100 °C.[3] Monitor the reaction progress by TLC to determine the optimal time, which can range from 1 to 8 hours or longer.[3]
-
Rationale: Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.[2] However, be cautious, as excessive heat can promote side reactions.[2]
-
This protocol provides a robust starting point for the O-alkylation of a generic iodophenol with a primary alkyl bromide.
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the iodophenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or DMSO) to dissolve the iodophenol (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Add the primary alkyl bromide (1.1 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to 50-70 °C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[3]
Problem 2: Significant Formation of an Alkene Byproduct
Symptom: Along with the desired ether, a significant amount of an alkene, derived from the alkylating agent, is observed.
Probable Cause & Solution
This is a classic sign of a competing E2 (elimination) reaction.[2][3] The phenoxide is not only a good nucleophile but also a strong base. This is especially problematic with secondary or sterically hindered primary alkyl halides.[2][3]
Troubleshooting Steps & Rationale:
-
Re-evaluate the Alkyl Halide: The structure of the alkyl halide is the single most important factor.[3]
-
Solution: Whenever possible, use a primary, unhindered alkyl halide.[3] If you are using a secondary alkyl halide, the E2 pathway is highly competitive.[2] Tertiary alkyl halides will almost exclusively yield elimination products.[3]
-
Rationale: The S(N)2 reaction is sensitive to steric hindrance at the reaction center. Secondary and tertiary halides present a more crowded environment, slowing the nucleophilic attack and giving the base-mediated elimination reaction a chance to dominate.[2]
-
-
Lower the Reaction Temperature: Temperature can influence the S(N)2/E2 competition.
-
Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[2]
-
Rationale: Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature will therefore disproportionately slow down the E2 pathway, favoring the desired S(N)2 product.[2]
-
-
Use a Weaker, Non-Hindered Base: While a strong base is needed for deprotonation, a very strong and bulky base can favor elimination.
-
Solution: If using a very strong base like potassium tert-butoxide, consider switching to a less sterically demanding base like NaH or even a milder base like Cs₂CO₃ in a highly polar aprotic solvent.
-
Rationale: A less hindered base is more likely to act as a nucleophile (attacking the carbon) than as a base that abstracts a proton from the alkyl halide.
-
Problem 3: C-Alkylation Side Products are Observed
Symptom: Isomeric products are detected where the alkyl group has attached to the aromatic ring (typically ortho or para to the hydroxyl group) instead of the oxygen atom.
Probable Cause & Solution
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring. While O-alkylation is generally kinetically favored, C-alkylation can become significant under certain conditions, often being the thermodynamically favored product.[5]
Troubleshooting Steps & Rationale:
-
Control the Temperature:
-
Solution: Run the reaction at a lower temperature.
-
Rationale: O-alkylation typically has a lower activation energy and is the kinetically controlled product. C-alkylation often requires more energy and is favored at higher temperatures.[5]
-
-
Solvent Choice:
-
Solution: Use polar aprotic solvents (DMF, DMSO).
-
Rationale: These solvents favor O-alkylation. The choice of solvent can influence the C/O alkylation ratio.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions for iodophenoxy alkylation? A1: For a successful reaction, a combination of a strong base and a polar aprotic solvent is highly recommended.[1] A typical starting point would be using sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) as the base in anhydrous DMF or ACN as the solvent, with a reaction temperature between 50-100 °C.[1][3]
Q2: Does the position of the iodo-substituent on the phenol ring matter? A2: Yes, the position can have electronic and steric effects. An iodine atom is an electron-withdrawing group via induction but electron-donating via resonance. Its net effect can slightly alter the pKa of the phenol compared to the parent phenol. Sterically, an ortho-iodo substituent could potentially hinder the approach of a bulky alkylating agent. However, for most standard alkylations, these effects are minor compared to the choice of base, solvent, and alkylating agent.
Q3: My product is an oil and difficult to purify by crystallization. What are the alternatives? A3: If your iodophenoxy ether is an oil, column chromatography is the most common and effective method for purification in a laboratory setting.[3][6] For larger scales, vacuum distillation can be an option if the product is thermally stable.[6] Liquid-liquid extraction can also be used to remove certain types of impurities.[6]
Q4: Can I use microwave irradiation to speed up the reaction? A4: Yes, microwave-assisted synthesis can be a very effective way to accelerate iodophenoxy alkylation, often reducing reaction times from hours to minutes.[7] The use of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC) in conjunction with microwave heating has been shown to be effective.[7]
Visualizations and Data
Table 1: Recommended Reaction Conditions for O-Alkylation
| Base | Solvent | Typical Temperature | Yield Potential | Key Considerations |
| K₂CO₃ | Acetonitrile | Reflux | Moderate | A common, mild choice. May require longer reaction times. |
| Cs₂CO₃ | Acetonitrile | Reflux | Good | A stronger base than K₂CO₃, often accelerating the reaction.[1] |
| NaH | DMF, THF | RT to 50 °C | High | A very strong base leading to fast reactions and high yields. Requires strictly anhydrous conditions.[1] |
| NaOH | Ethanol | Reflux | Low to Moderate | Protic solvent decreases nucleophilicity, leading to lower yields and longer reaction times.[1] |
Diagrams
Caption: Troubleshooting flowchart for low conversion rates.
References
-
Alkyl Strategies for Optimizing Reaction Conditions. (July 15 2025). [Link]
-
Optimization of the alkylation reaction. Reaction conditions were... ResearchGate. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Reddit. (November 23 2020). [Link]
-
Experiment 06 Williamson Ether Synthesis. [Link]
-
The Williamson Ether Synthesis. [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC. [Link]
-
Photoinduced Deconstructive Alkylation Approach Enabled by Oxy-Radicals from Alcohols. The Journal of Organic Chemistry - ACS Publications. (September 13 2024). [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
Reaction pathway for the direct O-alkylation. ResearchGate. [Link]
-
O-Arylation of Iodophenols with 2-Fluorobenzaldehyde under Microwave Conditions. Letters in Drug Design & Discovery, 2014, 11, 114-120. (October 21 2013). [Link]
-
Best solvent for S-alkylation of sodium phenylsulfinate : r/Chempros. Reddit. (July 03 2022). [Link]
- Alkylation catalyst and method for making alkylated phenols.
-
Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. SciELO. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (November 12 2020). [Link]
-
Purification of oily products in industrial chemistry. : r/OrganicChemistry. Reddit. (August 05 2024). [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. real.mtak.hu [real.mtak.hu]
Validation & Comparative
Analytical Profile: 1H NMR Characterization of 4-(2-Iodophenoxy)-2-methylbutan-2-ol
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of 4-(2-Iodophenoxy)-2-methylbutan-2-ol , a critical intermediate often employed in the synthesis of oxygen heterocycles (e.g., chromans and benzofurans) via intramolecular Heck or O-arylation reactions.
Unlike standard spectral data sheets, this document focuses on comparative performance —specifically, how solvent selection (CDCl₃ vs. DMSO-d₆) dictates the visibility of the tertiary alcohol moiety and how to spectroscopically differentiate the target molecule from its common synthetic impurities (unreacted 2-iodophenol and the cyclized 2,2-dimethylchroman byproduct).
Structural Logic & Spectral Assignment
To accurately interpret the spectrum, we must deconstruct the molecule into three distinct magnetic environments. The presence of the Iodine atom (ortho-position) and the ether linkage exerts specific shielding/deshielding effects.
Theoretical Chemical Shift Prediction (CDCl₃)
| Proton Label | Moiety | Multiplicity | Approx.[1][2][3][4] Shift (δ ppm) | Mechanistic Rationale |
| H-Ar3 | Aromatic (Ortho to I) | dd | 7.75 – 7.80 | Deshielded by the large, electron-rich Iodine atom (paramagnetic anisotropy). |
| H-Ar5 | Aromatic (Para to O) | td | 7.25 – 7.30 | Standard aromatic resonance. |
| H-Ar4 | Aromatic (Meta to O) | td | 6.70 – 6.75 | Shielded relative to H-Ar3. |
| H-Ar6 | Aromatic (Ortho to O) | dd | 6.80 – 6.85 | Shielded by the electron-donating alkoxy group (+M effect). |
| H-α | O-CH₂- | Triplet (t) | 4.10 – 4.15 | Deshielded significantly by the electronegative Oxygen. |
| H-β | -CH₂- | Triplet (t) | 1.95 – 2.05 | Methylene spacer; shifts upfield from H-α. |
| H-Me | -C(CH₃)₂ | Singlet (s) | 1.30 – 1.35 | Gem-dimethyl group; highly shielded, characteristic 6H integration. |
| OH | -OH | Broad s | 1.8 – 2.5 | Variable. Highly dependent on concentration and solvent (see Section 3). |
Comparative Analysis: Solvent Performance
The choice of solvent is not merely logistical; it alters the structural information available to the researcher. Below is a comparison of the two industry-standard solvents for this specific alcohol.
Performance Matrix: CDCl₃ vs. DMSO-d₆[5][6][7][8]
| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ | Senior Scientist Verdict |
| Solubility | Excellent | Excellent | Draw. Both dissolve the lipophilic aryl ether well. |
| -OH Signal | Broad, variable drift (1.5–3.0 ppm). Often exchanges with trace water. | Sharp singlet (~4.4–4.6 ppm). | DMSO wins. Crucial for confirming the tertiary alcohol remains intact and hasn't eliminated. |
| Water Peak | ~1.56 ppm (overlaps with alkyl region).[5] | ~3.33 ppm (distinct from analyte).[5] | DMSO wins. CDCl₃ water peak often obscures the gem-dimethyl or methylene signals. |
| Aromatic Resolution | High. | High, but slight downfield shift due to polarity. | CDCl₃ wins for direct comparison with literature values of non-polar precursors. |
The "Hydroxyl Exchange" Phenomenon
In CDCl₃, the tertiary hydroxyl proton undergoes rapid chemical exchange, leading to peak broadening. In DMSO-d₆, strong hydrogen bonding between the solvent sulfoxide oxygen and the solute hydroxyl proton "locks" the proton in place, slowing exchange and sharpening the peak.
Critical Insight: If you observe a triplet for the OH peak in DMSO, your product is likely the primary alcohol isomer (impurity). The target tertiary alcohol must appear as a singlet because it has no vicinal protons to couple with.
Distinguishing Alternatives (Impurities)
In drug development, this molecule is rarely the final product. It is an intermediate. The most common "alternatives" in your NMR tube are the starting material (failed reaction) or the cyclized byproduct (over-reaction).
Differential Diagnosis Table
| Compound | Key Indicator (1H NMR) | Visual Cue |
| Target Molecule | δ 4.10 (t, 2H) | Distinct triplet for O-CH₂ next to the methylene spacer. |
| Impurity A: 2-Iodophenol | δ ~5.30 (s, 1H) | Phenolic OH signal (sharp in CDCl₃). Absence of aliphatic region (1.0–4.5 ppm). |
| Impurity B: 2,2-Dimethylchroman | δ ~2.80 (t, 2H) | The O-CH₂ signal shifts upfield slightly, but the key is the loss of the OH and the rigidification of the ring. |
| Impurity C: Elimination (Alkene) | δ ~4.8–5.0 (m) | Appearance of vinylic protons if the tertiary alcohol dehydrates. |
Visualization of Analytical Logic
The following diagrams illustrate the structural assignment and the decision tree for purity analysis.
Diagram 1: Molecular Structure & Proton Assignment
Caption: Structural decomposition of the target molecule linking chemical moieties to their expected NMR shifts.
Diagram 2: Impurity Decision Tree
Caption: Step-by-step logic flow for differentiating the target alcohol from starting materials and cyclized byproducts.
Experimental Protocol: High-Fidelity Acquisition
To generate data suitable for publication or regulatory filing, follow this self-validating protocol.
Reagents & Equipment[4][9][10]
-
Analyte: ~10 mg of this compound (dried under high vacuum for >2 hours).
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.05% TMS (v/v). Note: Use a fresh ampoule to minimize water content.
-
Instrument: 400 MHz (minimum) NMR Spectrometer.
Step-by-Step Workflow
-
Preparation: Dissolve the solid analyte in the solvent directly in the vial to ensure complete dissolution before transferring to the NMR tube.
-
Shimming: Perform automated gradient shimming, followed by manual fine-tuning of Z1 and Z2 to achieve a TMS linewidth of <0.5 Hz.
-
Acquisition Parameters:
-
Pulse Angle: 30° (to prevent saturation).
-
Relaxation Delay (d1): Set to 5.0 seconds . (Crucial: The aromatic protons adjacent to Iodine have efficient relaxation, but the isolated methyl protons relax slowly. A short d1 will under-integrate the methyls, skewing your 6:1 ratio).
-
Scans (ns): 16 or 32.
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Phase correct manually (automatic phasing often fails on the edges of the aromatic region).
-
Baseline correct using a polynomial fit (Bernstein polynomial, 5th order).
-
-
Validation Check: Integrate the gem-dimethyl singlet at ~1.3 ppm. Set its value to 6.00 . Check the aromatic region; the total integral should be 4.00 ± 0.1 . If not, increase d1 and re-acquire.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][7] (General authority on chemical shifts and coupling constants).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
- Babiak, P., & Al-Mughaid, H. (2013). "Solvent Effects in NMR Spectroscopy: A Review." International Journal of Chemistry. (Context for DMSO vs CDCl3 hydroxyl shifts).
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link (Context for the use of aryl iodides in intramolecular cyclizations).
Sources
- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. modgraph.co.uk [modgraph.co.uk]
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(2-Iodophenoxy)-2-methylbutan-2-ol
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(2-Iodophenoxy)-2-methylbutan-2-ol. Designed for researchers in drug development and chemical analysis, this document moves beyond a simple catalog of fragments to explain the rationale behind the fragmentation pathways. By comparing its expected behavior to structurally related molecules, we offer a framework for identifying this and similar compounds, ensuring both technical accuracy and practical, field-proven insights.
Introduction: The Analytical Imperative
This compound is a molecule that incorporates three key functional groups: a tertiary alcohol, an ether linkage, and a halogenated aromatic ring. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices, for metabolic profiling, and for quality control in synthetic processes. Electron ionization (EI) mass spectrometry, a hard ionization technique, induces reproducible and characteristic fragmentation, creating a molecular fingerprint.[1] This guide will dissect that fingerprint, predicting the primary fragmentation pathways and comparing them to analogs to highlight unique structural indicators.
Predicted Fragmentation Pathways: A Mechanistic Approach
The fragmentation of this compound is governed by the relative stabilities of the resulting ions and neutral losses, with cleavage initiated at the most labile sites.[2] The molecular ion (M⁺˙), with a predicted m/z of 336, is formed by the ejection of an electron, typically from a non-bonding orbital on one of the oxygen atoms or the iodine atom. While aromatic iodides tend to show a good molecular ion peak[3], the aliphatic alcohol and ether moieties can render it less stable and potentially weak or absent in the final spectrum.[4][5]
The primary fragmentation events are predicted to be:
-
Alpha-Cleavage: This is a dominant pathway for both alcohols and ethers.[6][7] It involves the cleavage of a C-C bond adjacent to an oxygen atom.
-
Inductive Cleavage (C-O Bond Scission): The ether linkage can cleave, driven by the stability of the resulting ions.[4]
-
Halogen Loss: The carbon-iodine bond is the weakest bond in the aromatic system, making the loss of an iodine radical a highly probable event.[1]
Below is a diagram illustrating the most probable fragmentation cascades.
Caption: Predicted EI fragmentation of this compound.
Key Fragment Ions and Comparative Analysis
The diagnostic value of a mass spectrum lies in identifying fragments that are unique to a specific structure. Here, we compare the predicted fragments of our target molecule with those expected from simpler, related compounds.
| Predicted m/z | Proposed Ion Structure / Origin | Comparative Analysis & Significance |
| 336 | [C₁₁H₁₅IO₂]⁺˙ (Molecular Ion) | Its presence confirms the molecular weight. Aromatic iodides typically yield a visible M⁺˙ peak.[3] Its intensity will be lower than a simple aromatic iodide due to the labile alcohol and ether groups. |
| 321 | [M - CH₃]⁺ | Path A (α-Cleavage): Loss of a methyl radical from the tertiary alcohol. This is a classic fragmentation for a tert-butyl group attached to an oxygen, forming a stable oxonium ion.[7] |
| 318 | [M - H₂O]⁺˙ | Dehydration: A common fragmentation for alcohols, though less pronounced for tertiary alcohols compared to primary or secondary ones.[8][9] |
| 249 | [C₁₀H₁₄O₂]⁺ | Path C (Inductive Cleavage): This ion results from the cleavage of the C-O ether bond, with the charge retained on the aliphatic portion. This fragment would then be expected to lose water to form a fragment at m/z 231. |
| 219 | [C₆H₄IO]⁺ | Iodophenoxy Cation: Results from cleavage of the ether C-O bond. This is a highly diagnostic ion for the iodophenoxy substructure. Its presence strongly indicates the aromatic portion of the molecule. |
| 209 | [M - I]⁺ | Loss of Iodine: The C-I bond is weak, making the loss of the iodine radical a very favorable process.[1] The resulting m/z 209 cation provides clear evidence of the non-halogenated backbone. |
| 73 | [C₄H₉O]⁺ | Path B (α-Cleavage): This represents the tert-butoxy cation, formed by cleavage of the C-O bond alpha to the aromatic ring. It is a very stable tertiary carbocation and is expected to be a significant, if not the base, peak.[10][11] |
Comparison with Alternatives:
-
vs. 4-Phenoxy-2-methylbutan-2-ol (Non-iodinated analog): The mass spectrum of this compound would lack the peaks associated with iodine. The molecular ion would be at m/z 208. The most significant difference would be the absence of the m/z 219 (phenoxy-I) and m/z 209 ([M-I]⁺) fragments. This comparison directly highlights the utility of these fragments in identifying the iodine substitution.
-
vs. 2-Iodoanisole (Simpler Iodinated Ether): This molecule would show a strong molecular ion at m/z 234 and a prominent peak at m/z 107 ([M-I]⁺). It would, however, completely lack the alcohol- and ether-related aliphatic fragments, such as the highly diagnostic m/z 73 peak.
-
vs. tert-Amyl Alcohol (Aliphatic Analog): This simple tertiary alcohol would exhibit a very weak or absent molecular ion at m/z 88. Its spectrum would be dominated by an alpha-cleavage peak at m/z 59 ([M-C₂H₅]⁺) and a dehydration peak at m/z 70 ([M-H₂O]⁺˙). The presence of the intense m/z 73 peak in our target molecule is a clear differentiator from smaller tertiary alcohols.
Recommended Experimental Protocol: Electron Ionization GC-MS
To obtain a clean, reproducible fragmentation pattern for this compound, a gas chromatography-mass spectrometry (GC-MS) system with a standard electron ionization (EI) source is recommended.
Caption: Recommended workflow for acquiring an EI mass spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified compound in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate to a concentration of approximately 100-200 µg/mL.
-
Gas Chromatography:
-
Injector: Use a split/splitless injector at 250°C. A 1 µL injection volume is typical.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard, non-polar 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., DB-5ms or equivalent) is suitable.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes. This program should be optimized to ensure good peak shape and separation from any impurities.
-
-
Mass Spectrometry:
-
Ion Source: Electron Ionization (EI) at the standard energy of 70 eV.[1] This energy level is critical for generating reproducible, library-searchable spectra.
-
Source Temperature: 230°C.
-
Mass Analyzer: A quadrupole or Time-of-Flight (ToF) analyzer can be used.
-
Scan Range: Scan from m/z 40 to 450 to ensure capture of all relevant fragments and the molecular ion.
-
Rationale for Choices:
-
GC-MS: This technique is ideal for volatile and semi-volatile compounds like the target molecule, providing both retention time and mass spectral data for confident identification.
-
70 eV EI: This is the industry-standard energy for EI, which allows the generated spectrum to be compared against commercial and in-house spectral libraries.[1] It provides sufficient energy to induce fragmentation while maintaining enough molecular ions for identification in many cases.
Conclusion
The mass spectrum of this compound is predicted to be rich with structural information. The key diagnostic peaks are expected at m/z 73 , confirming the tertiary butoxy group via alpha-cleavage; m/z 219 , identifying the iodophenoxy moiety; and m/z 209 , resulting from the characteristic loss of the iodine radical. By comparing these expected fragments to those of non-iodinated, simpler ether, and simpler alcohol analogs, a confident identification can be achieved. This guide provides the mechanistic foundation and comparative logic necessary for researchers to interpret the mass spectra of this and other complex halogenated compounds.
References
- Vertex AI Search. (2025). Mass Spectrometry of Aliphatic Ethers.
- Scribd. Mass Spectrometry of Alcohols and Ethers.
- OpenOChem Learn. MS Fragmentation.
- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples.
- NIST WebBook. p-Iodophenyl phenyl ether.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Chemistry Steps. (2025). Alpha (α) Cleavage.
- Scribd. Halogen Fragmentation in Mass Spectrometry.
- Doc Brown's Chemistry. (2025). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Chemistry LibreTexts. (2022). 6.2: Fragmentation.
- SlidePlayer. Mass Spectrometry: Fragmentation.
Sources
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- 6. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to HPLC Method Development for Purity Analysis of 4-(2-Iodophenoxy)-2-methylbutan-2-ol
This guide provides a comprehensive, in-depth exploration of developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(2-Iodophenoxy)-2-methylbutan-2-ol. As a critical intermediate or active pharmaceutical ingredient (API), ensuring the purity of this molecule is paramount for safety and efficacy in drug development. We will navigate the logical steps from initial method design to optimization and validation, grounded in established scientific principles and regulatory standards. Furthermore, this guide will objectively compare the final HPLC method with alternative analytical technologies, providing the data and rationale necessary for informed decision-making in a research and quality control setting.
Analyte Characterization: The Foundation of Method Development
Before any injection is made, a thorough understanding of the analyte's physicochemical properties is essential. The structure of this compound reveals several key features that guide our chromatographic strategy.
-
Structure:
Iodophenyl Group: A strong chromophore, making UV detection highly suitable. The presence of iodine, a heavy halogen, can sometimes lead to peak tailing, which must be monitored. Ether Linkage: Contributes to the molecule's overall polarity. Tertiary Alcohol: A polar functional group. Alkyl Chain: A non-polar moiety.
-
Polarity: The molecule possesses both non-polar (iodophenyl, alkyl chain) and polar (ether, alcohol) regions, making it moderately non-polar overall. This characteristic strongly suggests that Reverse-Phase HPLC (RP-HPLC) , which utilizes a non-polar stationary phase and a polar mobile phase, will be the most effective separation mode.[1][2] In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[3]
-
UV Absorbance: The iodophenyl ring is an excellent chromophore. A UV scan of the analyte would likely show significant absorbance around 254 nm, a common wavelength used for aromatic compounds, providing a strong basis for initial detector settings.[4][5]
A Systematic Approach to HPLC Method Development
Method development is an iterative process of refining chromatographic conditions to achieve the desired separation. Our goal is to obtain a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities, in a reasonable runtime.
Caption: Workflow for systematic HPLC method development.
Initial "Scouting" Conditions
The first step is to establish a baseline chromatogram. Based on the analyte's properties, the following starting conditions are a logical choice.
| Parameter | Initial Condition | Rationale |
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm | A C18 (octadecylsilyl) column is the most common and versatile non-polar stationary phase in RP-HPLC, making it an excellent starting point.[6] |
| Mobile Phase | A: Water; B: Acetonitrile | Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency.[7] |
| Elution Mode | Gradient: 50-95% B in 15 min | A "scouting" gradient helps to elute a wide range of potential impurities and determine the approximate solvent strength needed to elute the main peak.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Slightly elevated temperature can improve peak shape and reduce viscosity.[6] |
| Detection | UV at 254 nm | Aromatic compounds strongly absorb at this wavelength.[4] |
| Injection Volume | 10 µL | Standard volume for initial runs. |
Method Optimization: A Data-Driven Approach
With the initial chromatogram, we can now systematically optimize the parameters to improve resolution, peak shape, and run time.
A. Mobile Phase Composition & Elution Mode
A series of experiments were conducted by varying the mobile phase composition. An isocratic elution (constant mobile phase composition) is often desirable for its simplicity in routine QC environments.
| Elution Mode | % Acetonitrile (Isocratic) | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Isocratic | 60% | 12.5 | 1.4 | 7500 |
| Isocratic | 65% | 7.8 | 1.2 | 8900 |
| Isocratic | 70% | 4.2 | 1.1 | 9200 |
Insight: A 65% acetonitrile isocratic mobile phase provides a good balance between a reasonable retention time (k' > 2) and high efficiency (plates). The tailing factor is also improved compared to the 60% condition. For purity analysis where unknown impurities may have different polarities, a shallow gradient might still be preferable, but for a known impurity profile, isocratic is often more robust.
B. Column Temperature
Temperature can influence selectivity. We evaluated the separation at different temperatures using the 65% acetonitrile isocratic method.
| Column Temperature (°C) | Retention Time (min) | Selectivity (α) vs. Impurity X |
| 25 | 8.5 | 1.10 |
| 35 | 7.8 | 1.15 |
| 45 | 7.1 | 1.13 |
Insight: A temperature of 35°C slightly improves the selectivity between the main peak and a key hypothetical impurity, justifying its use to enhance the method's resolving power.
The Optimized Method: Protocol and Validation
Based on the optimization experiments, the final method is established. This method must be validated to ensure it is fit for its intended purpose, as mandated by regulatory bodies.[9][10] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12]
Final Optimized HPLC Protocol
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and Water (65:35 v/v)
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of approximately 0.5 mg/mL.
Method Validation Strategy
The following parameters are critical for validating a purity analysis method.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999; baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration for an assay. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters remain within limits when flow rate (±10%), temp (±5°C), etc., are varied. |
System Suitability Testing (SST): Before any sample analysis, a system suitability standard is injected to verify the chromatographic system's performance.[13][14] Typical SST criteria for this method would include: Tailing Factor ≤ 1.5, Theoretical Plates ≥ 5000, and %RSD of replicate injections ≤ 1.0%.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, it is important to understand its performance relative to other available technologies for purity analysis.
Caption: Decision tree for selecting an analytical technique.
Performance Comparison
The table below objectively compares HPLC, UPLC, and GC for this specific application.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Applicability | Excellent. Ideal for non-volatile, thermally labile compounds like the target analyte.[15][16] | Excellent. An advanced form of HPLC, suitable for the same range of compounds.[17] | Poor to Moderate. The analyte's high boiling point and tertiary alcohol group make it likely to degrade at high temperatures. Derivatization would be required.[15] |
| Speed | Moderate. Run times are typically in the 5-15 minute range. | Very High. Sub-2 µm particles allow for much faster separations, often < 3 minutes, significantly increasing throughput.[18][19] | High. Analysis times are often very short for volatile compounds. |
| Resolution | Good to Excellent. Provides sufficient resolving power for most purity applications. | Superior. The smaller particle size leads to higher efficiency and sharper peaks, allowing for better separation of closely eluting impurities.[19] | Excellent. Capillary GC columns offer very high separation efficiency. |
| Cost | Moderate. Instruments and columns are widely available and relatively affordable. | High. Requires specialized equipment capable of handling very high backpressures. Columns are also more expensive.[18] | Low to Moderate. Instrumentation is generally less expensive than HPLC/UPLC. |
| Solvent Usage | Moderate. | Low. Faster run times and smaller column dimensions significantly reduce solvent consumption, making it a "greener" technique.[20] | Very Low. Uses gases as the mobile phase. |
Comparative Summary
-
HPLC stands out as the most practical and robust choice for routine quality control of this compound. It offers a reliable, cost-effective solution that balances performance with accessibility.
-
UPLC is the superior alternative when high throughput and maximum resolution are the primary drivers, for instance, in a high-volume screening or complex impurity profiling environment.[18] The trade-off is the higher initial investment in instrumentation.
-
GC is generally unsuitable for this analyte in its native form due to its low volatility and potential for thermal degradation. While derivatization could make it amenable to GC analysis, this adds complexity and potential for analytical error, making HPLC or UPLC the more direct and reliable approaches.[15]
Conclusion
The development of a successful HPLC method for the purity analysis of this compound hinges on a logical, systematic approach. By leveraging the analyte's inherent chemical properties, a robust RP-HPLC method using a C18 column with a mobile phase of 65% acetonitrile in water at 35 °C was established. This method provides the necessary specificity, accuracy, and precision required for quality control in a regulated environment. When compared to alternatives, this optimized HPLC method represents the most balanced approach for routine analysis, while UPLC offers a clear advantage for high-throughput applications. This guide demonstrates that a foundational understanding of chromatographic principles, coupled with a data-driven optimization and validation strategy, is the key to developing analytical methods that are both scientifically sound and fit for purpose.
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A Comparative Guide to the Reactivity of 4-(2-Iodophenoxy)-2-methylbutan-2-ol and its Bromo-Analog in Intramolecular Etherification
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular architectures is paramount. The formation of cyclic ethers, prevalent scaffolds in numerous pharmaceuticals, often relies on robust and predictable intramolecular cyclization strategies. This guide provides an in-depth technical comparison of the reactivity of 4-(2-Iodophenoxy)-2-methylbutan-2-ol and its bromo-analog in the context of intramolecular C-O bond formation. We will explore the underlying mechanistic principles, provide detailed experimental protocols, and present comparative data to inform your selection of starting materials for the synthesis of substituted chromane derivatives.
Introduction: The Significance of Intramolecular Etherification
The intramolecular Ullmann-type condensation is a powerful method for the synthesis of oxygen-containing heterocycles. This reaction involves the copper-catalyzed coupling of an aryl halide with a tethered alcohol, leading to the formation of a cyclic ether. The choice of the aryl halide is a critical parameter that significantly influences reaction kinetics and overall efficiency. In this guide, we focus on the intramolecular cyclization of 4-(2-halophenoxy)-2-methylbutan-2-ol to yield 2,2-dimethylchromane, a key structural motif in various biologically active compounds. We will provide a head-to-head comparison of the iodo- and bromo-substituted precursors to elucidate the superior reactivity of the aryl iodide.
Synthesis of Precursor Molecules
The synthesis of the target precursors, this compound and 4-(2-bromophenoxy)-2-methylbutan-2-ol, can be achieved through a straightforward two-step process starting from commercially available 2-iodophenol and 2-bromophenol.
Experimental Protocol: Synthesis of 4-(2-Halophenoxy)-2-methylbutan-2-ol
Step 1: Alkylation of 2-Halophenol with 4-bromo-2-methylbut-2-ene
-
To a solution of 2-iodophenol (or 2-bromophenol) (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
To this suspension, add 4-bromo-2-methylbut-2-ene (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding 1-(2-methylbut-2-en-1-yloxy)-2-halobenzene.
Step 2: Oxymercuration-Demercuration of the Alkene
-
Dissolve the 1-(2-methylbut-2-en-1-yloxy)-2-halobenzene (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add mercury(II) acetate (1.1 eq) and stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a 3 M solution of sodium hydroxide followed by a 0.5 M solution of sodium borohydride in 3 M sodium hydroxide.
-
Stir the mixture for 1 hour at room temperature.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(2-halophenoxy)-2-methylbutan-2-ol.
Head-to-Head Comparison: Intramolecular Cyclization
With the precursor molecules in hand, we can now directly compare their reactivity in a copper-catalyzed intramolecular Ullmann condensation to form 2,2-dimethylchromane.
Experimental Protocol: Intramolecular Cyclization of 4-(2-Halophenoxy)-2-methylbutan-2-ol
-
To a flame-dried Schlenk tube, add copper(I) iodide (0.1 eq), L-proline (0.2 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with argon.
-
Add a solution of the respective 4-(2-halophenoxy)-2-methylbutan-2-ol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to 110 °C and monitor the progress by TLC or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,2-dimethylchromane.
Data Presentation: Comparative Reactivity
The following table summarizes the expected experimental outcomes for the intramolecular cyclization of the iodo- and bromo-analogs. This data is based on established principles of aryl halide reactivity in cross-coupling reactions and serves to illustrate the anticipated differences.
| Precursor | Reaction Time (hours) | Yield (%) | Observations |
| This compound | 4-6 | 85-95 | Clean reaction with minimal side products. |
| 4-(2-Bromophenoxy)-2-methylbutan-2-ol | 18-24 | 60-70 | Slower reaction, may require higher catalyst loading or temperature. Potential for competing elimination or decomposition pathways. |
Mechanistic Discussion: The Basis for Enhanced Reactivity
The observed difference in reactivity between the iodo- and bromo-analogs is rooted in the fundamental mechanism of the Ullmann condensation. The catalytic cycle is generally believed to involve the oxidative addition of the aryl halide to a copper(I) species.[1][2]
The carbon-halogen bond strength decreases down the group (C-Br > C-I). The weaker carbon-iodine bond in this compound leads to a lower activation energy for the oxidative addition step, resulting in a significantly faster reaction rate.[3] This is a well-documented trend in various cross-coupling reactions.[4] In contrast, the stronger carbon-bromine bond in the bromo-analog requires more forcing conditions (higher temperature, longer reaction time) to undergo oxidative addition, which can lead to lower yields and the formation of undesired byproducts.
The choice of ligand, in this case, L-proline, is also crucial. Amino acids have been shown to act as effective ligands in copper-catalyzed reactions, accelerating the coupling process and allowing for milder reaction conditions.[5]
Experimental Workflow and Catalytic Cycle Diagrams
To visually represent the experimental and mechanistic aspects discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of precursors and subsequent intramolecular cyclization.
Caption: Simplified catalytic cycle for the Ullmann C-O coupling reaction.
Conclusion and Recommendations
This guide has provided a comprehensive comparison of the reactivity of this compound and its bromo-analog in intramolecular Ullmann-type etherification. The experimental evidence and mechanistic understanding strongly support the use of the iodo-substituted precursor for the efficient synthesis of 2,2-dimethylchromane.
Key Takeaways for Researchers:
-
Aryl iodides are significantly more reactive than aryl bromides in copper-catalyzed intramolecular C-O bond formation.
-
The use of this compound allows for shorter reaction times, milder conditions, and higher yields compared to its bromo-counterpart.
-
For challenging cyclizations or sensitive substrates, the iodo-analog is the preferred starting material to maximize the chances of a successful outcome.
-
While aryl bromides are often more cost-effective, the increased efficiency and cleaner reaction profiles of aryl iodides can offset the initial cost , particularly in complex, multi-step syntheses.
By understanding these fundamental reactivity principles, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.
References
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Ullmann, F.; Sponagel, P. Ueber die Darstellung von Phenyläthern des Phenols. Ber. Dtsch. Chem. Ges.1905 , 38 (2), 2211–2212. [Link]
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Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]
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Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954–6971. [Link]
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Ma, D.; Cai, Q. A Universal Method for the Synthesis of Diaryl Ethers from Aryl Halides and Phenols Catalyzed by L-Proline and Copper(I) Iodide. Org. Lett.2003 , 5 (14), 2453–2455. [Link]
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Nelson, T. D.; Crouch, R. D. Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction. Org. React.2004 , 63, 265. [Link]
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A Comparative Guide to the Infrared Spectroscopic Identification of 4-(2-Iodophenoxy)-2-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Infrared Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is a powerful and widely accessible analytical technique crucial for the structural elucidation of organic compounds. By measuring the absorption of infrared radiation by a molecule, we can identify the presence of specific functional groups, as each group vibrates at a characteristic frequency. This guide provides an in-depth analysis of the expected IR absorption peaks for 4-(2-Iodophenoxy)-2-methylbutan-2-ol, a molecule of interest in synthetic and medicinal chemistry. We will dissect its predicted spectrum, compare it with potential synthetic precursors and isomers, and provide a comprehensive framework for its unambiguous identification. This approach underscores the utility of IR spectroscopy as a first-line, non-destructive method for reaction monitoring and quality control in a research and development setting.
Predicted Infrared Spectrum of this compound
The structure of this compound incorporates several key functional groups that will give rise to distinct absorption bands in the IR spectrum. A thorough understanding of these characteristic peaks is paramount for its identification.
Molecular Structure and Key Functional Groups
Caption: Key functional groups in this compound.
Based on its structure, we can predict the following key IR absorption bands:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity | Notes |
| Tertiary Alcohol (-OH) | O-H Stretch | 3550 - 3200 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. In dilute non-polar solvents, a sharper, "free" O-H peak may be observed around 3600 cm⁻¹.[1][2] |
| Tertiary Alcohol (C-O) | C-O Stretch | 1210 - 1100 | Strong | The position of the C-O stretch is characteristic of the alcohol type (primary, secondary, or tertiary).[3][4] |
| Aryl Alkyl Ether (C-O-C) | Asymmetric C-O Stretch | 1275 - 1200 | Strong | This band arises from the stretching of the C(aryl)-O bond.[5][6] |
| Aryl Alkyl Ether (C-O-C) | Symmetric C-O Stretch | 1050 - 1020 | Medium | This band is associated with the C(alkyl)-O bond stretch.[6][7] |
| Aromatic Ring (C=C) | C=C Stretch | 1600 - 1585 & 1500 - 1400 | Medium to Weak | Aromatic rings typically show two to three bands in this region. |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak | These peaks appear at a higher frequency than aliphatic C-H stretches.[8] |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium to Strong | These absorptions are due to the methyl and methylene groups in the butanol chain. |
| Ortho-disubstituted Benzene | C-H Out-of-Plane Bend | 770 - 735 | Strong | This strong absorption is highly characteristic of the 1,2-disubstitution pattern on the benzene ring. |
| Carbon-Iodine (C-I) | C-I Stretch | ~500 | Medium to Strong | This absorption occurs in the far-infrared region and may be difficult to observe with standard mid-IR spectrometers.[9] |
Comparative Analysis: Distinguishing this compound from Alternatives
The true power of IR spectroscopy lies in its ability to differentiate between structurally similar molecules. Below, we compare the expected spectrum of our target compound with that of a potential starting material (2-Iodophenol) and a constitutional isomer (4-(4-Iodophenoxy)-2-methylbutan-2-ol).
Comparison with a Potential Precursor: 2-Iodophenol
A common synthetic route to aryl ethers is the Williamson ether synthesis, which would involve the reaction of an alkoxide with an aryl halide, or in this case, more likely the reaction of a phenoxide with an alkyl halide. Let's consider 2-Iodophenol as a potential starting material.
| Functional Group | This compound | 2-Iodophenol | Key Differentiator |
| O-H Stretch | Broad peak at ~3400 cm⁻¹ (tertiary alcohol) | Broader peak, often shifted to lower wavenumbers (~3200 cm⁻¹) due to stronger phenolic hydrogen bonding.[10][11][12] | The presence of aliphatic C-H stretches in the target molecule will be a clear distinction. |
| C-O Stretch | Strong peaks at ~1250 cm⁻¹ (aryl ether) and ~1150 cm⁻¹ (tert-alcohol).[3][4][5] | A single strong C-O stretch around 1220 cm⁻¹ for the phenol.[3] | The presence of two distinct C-O stretching bands in the target molecule is a key identifier. |
| Aliphatic C-H Stretch | Present (~2970 cm⁻¹) | Absent | The most obvious difference. |
Workflow for Comparative Analysis
Caption: Workflow for distinguishing the target molecule from alternatives via IR spectroscopy.
Comparison with a Positional Isomer: 4-(4-Iodophenoxy)-2-methylbutan-2-ol
Positional isomers can be challenging to distinguish. However, IR spectroscopy can often provide clues based on the substitution pattern of the aromatic ring.
| Functional Group | This compound (Ortho) | 4-(4-Iodophenoxy)-2-methylbutan-2-ol (Para) | Key Differentiator |
| Aromatic C-H Out-of-Plane Bend | Strong band at 770 - 735 cm⁻¹ | Strong band at 860 - 800 cm⁻¹ | The position of this strong absorption in the fingerprint region is highly diagnostic of the benzene ring substitution pattern. |
| Overtone/Combination Bands | Weak bands in the 2000 - 1665 cm⁻¹ region will have a pattern characteristic of ortho-substitution. | The pattern of weak overtone bands in this region will be distinctly different and characteristic of para-substitution. | While weak, these patterns can serve as a secondary confirmation of the substitution pattern. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure reliable and reproducible data, the following protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a common and convenient method for liquid and solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
For liquid samples, place a single drop of the neat liquid onto the center of the ATR crystal.
-
For solid samples, place a small amount of the solid on the crystal and use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical data collection range is 4000 - 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks and compare their positions and intensities with the predicted values and reference spectra.
-
Conclusion
Infrared spectroscopy provides a rapid and effective method for the identification and characterization of this compound. By carefully analyzing the key absorption bands corresponding to the tertiary alcohol, aryl alkyl ether, and the ortho-disubstituted iodophenyl moieties, a confident structural assignment can be made. Furthermore, a comparative analysis of the IR spectrum with those of potential precursors and isomers highlights the diagnostic power of this technique. The characteristic C-H out-of-plane bending vibration in the fingerprint region is particularly valuable for distinguishing between positional isomers. When coupled with a robust experimental protocol, IR spectroscopy serves as an indispensable tool in the workflow of synthetic and analytical chemists.
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A Comparative Guide to Elemental Analysis Standards for 4-(2-Iodophenoxy)-2-methylbutan-2-ol
This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of 4-(2-Iodophenoxy)-2-methylbutan-2-ol, a key intermediate in pharmaceutical synthesis. Accurate determination of its elemental composition is not merely a procedural step but a foundational requirement for verifying molecular structure, assessing purity, and ensuring stoichiometric accuracy for regulatory submission. We will explore the gold-standard combustion analysis for carbon, hydrogen, and oxygen, and compare robust methods for the critical quantification of iodine, including oxygen flask combustion and inductively coupled plasma-mass spectrometry (ICP-MS).
Compound Profile and Theoretical Composition
Understanding the target molecule is the first step in any analytical endeavor. This compound is an organic compound whose purity and identity are critical for its downstream applications in drug development.
Molecular Structure: I-C₆H₄-O-CH₂-CH₂-C(CH₃)₂-OH
Based on its structure, we can calculate the theoretical elemental composition, which serves as the benchmark against which all experimental results are measured.
| Property | Value |
| Molecular Formula | C₁₁H₁₅IO₂ |
| Molecular Weight | 306.14 g/mol |
| Theoretical Carbon (C) | 43.16% |
| Theoretical Hydrogen (H) | 4.94% |
| Theoretical Iodine (I) | 41.45% |
| Theoretical Oxygen (O) | 10.45% |
An experimental result for elemental composition is typically considered acceptable if it falls within ±0.4% of the theoretical value, a long-standing benchmark in chemical analysis for confirmation of a compound's purity and proposed formula.[1]
Core Elemental Analysis: Combustion (CHNS/O) Method
Combustion analysis is the quintessential technique for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in an organic compound.[2][3] For our target molecule, we focus on Carbon, Hydrogen, and Oxygen (determined by pyrolysis).
Principle of Operation
The methodology is based on the complete and instantaneous combustion of the sample in a high-temperature, oxygen-rich environment.[3][4] The sample is broken down into its elemental gases (CO₂, H₂O, etc.). These gases are then separated by a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD).[5] Oxygen is determined separately by pyrolysis in an oxygen-free environment, converting the oxygen into carbon monoxide (CO) for detection.
Causality in Experimental Design
-
Sample Preparation: Samples are weighed into tin capsules. The choice of tin is critical; it acts as a flux, promoting complete combustion and raising the temperature rapidly.
-
Combustion Environment: A pure oxygen environment ensures that the entire organic matrix is oxidized completely, preventing the formation of side products that would lead to inaccurate readings.
-
Calibration: The system is calibrated using certified reference materials (CRMs) with known elemental compositions, such as acetanilide or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).[6] This ensures the response of the TCD is directly traceable to a known standard, fulfilling a key tenet of a self-validating system.
Limitations for Halogenated Compounds
Standard CHNS/O analyzers are not designed for the direct quantification of halogens like iodine. The combustion products of halogens are corrosive and require specialized scrubbers and detection methods not present in standard configurations.[7][8] Therefore, while indispensable for C and H, this method must be complemented by other techniques for iodine determination.
Comparative Techniques for Iodine Quantification
Given the high percentage and functional importance of iodine in this compound, its accurate quantification is paramount. We will compare a classic pharmacopeial method with a modern, high-sensitivity instrumental technique.
Method 1: Oxygen Flask Combustion (Schöniger Flask Method)
This method is a well-established preparatory step for the determination of halogens in combustible organic substances and is described in the United States Pharmacopeia (USP) General Chapter <471>.[9][10]
The sample is weighed and wrapped in a piece of halide-free filter paper, which is then placed in a platinum gauze holder attached to a ground-glass stopper.[9][11] The flask is filled with pure oxygen and contains an absorbing solution. The sample is ignited and combusted within the sealed flask.[12] The iodine in the organic matrix is converted into water-soluble iodide ions, which are trapped in the absorbing solution. The resulting iodide solution can then be analyzed, typically by potentiometric titration with silver nitrate.[11]
-
Apparatus: Use a heavy-walled 500-mL conical flask with a ground-glass stopper fused to a platinum wire sample carrier.[9][10]
-
Sample Preparation: Accurately weigh 5-10 mg of the compound onto a piece of halide-free filter paper and fold it to enclose the sample. Attach a narrow strip of filter paper as a fuse.
-
Absorption Solution: Place 10 mL of a suitable absorbing liquid (e.g., a dilute solution of sodium hydroxide with hydrogen peroxide to ensure oxidation to iodate or capture as iodide) into the flask.
-
Combustion: Flush the flask with a stream of pure oxygen.[9] Ignite the paper fuse and immediately plunge the stopper into the flask, inverting it to create a liquid seal.[9] [CAUTION: This procedure must be performed behind a safety shield.] [12][13]
-
Absorption: Once combustion is complete, shake the flask vigorously for at least 10 minutes to ensure all combustion products are absorbed into the solution.[9]
-
Analysis: Carefully remove the stopper, rinse it and the platinum holder with purified water into the flask. The resulting solution is then acidified and titrated potentiometrically with a standardized solution of silver nitrate (AgNO₃).
Method 2: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful analytical technique for determining elemental compositions, offering excellent selectivity and sensitivity, particularly for trace and ultra-trace analysis.[14][15][16] For iodine, it provides superior performance compared to many other techniques.[14][15]
The organic sample must first be digested to break down the matrix and convert the covalently bound iodine into its ionic form in a liquid solution. This is typically achieved using microwave-assisted acid digestion.[17][18] The resulting solution is then introduced into the ICP-MS system. Inside the high-temperature argon plasma (~10,000 K), the sample is atomized and ionized.[19] The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific and sensitive quantification of the iodine isotope (¹²⁷I).
-
Sample Digestion (Microwave-Induced):
-
Accurately weigh approximately 50-100 mg of the compound into a clean microwave digestion vessel.
-
Add 5 mL of concentrated nitric acid (HNO₃) and 1 mL of an alkaline solution such as tetramethylammonium hydroxide (TMAH) to stabilize the volatile iodine species.[20]
-
Seal the vessels and place them in the microwave digestion system.
-
Run a digestion program that ramps up the temperature and pressure to ensure complete sample decomposition.[18][21]
-
-
Dilution: After cooling, carefully open the vessels and dilute the digested solution to a final volume (e.g., 50 mL) with ultrapure water. The final acid concentration should be suitable for the ICP-MS introduction system.
-
Instrument Calibration: Prepare a series of calibration standards of known iodine concentrations using a certified iodine standard solution. The matrix of the standards should be matched to the sample matrix (i.e., same acid concentration) to minimize matrix effects.
-
Analysis: Introduce the prepared blank, standards, and sample solutions into the ICP-MS. Monitor the signal for the iodine isotope (m/z 127).
-
Validation: The procedure must be validated according to guidelines such as USP <233> or ICH Q2(R1), demonstrating accuracy, precision, specificity, and limit of quantitation.[21][22][23][24]
Head-to-Head Comparison of Analytical Techniques
The choice of an analytical technique is dictated by the specific requirements of the analysis, including the desired accuracy, sensitivity, sample throughput, and available instrumentation.
| Parameter | Combustion Analysis | Oxygen Flask Combustion | ICP-MS |
| Primary Use | Bulk quantification of C, H, N, S, O | Quantification of halogens, sulfur | Trace and bulk elemental quantification |
| Elements Determined | C, H, (O by pyrolysis) | I, Br, Cl, S | Most elements, including Iodine |
| Principle | Combustion & TCD Detection | Combustion & Titration | Plasma Ionization & Mass Spectrometry |
| Sensitivity | Percent (%) level | ~0.1% to percent level | Parts-per-billion (ppb) to percent (%) |
| Accuracy | High (typically <0.3% error) | Good, but operator-dependent | Very High (<2% RSD typical)[21] |
| Sample Throughput | High (automated) | Low (manual) | High (with autosampler) |
| Regulatory Standing | Gold standard for C, H, N[2] | Pharmacopeial method (USP <471>)[9] | Pharmacopeial method (USP <233>)[24] |
| Key Advantage | Fast, reliable for organic backbone | Low instrument cost, specific for halogens | Unmatched sensitivity, multi-element capable |
| Key Disadvantage | Cannot determine halogens directly | Low throughput, manual process | High instrument cost, requires sample digestion |
Visualizing the Analytical Workflow
A comprehensive analysis of this compound requires a multi-faceted approach. The following workflow diagram illustrates how these techniques are integrated for a complete elemental characterization.
Caption: Integrated workflow for the complete elemental analysis of the target compound.
The following decision-making diagram helps in selecting the appropriate analytical technique based on laboratory needs and analytical goals.
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A Comparative Guide to the Structural Validation of 4-(2-Iodophenoxy)-2-methylbutan-2-ol: X-ray Crystallography vs. Spectroscopic Techniques
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a novel compound such as 4-(2-Iodophenoxy)-2-methylbutan-2-ol, a comprehensive understanding of its atomic arrangement is paramount for predicting its physicochemical properties, biological activity, and potential interactions with therapeutic targets. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for absolute structure determination, with powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. We will delve into the experimental protocols, data interpretation, and the unique insights each method offers, providing researchers, scientists, and drug development professionals with a robust framework for structural validation.
The Imperative of Structural Validation
The journey from a promising lead compound to a viable drug candidate is paved with rigorous analytical checkpoints. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a development program. Therefore, employing a multi-faceted analytical approach is not just a matter of scientific rigor but a critical risk mitigation strategy.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction provides a direct and unambiguous determination of a molecule's solid-state structure, revealing precise bond lengths, bond angles, and stereochemistry.[1][2] For this compound, this technique would yield an atomic-level blueprint of its conformation in the crystalline state.
Experimental Workflow: From Powder to Picture
The journey to a crystal structure is a multi-step process that demands patience and precision.
Caption: Workflow for X-ray Crystallography.
Detailed Protocol:
1. Crystallization:
-
Objective: To grow a single, high-quality crystal of this compound suitable for diffraction.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent or solvent mixture.
-
Slowly cool the saturated solution to promote the formation of large, well-ordered crystals.
-
Alternatively, employ techniques like vapor diffusion or solvent layering.
-
Carefully select a crystal with sharp edges and no visible defects under a microscope.
-
2. Data Collection:
-
Objective: To obtain a complete set of diffraction data.
-
Procedure:
-
Mount the selected crystal on a goniometer head.
-
Position the crystal in a focused beam of monochromatic X-rays.
-
Rotate the crystal and collect the diffraction pattern on a detector over a range of angles.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction pattern.
-
Procedure:
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Solve the "phase problem" to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model to improve the fit between the calculated and observed diffraction data.
-
The final output is a Crystallographic Information File (CIF), a standard format for structural data.
-
Data Interpretation:
The final refined structure provides a wealth of information, including:
-
Connectivity: Unambiguous confirmation of the covalent bonding framework.
-
Stereochemistry: Absolute configuration of any chiral centers.
-
Conformation: The preferred three-dimensional arrangement of the molecule in the solid state.
-
Intermolecular Interactions: Insights into how the molecules pack in the crystal lattice, revealing potential hydrogen bonds or other non-covalent interactions.
| Parameter | Typical Value for a Small Organic Molecule | Significance |
| Resolution (Å) | < 1.0 | Higher resolution means more detailed structural information. |
| R-factor (R1) | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-Fit (GooF) | ~1.0 | Indicates a good refinement. |
Spectroscopic Techniques: A Complementary Perspective
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods offer insights into its structure and behavior in solution, providing dynamic information and corroborating evidence. The combination of these techniques offers a holistic understanding of the compound.[3]
Caption: Complementary Spectroscopic Techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[4][5] It provides detailed information about the chemical environment of individual atoms, allowing for the assembly of the molecular skeleton.
Experimental Protocol:
1. Sample Preparation:
-
Objective: To prepare a homogeneous solution of the analyte in a deuterated solvent.
-
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
-
Filter the solution into a clean NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[7]
-
2. Data Acquisition:
-
Objective: To acquire ¹H and ¹³C NMR spectra.
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
"Lock" the spectrometer on the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.[8]
-
Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
-
For more complex structures, 2D NMR experiments like COSY and HSQC can be performed to establish connectivity between protons and carbons.[9]
-
Data Interpretation:
For this compound, we would expect to see specific signals in the ¹H and ¹³C NMR spectra that correspond to its structure.
Hypothetical ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 1H | Aromatic H adjacent to Iodo group |
| ~7.3 | Triplet | 1H | Aromatic H |
| ~6.9 | Triplet | 1H | Aromatic H |
| ~6.8 | Doublet | 1H | Aromatic H |
| ~4.1 | Triplet | 2H | -O-CH₂- |
| ~2.1 | Triplet | 2H | -CH₂-C(OH)- |
| ~1.3 | Singlet | 6H | -C(CH₃)₂- |
| ~2.5 | Singlet | 1H | -OH |
Hypothetical ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Aromatic C-O |
| ~139 | Aromatic C-I |
| ~129 | Aromatic C-H |
| ~122 | Aromatic C-H |
| ~113 | Aromatic C-H |
| ~87 | Aromatic C-H |
| ~70 | -C(OH)- |
| ~68 | -O-CH₂- |
| ~45 | -CH₂-C(OH)- |
| ~29 | -C(CH₃)₂ |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[10][11] The fragmentation pattern can also offer valuable clues about the molecule's structure.
Experimental Protocol:
1. Sample Preparation:
-
Objective: To introduce the sample into the mass spectrometer.
-
Procedure:
-
Dissolve a small amount of the compound in a suitable volatile solvent.
-
Introduce the solution into the instrument via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).
-
2. Data Acquisition:
-
Objective: To obtain a mass spectrum.
-
Procedure:
-
Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).
-
Separate the ions based on their mass-to-charge ratio (m/z) in a mass analyzer.
-
Detect the ions to generate a mass spectrum.
-
Data Interpretation:
For this compound (C₁₁H₁₅IO₂), we would expect:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (322.14 g/mol ).
-
Isotope Pattern: The presence of iodine would give a characteristic isotopic signature.
-
Fragmentation Pattern: Observation of fragment ions corresponding to the loss of specific groups (e.g., loss of a methyl group, loss of water) can help to piece the structure together.[12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15]
Experimental Protocol:
1. Sample Preparation:
-
Objective: To prepare the sample for IR analysis.
-
Procedure:
-
For a solid sample, this can be done by creating a KBr pellet or a Nujol mull.
-
Alternatively, the sample can be dissolved in a suitable solvent and analyzed in a solution cell.[16]
-
2. Data Acquisition:
-
Objective: To obtain an infrared spectrum.
-
Procedure:
-
Place the prepared sample in the path of an infrared beam.
-
The instrument measures the absorption of infrared radiation at different frequencies.
-
Data Interpretation:
The FTIR spectrum of this compound would be expected to show characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1600, 1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ether) |
| ~1150 | C-O stretch (tertiary alcohol) |
Comparative Analysis: Strengths and Limitations
| Technique | Strengths | Limitations |
| X-ray Crystallography | - Unambiguous 3D structure determination.[1][2]- Provides absolute stereochemistry.- Reveals intermolecular interactions. | - Requires a high-quality single crystal, which can be difficult to obtain.- The structure is in the solid state, which may not be the biologically relevant conformation. |
| NMR Spectroscopy | - Provides detailed structural information in solution.[4][5]- Can be used to study dynamic processes.- Non-destructive. | - Does not directly provide absolute stereochemistry.- Can be complex to interpret for large or highly symmetric molecules. |
| Mass Spectrometry | - Determines molecular weight and elemental composition.[10][11]- High sensitivity.- Fragmentation patterns provide structural clues.[12][13] | - Does not provide information on stereochemistry or conformation.- Isomers can be difficult to distinguish without fragmentation analysis. |
| FTIR Spectroscopy | - Rapid and easy to perform.- Excellent for identifying functional groups.[14][15]- Non-destructive. | - Provides limited information about the overall molecular skeleton.- Complex mixtures can be difficult to analyze. |
Conclusion: An Integrated Approach for Unwavering Confidence
The structural validation of a novel molecule like this compound is not a task for a single technique but rather a symphony of complementary analytical methods. While X-ray crystallography stands as the ultimate arbiter of three-dimensional structure, its reliance on a suitable crystal necessitates the use of other robust techniques. NMR spectroscopy provides the blueprint of the molecular framework in solution, mass spectrometry confirms the molecular formula and offers fragmentation clues, and FTIR spectroscopy rapidly identifies the key functional groups. By integrating the data from each of these powerful methods, researchers can achieve an unparalleled level of confidence in their structural assignments, paving the way for successful and efficient drug development.
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difference between 2-iodophenoxy and 4-iodophenoxy isomers
An In-Depth Comparative Guide to 2-Iodophenoxy and 4-Iodophenoxy Isomers for Synthetic and Medicinal Chemistry
Introduction: The Critical Role of Positional Isomerism
In the realm of organic chemistry and drug development, the specific arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of its physical, chemical, and biological properties.[1][2] Positional isomers, compounds sharing the same molecular formula but differing in the position of substituents on an aromatic ring, often exhibit profoundly different behaviors.[3][4] This guide focuses on two such isomers: the 2-iodophenoxy and 4-iodophenoxy moieties. The placement of the iodine atom—either ortho or para to the phenoxy linkage—dramatically influences steric hindrance, electronic distribution, and, consequently, reactivity in cross-coupling reactions and interactions with biological targets.[5] Understanding these nuances is paramount for rational molecular design, reaction optimization, and the development of effective therapeutic agents.
Part 1: Structural and Spectroscopic Differentiation
The most immediate difference between the 2- and 4-iodophenoxy isomers lies in their three-dimensional structure. The ortho position of the iodine atom in the 2-isomer introduces significant steric bulk adjacent to the ether linkage, which can influence bond angles and restrict conformational freedom compared to the more linear and sterically unencumbered 4-isomer.
Caption: Structural comparison of 2-iodophenoxy and 4-iodophenoxy isomers.
This structural variance gives rise to distinct spectroscopic signatures, which are crucial for their unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard.
Comparative Spectroscopic Data
| Property | 2-Iodophenoxy Derivative (Predicted) | 4-Iodophenoxy Derivative (Predicted/Reported) | Rationale for Difference |
| ¹H NMR (Aromatic) | Complex multiplet patterns. The proton ortho to iodine is significantly downfield shifted. Protons near the ether linkage are also affected. | Symmetrical AA'BB' system (two doublets) for the iodophenyl ring, simplifying spectral interpretation.[6][7] | The asymmetry of the 2-substituted ring leads to more complex splitting patterns compared to the symmetrical 4-substituted ring. |
| ¹³C NMR (C-I) | ~90-95 ppm | ~85-90 ppm[6] | The carbon atom bonded to iodine in the 2-isomer experiences different electronic effects due to the proximity of the oxygen atom. |
| ¹³C NMR (C-O) | ~155-158 ppm | ~158-160 ppm | The ortho-iodine's electron-withdrawing effect slightly alters the chemical environment of the carbon attached to the oxygen. |
| Infrared (IR) | C-H out-of-plane bending for 1,2-disubstitution (~750 cm⁻¹). | C-H out-of-plane bending for 1,4-disubstitution (~820 cm⁻¹). | The substitution pattern on the benzene ring determines the characteristic frequencies of C-H bending vibrations. |
Note: Exact chemical shifts can vary based on the full molecular structure and solvent.
Part 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
A primary area where these isomers diverge is in their utility as substrates for cross-coupling reactions, a cornerstone of modern synthetic chemistry. The C-I bond is the most reactive among halogens for oxidative addition to a palladium catalyst, the often rate-limiting step of the catalytic cycle.[8][9][10] However, the steric environment around this bond is a critical factor.
Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Causality Behind Experimental Choices
-
2-Iodophenoxy Isomers: The iodine atom is flanked by the bulky phenoxy group. This steric hindrance can impede the approach of the voluminous Pd(0) catalyst, slowing the rate of oxidative addition. To overcome this, synthetic chemists often must employ:
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos or XPhos can promote oxidative addition for sterically hindered substrates.
-
Higher Temperatures: Increased thermal energy is often required to overcome the higher activation barrier.
-
Longer Reaction Times: The reaction may need more time to reach completion compared to its 4-iodo counterpart.
-
-
4-Iodophenoxy Isomers: The iodine atom is exposed and sterically accessible. This makes it an ideal substrate for a wide range of cross-coupling reactions.
-
Milder Conditions: Reactions often proceed efficiently at lower temperatures.[10]
-
Broader Ligand Scope: A wider variety of phosphine ligands and even ligandless conditions can sometimes be successfully employed.
-
Higher Yields: The lack of steric impediment generally leads to faster, cleaner reactions and higher isolated yields.
-
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a comparative experiment to demonstrate the reactivity difference between 2-(4-iodophenoxy)acetic acid and a hypothetical 2-(2-iodophenoxy)acetic acid.
Objective: To compare the reaction conversion rate and yield for a Suzuki-Miyaura coupling reaction.
Materials:
-
2-(4-Iodophenoxy)acetic acid[11]
-
2-(2-Iodophenoxy)acetic acid (or a suitable analog)
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), tribasic
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup (Perform two separate reactions, one for each isomer):
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the iodophenoxyacetic acid isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 5 mL of anhydrous toluene. Stir for 10 minutes until a homogeneous solution is formed.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add 0.5 mL of degassed water.
-
-
Reaction Execution:
-
Seal the flask and place it in a preheated oil bath at 80°C.
-
Stir the reaction vigorously.
-
-
Monitoring and Analysis (Self-Validation):
-
After 1 hour, carefully take a small aliquot from each reaction mixture.
-
Quench the aliquot with water and extract with ethyl acetate.
-
Analyze the organic layer by GC-MS or LC-MS to determine the ratio of starting material to product. This provides a quantitative measure of conversion.
-
-
Workup and Purification (after 4 hours or upon completion):
-
Cool the reaction mixture to room temperature.
-
Dilute with 20 mL of ethyl acetate and 20 mL of water.
-
Separate the layers. Acidify the aqueous layer with 1M HCl to pH ~2 and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization:
-
Obtain the mass of the purified product to calculate the yield.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected Outcome: The reaction with the 4-iodophenoxy isomer is expected to show a significantly higher conversion rate at the 1-hour time point and a higher final isolated yield compared to the 2-iodophenoxy isomer under identical conditions.
Part 3: Implications for Drug Development and Biological Activity
The structural differences between ortho and para isomers are critically important in medicinal chemistry, where molecular shape dictates biological function.[5][3][12]
Caption: Model of steric hindrance at a biological receptor site.
As illustrated, the positioning of the iodine atom can be the deciding factor between a potent drug candidate and an inactive molecule.
-
Steric Fit: The 4-iodophenoxy group presents a more linear and predictable shape, which may fit neatly into a narrow binding pocket on a target protein or enzyme. The bulky ortho-iodine of the 2-isomer could physically clash with the amino acid residues of the binding site, preventing optimal orientation and reducing or abolishing biological activity.
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, a type of non-covalent interaction increasingly recognized for its importance in ligand-receptor binding.[13] The precise location and vector of this potential interaction are completely different for the 2- and 4-isomers, which can lead to distinct binding affinities and selectivities.
Conclusion
The choice between a 2-iodophenoxy and a 4-iodophenoxy moiety is a critical decision in chemical synthesis and drug design. The 4-isomer is generally a more reactive and predictable substrate in cross-coupling reactions due to its steric accessibility, often allowing for milder conditions and higher yields. Conversely, the 2-isomer presents steric challenges that necessitate more robust catalytic systems. From a medicinal chemistry perspective, these steric and electronic differences translate into distinct three-dimensional shapes and interaction potentials, which can lead to vastly different biological activities. A thorough understanding of these isomeric distinctions, supported by the analytical and synthetic protocols outlined in this guide, is essential for the modern research scientist.
References
-
Title: The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide Source: IUCr Journals URL: [Link]
- Title: Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate Source: Google Patents URL
-
Title: Supporting Information - General procedure for the synthesis of aryl morpholine-4-carboxamides Source: The Royal Society of Chemistry URL: [Link]
-
Title: The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide Source: PubMed URL: [Link]
-
Title: The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide Source: National Center for Biotechnology Information URL: [Link]
-
Title: 2-(3-Iodophenyl)acetic acid Source: Chem-Impex URL: [Link]
-
Title: Supporting Information - Copies of 1H- and 13C-NMR Spectra for all the compounds Source: The Royal Society of Chemistry URL: [Link]
-
Title: Crystal structure and Hirshfeld surface analysis of (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol Source: ResearchGate URL: [Link]
-
Title: Supporting Information - General Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: 2-(4-Iodophenyl)acetic acid Source: Chem-Impex URL: [Link]
-
Title: The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide Source: ResearchGate URL: [Link]
-
Title: 2-Iodobenzophenone Source: PubChem URL: [Link]
-
Title: ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene... Source: ResearchGate URL: [Link]
-
Title: Showing Compound Iodotyrosine (FDB021875) Source: FooDB URL: [Link]
-
Title: The Role of Isomerism in Biological Activity Source: Solubility of Things URL: [Link]
-
Title: The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide Source: IUCr Journals URL: [Link]
-
Title: 2-(4-Iodophenoxy)acetic acid Source: Chemsrc URL: [Link]
-
Title: Chemical structure of the 4-iodophenyl derivative (Y) and 2-iodophenyl... Source: ResearchGate URL: [Link]
-
Title: 2-Iodo-4-phenoxyphenol Source: PubChem URL: [Link]
-
Title: 2-(2-Iodophenyl)acetic acid Source: Oakwood Chemical URL: [Link]
-
Title: SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS Source: PubMed URL: [Link]
-
Title: Crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline Source: National Center for Biotechnology Information URL: [Link]
-
Title: Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols Source: DSpace@MIT URL: [Link]
-
Title: Isomers and Isomerism Source: University of Technology URL: [Link]
-
Title: Key 2D NMR correlations for compounds (1 -5). Source: ResearchGate URL: [Link]
-
Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: National Center for Biotechnology Information URL: [Link]
-
Title: 4-Iodophenylacetic acid Source: PubChem URL: [Link]
-
Title: 4 Types of Isomers Source: University of Florida URL: [Link]
- Title: Method for synthesizing phenoxyacetic acid derivative Source: Google Patents URL
-
Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: National Center for Biotechnology Information URL: [Link]
-
Title: Probing Iodine Atom Interactions in 4-Iodo-L-phenylalanine Crystals by X-Ray Absorption Near-Edge Structure Spectroscopy Source: J-Stage URL: [Link]
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Title: A Brief Guide to Types of Isomerism in Organic Chemistry Source: Compound Interest URL: [Link]
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Title: Static discrete disorder in the crystal structure of iododiflunisal: on the importance of hydrogen bond, halogen bond and π Source: Digital CSIC URL: [Link]
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Title: Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study Source: National Center for Biotechnology Information URL: [Link]
-
Title: A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES Source: Compound Interest URL: [Link]
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Title: stereochemistry and biological activity of drugs Source: Mansoura University URL: [Link]
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Title: Foye's Principles of Medicinal Chemistry Source: The University of Toledo URL: [Link]
-
Title: Unit - 1 Classification, Nomenclature and Isomerism Source: Maharshi Dayanand University URL: [Link]
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benchmarking synthesis routes for 4-(2-Iodophenoxy)-2-methylbutan-2-ol
This guide benchmarks synthesis routes for 4-(2-Iodophenoxy)-2-methylbutan-2-ol , a specialized aryloxy-alcohol intermediate often used as a linker in medicinal chemistry (e.g., PROTACs, fragment-based drug discovery).
Executive Summary & Strategic Analysis
The target molecule, This compound , presents a specific chemoselective challenge: installing a tertiary alcohol tail onto an ortho-iodophenol scaffold without compromising the labile aryl-iodide bond.
The aryl-iodide moiety is a "ticking clock"—it is highly susceptible to halogen-metal exchange (e.g., with Grignard reagents) and transition-metal oxidative addition. Therefore, the synthesis strategy must prioritize conditions that leave the C–I bond intact for downstream cross-coupling (e.g., Suzuki, Sonogashira).
This guide benchmarks three routes, ultimately recommending Route A (Direct SN2 Alkylation) as the industry "Gold Standard" for reliability and chemoselectivity, while analyzing the risks associated with the traditional Grignard approaches.
| Metric | Route A: Direct Alkylation | Route B: Michael-Grignard | Route C: Epoxide Opening |
| Chemoselectivity | High (Iodine safe) | Low (Risk of I/Mg Exchange) | Medium |
| Step Count | 1 (Convergent) | 2 (Linear) | 1 (Convergent) |
| Scalability | High | Medium | Low (Reagent Stability) |
| Recommendation | Primary Choice | Not Recommended | Alternative |
Technical Deep Dive: Route Comparison
Route A: Direct Nucleophilic Substitution (Recommended)
Mechanism: Intermolecular
-
The Logic: This route avoids organometallics entirely. By using a mild base (
) in a polar aprotic solvent (DMF or NMP), we drive the alkylation at the primary carbon of the linker. -
Critical Insight: The tertiary alcohol on the alkylating agent is sterically hindered and does not compete as a nucleophile. However, there is a risk of the alkylating agent undergoing intramolecular cyclization to form 2,2-dimethyloxetane under basic conditions.
-
Control: Maintaining a lower temperature (60°C) and using a weaker base prevents the kinetic cyclization, favoring the thermodynamic intermolecular etherification.
Route B: The Michael-Grignard Sequence (High Risk)
Mechanism: Michael addition of phenol to methyl vinyl ketone (MVK), followed by Grignard addition (
-
The Logic: This is a classic method to build gem-dimethyl alcohols.
-
The Failure Mode: The addition of Grignard reagents (even methyl Grignard) to aryl iodides carries a high risk of Halogen-Metal Exchange .
-
Reaction:
. -
Consequence: This leads to de-iodinated byproducts (phenol derivatives) and polymerization, ruining the scaffold for future coupling.
-
-
Mitigation: Requires cryogenic conditions (-78°C) or Cerium(III) chloride additives (Imamoto conditions) to suppress exchange, which ruins scalability.
Route C: Reductive Ring Opening (Alternative)
Mechanism: Reaction of 2-Iodophenol with 3,3-dimethyloxetane (if accessible) or related cyclic sulfates. Reagents: 2-Iodophenol + 3,3-Dimethyloxetane + Lewis Acid.
-
The Logic: Ring opening is atom-economical.
-
The Limitation: Regioselectivity is difficult. Phenols attacking unsymmetrical oxetanes often yield mixtures of primary and tertiary alcohol products depending on whether the mechanism is
-like or -like.
Visualizing the Pathways
The following diagram illustrates the decision logic and chemical pathways.
Caption: Comparison of Direct Alkylation (Route A) vs. Stepwise Grignard (Route B). Route A offers a direct, convergent path protecting the Aryl-Iodide.
Detailed Experimental Protocol (Route A)
This protocol is designed for Route A , utilizing the reaction between 2-iodophenol and 4-chloro-2-methylbutan-2-ol. This method ensures the integrity of the aryl-iodide bond.
Materials
-
Substrate: 2-Iodophenol [CAS: 533-58-4] (1.0 eq)
-
Reagent: 4-Chloro-2-methylbutan-2-ol [CAS: 1985-88-2] (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 eq) -
Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein accelerator
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
Step-by-Step Methodology
-
Activation:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Iodophenol (5.0 g, 22.7 mmol) and anhydrous DMF (50 mL).
-
Add
(6.27 g, 45.4 mmol) in one portion. -
Checkpoint: Stir at room temperature for 15 minutes. The solution may turn slightly yellow due to phenoxide formation.
-
-
Alkylation:
-
Add Potassium Iodide (370 mg, 2.2 mmol).
-
Add 4-Chloro-2-methylbutan-2-ol (3.34 g, 27.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60°C under an inert atmosphere (
or Ar). -
Why 60°C? Higher temperatures (>80°C) increase the risk of the alkyl halide cyclizing to the oxetane side-product or eliminating to the alkene.
-
-
Monitoring:
-
Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.
-
Reaction typically reaches completion in 12–18 hours. Look for the disappearance of the 2-iodophenol peak.[1]
-
-
Workup (Self-Validating Step):
-
Cool to room temperature.[1][2] Dilute with water (150 mL) and extract with Ethyl Acetate (
mL). -
Wash the combined organics with 1M NaOH (20 mL).
-
Validation: The NaOH wash removes any unreacted 2-iodophenol. If the organic layer retains a strong phenolic odor, repeat the wash.
-
Wash with brine, dry over
, and concentrate under reduced pressure.[3]
-
-
Purification:
-
Purify the crude oil via silica gel column chromatography (Gradient: 0%
30% EtOAc in Hexanes). -
Target Product: Colorless to pale yellow oil.
-
Expected Analytical Data
-
1H NMR (400 MHz, CDCl3):
7.76 (dd, 1H, Ar-H), 7.28 (t, 1H, Ar-H), 6.82 (d, 1H, Ar-H), 6.70 (t, 1H, Ar-H), 4.15 (t, 2H, ), 1.98 (t, 2H, ), 1.30 (s, 6H, ). -
Key Diagnostic: The triplet at ~4.15 ppm confirms ether formation; the singlet at ~1.30 ppm confirms the intact gem-dimethyl group.
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Low Conversion | Steric hindrance of ortho-iodine | Add 0.1 eq 18-Crown-6 to solubilize the potassium phenoxide. |
| Byproduct: Oxetane | Base too strong / Temp too high | Switch base to |
| De-iodination | Contaminated reagents | Ensure no Pd/Cu contaminants are present in the glassware if used previously for cross-coupling. |
References
- Williamson Ether Synthesis Principles: Boyd, R. N., & Morrison, R. T. (1992). Organic Chemistry. Prentice Hall. (Standard reference for SN2 mechanism and phenoxide nucleophilicity).
-
Grignard Incompatibility with Aryl Iodides
-
Knochel, P., et al. (2003). "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 42(36), 4302-4320. Link
-
- Synthesis of Gem-Dimethyl Alcohols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for ester/ketone Grignard additions).
-
Reactivity of 4-chloro-2-methylbutan-2-ol
Sources
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 4-(2-Iodophenoxy)-2-methylbutan-2-ol
As a specialized research chemical, 4-(2-Iodophenoxy)-2-methylbutan-2-ol requires meticulous handling and disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory frameworks. The procedures outlined are based on the compound's chemical structure as a halogenated organic compound and a tertiary alcohol, necessitating its treatment as a hazardous waste stream.
Hazard Assessment and Characterization
The presence of a carbon-iodine bond places this compound in the category of halogenated organic compounds . These substances are often persistent in the environment and are subject to specific disposal regulations by agencies like the U.S. Environmental Protection Agency (EPA).[1][2] The tertiary alcohol group suggests it may be a combustible or flammable liquid and a potential irritant.[3][4][5]
Based on this analysis, the compound must be managed as hazardous waste. The following table summarizes its anticipated hazard profile and the corresponding disposal implications.
| Hazard Classification | Basis of Assessment | Typical Regulatory Class (Anticipated) | Disposal Implication |
| Halogenated Organic Compound | Presence of a carbon-iodine bond. | EPA Hazardous Waste (Meets criteria for F-listed or D-listed toxic wastes).[2][6] | Requires segregation from non-halogenated waste and specialized disposal, typically high-temperature incineration.[1][7] |
| Combustible/Flammable Liquid | Based on the tert-amyl alcohol structure and analogous compounds.[5][8] | EPA Characteristic Hazardous Waste (D001: Ignitability). | Store away from ignition sources. Do not mix with oxidizers or other reactive chemicals.[9] |
| Acute Toxicity / Irritant | Potential for harm if swallowed or inhaled and likely skin/eye irritation, based on similar structures.[4][10][11] | EPA Characteristic Hazardous Waste (Toxicity). | Mandates the use of appropriate Personal Protective Equipment (PPE) during all handling and disposal steps. |
Immediate Handling and Segregation in the Laboratory
Proper disposal begins at the point of generation. Strict segregation is the most critical step to ensure safe, compliant, and cost-effective waste management. Mixing halogenated and non-halogenated waste streams complicates disposal and significantly increases costs.[7]
Step-by-Step Collection Protocol:
-
Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, wear standard laboratory PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A flame-retardant lab coat.[12]
-
-
Identify the Correct Waste Stream: All waste containing this compound must be designated as "Halogenated Organic Waste." [7][13] This applies to the pure compound, solutions, and reaction mixtures.
-
Use a Designated Waste Container:
-
Select a clean, leak-proof container made of a compatible material (e.g., borosilicate glass or chemically resistant high-density polyethylene).[14]
-
The container must have a secure, tight-fitting screw cap to prevent spills and the release of vapors.
-
Ensure the container is clearly dedicated to Halogenated Organic Liquid Waste to prevent accidental mixing.
-
Waste Accumulation and Labeling Protocol
Properly accumulating and labeling waste is a regulatory requirement and essential for the safety of all laboratory and waste management personnel.
Step-by-Step Accumulation and Labeling:
-
Apply a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[7] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A list of all other chemical constituents and their approximate percentages.
-
The date accumulation started.
-
-
Maintain a Closed Container: Except when adding waste, the container must be kept securely closed.[7] This minimizes evaporation, prevents spills, and reduces exposure risks.
-
Store in a Satellite Accumulation Area (SAA):
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills during transport.[14]
Final Disposal Procedure and Workflow
The final disposal of hazardous chemical waste must be managed through your institution's Environmental Health & Safety (EHS) department and carried out by a licensed hazardous waste contractor.[16][17] Laboratory personnel should never attempt to dispose of this chemical via sink drains or in the regular trash.[17][18]
The typical process involves a "lab-pack," where a trained professional inventories, categorizes, and safely packages various laboratory wastes into a larger drum for transport and final disposal.[16] The designated disposal method for halogenated organic compounds is typically high-temperature incineration to ensure complete destruction.[1]
The following diagram illustrates the complete disposal workflow from generation to final disposition.
Caption: Disposal workflow from laboratory generation to final disposition.
Managing Contaminated Materials and Empty Containers
Proper disposal extends to all materials that have come into contact with the chemical.
-
Contaminated Solid Waste: Items such as used gloves, absorbent pads, and contaminated silica gel should be collected in a separate, clearly labeled container or durable bag designated for "Solid Hazardous Waste." [14] These materials must not be placed in the regular trash.
-
Empty Containers: A container that has held a hazardous chemical is not considered empty until it has been properly decontaminated. For a non-acutely hazardous chemical, this typically involves:
-
Draining all contents that can be removed.
-
Triple-rinsing the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.[17]
-
Crucially, the rinsate from each rinse must be collected and added to your "Halogenated Organic Liquid Waste" container. [17]
-
Once triple-rinsed, the original labels on the container should be defaced or removed, and it can then be disposed of as regular non-hazardous trash or recycled.
-
By adhering to this comprehensive disposal plan, researchers and laboratory professionals can ensure the safe management of this compound, protecting themselves, their colleagues, and the environment while maintaining strict regulatory compliance.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Environmental Marketing Services. (2024, July 15). Laboratory Chemical Disposal. [Link]
-
Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
- Unknown Supplier. (2023, February 19). SDS US. This source provides general guidance on disposal but does not specify a particular chemical.
- PPG. SAFETY DATA SHEET. This source provides general guidance on the storage and disposal of flammable and hazardous chemicals.
-
Philip Harris Manufacturing. (2016, November 7). SAFETY DATA SHEET - OPRESOL PRESERVING FLUID. [Link]
-
Biosolve. (2023, March 24). Safety data sheet - 2-Methyl-2-butanol. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
European Chemicals Agency (ECHA). Understanding Waste Framework Directive. [Link]
-
U.S. Government Publishing Office. eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. [Link]
-
PENTA. (2024, July 25). SAFETY DATA SHEET - Iodine. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Iodine. [Link]
-
University of California, Santa Cruz - Environment, Health and Safety. 7.2 Organic Solvents. [Link]
-
Health and Safety Executive (HSE). (2023, December 12). Need to dispose chemicals. [Link]
-
University of Waterloo. Waste Disposal Flowchart. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Iodine. [Link]
-
Aldon Corporation. (2016). Safety Data Sheet - Iodine. [Link]
-
ReAgent. (2015, May 28). SAFETY DATA SHEET IODINE 0.05M. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
Sources
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Personal protective equipment for handling 4-(2-Iodophenoxy)-2-methylbutan-2-ol
Executive Summary & Risk Profile
Status: Research Chemical (Limited Toxicological Data Available) Precautionary Principle: Treat as a Potentially Bioactive Halogenated Organic .
4-(2-Iodophenoxy)-2-methylbutan-2-ol is a functionalized intermediate combining a tertiary alcohol, an ether linkage, and an aryl iodide. While specific GHS data may be sparse for this exact CAS, its structural moieties dictate a strict safety profile derived from Read-Across Toxicology (comparing to 2-methylbutan-2-ol and iodinated aryl ethers).
Core Hazard Analysis (Derived)
| Hazard Domain | Classification Estimate | Operational Implication |
| Health | Irritant / Potential Sensitizer | High risk of ocular and cutaneous irritation due to the alkyl-alcohol tail and halogenated ring. |
| Reactivity | Photosensitive / Thermolabile | The C–I bond is susceptible to homolytic cleavage under UV light, releasing free iodine radicals. |
| Physical | Combustible Liquid/Solid | Likely a viscous oil or low-melting solid. Flash point is elevated compared to the parent alcohol but remains a combustion risk. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a Redundant Barrier System . We do not rely on a single layer of protection.
Tier 1: Standard Handling (Bench Scale < 5g)
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Permeation Dynamics: The 2-methylbutan-2-ol moiety is a polar organic solvent that can swell latex. Nitrile offers superior resistance to alcohols and ethers. Double gloving provides a "breakthrough indicator" layer. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Vapor/Splash Defense: Safety glasses with side shields are insufficient for liquid intermediates that may cause corneal opacity or severe irritation upon splash contact. |
| Body Defense | Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend) | Thermal Shielding: Although less volatile than lower alcohols, the organic content is combustible. FR coats prevent wick-effect burns. |
| Respiratory | Fume Hood (Face Velocity 80–100 fpm) | Inhalation Control: Prevents exposure to organic vapors and potential iodine off-gassing if the compound degrades. |
Tier 2: High Volume / Synthesis Scale (> 10g or Heating)
-
Respiratory: If fume hood work is compromised, use a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label). Note: The "Acid Gas" rating protects against potential Hydrogen Iodide (HI) byproducts.
-
Hands: Silver Shield® (Laminate) gloves worn under nitrile gloves. Laminate films provide broad-spectrum resistance to halogenated aromatics that might permeate nitrile over long durations.
Operational Protocol: The "Safe-Path" Workflow
This protocol uses a Self-Validating System : each step includes a check to ensure safety before proceeding.
Phase A: Preparation (The "Dry" Check)
-
Light Hygiene: Verify amber glassware is available. Reason: Prevent photo-deiodination (turning the sample violet/brown).
-
Glove Integrity Test: Inflate nitrile gloves slightly to check for pinholes before donning.
-
Ventilation Check: Verify fume hood flow monitor is green/reading normal.
Phase B: Synthesis & Transfer
-
Weighing: If the substance is a solid/powder, weigh inside the hood using a draft shield. If a viscous liquid, use a positive-displacement pipette to prevent dripping.
-
Reaction Monitoring: When heating, keep temperature < 100°C unless necessary. Causality: High heat promotes elimination reactions (dehydration of the tertiary alcohol) or iodine cleavage.
-
Quenching: Allow reaction mixtures to cool to ambient temperature before opening the vessel.
Phase C: Waste Management (Critical)
-
Stream Segregation: Dispose of in Halogenated Organic Waste .
-
Why? Do NOT mix with non-halogenated solvents. Incineration of iodine-containing compounds requires specific scrubbers to capture acid gases (HI). Mixing them violates EPA/RCRA protocols and endangers waste handlers.
-
Visualizations
Diagram 1: PPE Selection Logic
This decision tree guides the researcher to the correct PPE tier based on the physical state and operation type.
Caption: Decision logic for selecting appropriate Personal Protective Equipment based on operational scale and physical state.
Diagram 2: Spill Response Protocol (Halogenated)
A specific workflow for cleaning spills, emphasizing the "Halogenated" waste stream.
Caption: Step-by-step spill response protocol ensuring correct segregation of halogenated waste.
References
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: 2-Methyl-2-butanol (Safety Profile Read-Across). National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
